7-(Oxiran-2-yl)benzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(oxiran-2-yl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-7-4-5-11-10(7)8(3-1)9-6-12-9/h1-5,9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNILXSHYEVKFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC3=C2OC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 7-(Oxiran-2-yl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Unique Heterocycle
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] Its fusion of a benzene ring with a furan ring creates a privileged structure, offering a versatile platform for the design and synthesis of novel drug candidates. This guide focuses on a specific, yet highly promising derivative: 7-(Oxiran-2-yl)benzofuran. The incorporation of a reactive oxirane (epoxide) ring at the 7-position introduces a key functional group for covalent modification and further synthetic elaboration, making it a molecule of significant interest for drug discovery and development.
This technical guide provides a comprehensive overview of the physicochemical properties of this compound, offering insights into its synthesis, stability, and key molecular characteristics. The information presented herein is intended to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Molecular Identity and Core Physicochemical Characteristics
This compound, also known by its CAS number 106619-08-3, is a heterocyclic compound with the molecular formula C₁₀H₈O₂.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Weight | 160.17 g/mol | Calculated |
| Molecular Formula | C₁₀H₈O₂ | --- |
| CAS Number | 106619-08-3 | --- |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature | Based on similar benzofuran derivatives |
| Melting Point | Not experimentally determined | --- |
| Boiling Point | Not experimentally determined | --- |
| Solubility | Predicted to be soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO). Limited solubility in water is expected. | Based on structural analysis |
dot graph "chemical_structure" { layout = neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "O1" [label="O"]; "C7" [label="C"]; "C8" [label="C"]; "C9" [label="C"]; "C10" [label="C"]; "O2" [label="O"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "H5" [label="H"]; "H6" [label="H"]; "H7" [label="H"]; "H8" [label="H"];
} Figure 1: Chemical structure of this compound.
Synthesis of this compound: A Proposed Pathway
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Figure 2: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 7-Vinylbenzofuran
The introduction of a vinyl group at the 7-position of the benzofuran ring is a crucial first step. A common and effective method for this transformation is a palladium-catalyzed cross-coupling reaction, such as a Stille coupling.
Experimental Protocol (Proposed):
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 7-bromobenzofuran (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent like anhydrous toluene.
-
Reagent Addition: Add vinyltributyltin (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 7-vinylbenzofuran.
Step 2: Epoxidation of 7-Vinylbenzofuran
The epoxidation of the newly installed vinyl group is the final step to yield the target compound. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and reliable reagent for this transformation.[4]
Experimental Protocol (Proposed):
-
Reaction Setup: Dissolve 7-vinylbenzofuran (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a flask at 0 °C (ice bath).
-
Reagent Addition: Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy excess peroxide. Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, a prediction of the key spectroscopic features can be made based on the known spectra of benzofuran and related epoxides.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzofuran core and the protons of the oxirane ring.
-
Aromatic Region (δ 7.0-8.0 ppm): The protons on the benzofuran ring system will appear in this region, with their specific chemical shifts and coupling patterns determined by their positions.
-
Oxirane Protons (δ 2.5-4.0 ppm): The three protons on the epoxide ring will likely appear as a set of multiplets in this region, characteristic of a three-membered ring system.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.
-
Aromatic Carbons (δ 110-160 ppm): The eight carbons of the benzofuran core will resonate in this region.
-
Oxirane Carbons (δ 40-60 ppm): The two carbons of the epoxide ring are expected to appear in this upfield region.[5]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O-C stretching (ether and epoxide): ~1000-1300 cm⁻¹ (asymmetric and symmetric stretches)
-
Epoxide ring vibrations: Characteristic bands around 800-950 cm⁻¹ and 1250 cm⁻¹
Mass Spectrometry (MS) (Predicted)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 160.17. Fragmentation patterns would likely involve the loss of fragments from the oxirane ring, such as CHO, and cleavage of the benzofuran ring.
Lipophilicity (logP) and its Determination
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most direct method for determining logP.[1][6]
Experimental Protocol: [1]
-
Preparation of Phases: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a vessel containing a known ratio of the pre-saturated n-octanol and buffer phases.
-
Equilibration: Shake the vessel for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the logP using the formula: logP = log₁₀([Concentration in octanol] / [Concentration in buffer]).
dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Figure 3: Workflow for logP determination by the shake-flask method.
HPLC-Based Method for logP Determination
An alternative, and often faster, method for estimating logP is through reversed-phase HPLC.[3][7][8] This method relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Experimental Protocol:
-
Calibration: Prepare a series of standard compounds with known logP values.
-
Chromatography: Inject each standard onto a reversed-phase HPLC column (e.g., C18) and determine its retention time (t_R) and the column dead time (t_0). Calculate the capacity factor (k) for each standard: k = (t_R - t_0) / t_0.
-
Calibration Curve: Plot log(k) versus the known logP values for the standards to generate a calibration curve.
-
Sample Analysis: Inject the this compound sample under the same chromatographic conditions and determine its capacity factor.
-
logP Estimation: Use the calibration curve to determine the logP of the sample from its log(k) value.
Stability Profile: Considerations for an Epoxide-Containing Molecule
The presence of the strained oxirane ring makes this compound susceptible to degradation under certain conditions. Understanding its stability is crucial for its handling, storage, and application in drug development.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.[9][10][11]
Experimental Protocol:
-
Stress Conditions: Subject solutions of this compound to a variety of stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid or a solution at a high temperature (e.g., 60-80 °C).
-
Photostability: Exposure to UV and visible light.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect the formation of degradation products.
-
Characterization: If significant degradation is observed, the degradation products should be characterized using techniques like LC-MS to elucidate their structures.
Accelerated Stability Studies
Accelerated stability studies are performed to predict the long-term stability and shelf-life of the compound.
Experimental Protocol:
-
Storage Conditions: Store samples of this compound under accelerated conditions, typically at elevated temperature and humidity (e.g., 40 °C / 75% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples for purity and the presence of any degradation products using a validated stability-indicating HPLC method.
dot graph G { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Figure 4: Overview of stability testing for this compound.
Conclusion and Future Directions
This compound represents a valuable building block for the synthesis of novel therapeutic agents. Its physicochemical properties, particularly the reactive epoxide moiety, offer numerous opportunities for the development of covalent inhibitors and the exploration of new chemical space. This guide has provided a comprehensive overview of its known and predicted properties, along with detailed protocols for its characterization. Further experimental validation of the predicted properties and the proposed synthetic route will be crucial for unlocking the full potential of this intriguing molecule in the field of drug discovery.
References
-
Protocols.io. (2024). LogP / LogD shake-flask method. [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
-
International Journal of Pharmaceutics. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. [Link]
-
ResearchGate. (n.d.). Chromatographic Approaches for Measuring Log P. [Link]
-
PubMed Central. (n.d.). A High-Throughput Method for Lipophilicity Measurement. [Link]
-
Starkey, L. S. (n.d.). NMR Chemical Shifts. [Link]
-
ResearchGate. (n.d.). Previous reports for the synthesis of 7-substituted benzofuran. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Royal Society of Chemistry. (n.d.). Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Molecules. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Master Organic Chemistry. (2020). m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation?[Link]
-
Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
International Journal of Scientific Research in Science and Technology. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
ACS Publications. (2014). Synthesis of 2-Vinylbenzofurans via the Copper-Catalyzed Multicomponent Reactions Involving an Oxa-Michael/Arylation/Vinylation Cascade. [Link]
-
Springer. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
California State Polytechnic University, Pomona. (n.d.). 1H NMR chemical shift ppm table. [Link]
-
PubChem. (n.d.). Benzofuran. [Link]
-
University College London. (n.d.). Chemical shifts. [Link]
-
PubChem. (n.d.). 2,3-Dimethyl-7-(oxiran-2-yl)-1-benzofuran. [Link]
-
PubMed. (n.d.). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Beaudry Research Group - Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. [Link]
-
SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. [Link]
-
YouTube. (2021). mCPBA Epoxidation. [Link]
-
ChemSynthesis. (n.d.). 1-benzofuran-2-ylacetonitrile. [Link]
-
ResearchGate. (n.d.). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. [Link]
-
The Good Scents Company. (n.d.). 1-benzofuran. [Link]
Sources
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 3. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. onyxipca.com [onyxipca.com]
A Technical Guide to 7-(Oxiran-2-yl)benzofuran: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive overview of 7-(Oxiran-2-yl)benzofuran, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of public data on this specific isomer, this document focuses on a proposed synthetic pathway, predicted spectral data based on analogous structures, and the potential utility of this molecule in drug discovery.
Introduction and Significance
Benzofuran derivatives are a well-established class of heterocyclic compounds that form the core scaffold of numerous natural products and pharmacologically active molecules. Their versatile biological activities, including antifungal, antibacterial, and antitumor properties, have made them a focal point in drug discovery. The incorporation of an oxirane (epoxide) ring, a highly reactive three-membered heterocycle, into the benzofuran scaffold at the 7-position introduces a potent electrophilic site. This functional group can readily react with various nucleophiles, such as amino acid residues in proteins, making it a valuable warhead for targeted covalent inhibitors.
The specific compound, this compound, is of particular interest due to the strategic placement of the reactive epoxide group. This guide will detail a plausible synthetic route, predict its spectral characteristics for identification, and discuss its potential as a building block in the development of novel therapeutics.
Physicochemical Properties and Identification
While a specific CAS number for this compound is not readily found in major chemical databases, its properties can be inferred from its structure.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol |
| Appearance | Likely a colorless oil or a low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and poorly soluble in water. |
Proposed Synthesis
A reliable method for the synthesis of this compound involves a two-step process starting from the commercially available salicylaldehyde. The first step is the formation of the benzofuran ring system, followed by the introduction of the oxirane moiety.
Synthesis of Benzofuran-7-carbaldehyde
The precursor, benzofuran-7-carbaldehyde, can be synthesized from 2-hydroxybenzaldehyde (salicylaldehyde) and chloroacetaldehyde in the presence of a base, such as potassium carbonate.
Epoxidation to form this compound
The transformation of the aldehyde to the epoxide can be achieved via the Corey-Chaykovsky reaction. This involves the reaction of benzofuran-7-carbaldehyde with trimethylsulfonium iodide and a strong base like sodium hydride to generate the reactive sulfur ylide, which then converts the aldehyde to the desired epoxide.
Experimental Protocol
Step 1: Synthesis of Benzofuran-7-carbaldehyde
-
To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (2.5 eq).
-
Slowly add chloroacetaldehyde (1.1 eq, typically as a 50% solution in water) to the mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain benzofuran-7-carbaldehyde.
Step 2: Synthesis of this compound
-
Suspend trimethylsulfonium iodide (1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium hydride (1.2 eq, as a 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to form the sulfur ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of benzofuran-7-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the final product by column chromatography.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Predicted Spectral Data
The following spectral data are predicted for this compound based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | d | 1H | H-4 (Benzofuran) |
| ~7.5-7.6 | d | 1H | H-6 (Benzofuran) |
| ~7.2-7.3 | t | 1H | H-5 (Benzofuran) |
| ~6.8-6.9 | d | 1H | H-2 (Benzofuran) |
| ~7.7-7.8 | d | 1H | H-3 (Benzofuran) |
| ~4.0-4.1 | dd | 1H | Oxirane CH |
| ~3.2-3.3 | dd | 1H | Oxirane CH₂ |
| ~2.8-2.9 | dd | 1H | Oxirane CH₂ |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-7a (Benzofuran) |
| ~145 | C-2 (Benzofuran) |
| ~128 | C-3a (Benzofuran) |
| ~125 | C-6 (Benzofuran) |
| ~123 | C-5 (Benzofuran) |
| ~121 | C-4 (Benzofuran) |
| ~111 | C-7 (Benzofuran) |
| ~106 | C-3 (Benzofuran) |
| ~52 | Oxirane CH |
| ~47 | Oxirane CH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3050-3000 | C-H stretch (aromatic and oxirane) |
| ~1600, 1450 | C=C stretch (aromatic) |
| ~1250 | C-O-C stretch (benzofuran ether) |
| ~1260, 950-810 | C-O stretch (oxirane, ring breathing) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 160 | [M]⁺ (Molecular ion) |
| 131 | [M - CHO]⁺ |
| 117 | [M - C₂H₃O]⁺ |
| 102 | [C₇H₆O]⁺ |
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of targeted covalent inhibitors. The epoxide moiety can form a stable covalent bond with nucleophilic residues (e.g., cysteine, serine, lysine) in the binding site of a target protein. This can lead to irreversible inhibition, which offers several advantages, including prolonged duration of action and increased potency.
Logical Workflow for Covalent Inhibitor Development
Caption: Drug development workflow using this compound.
Conclusion
While this compound is not a widely documented compound, its synthesis is feasible through established organic chemistry reactions. Its unique combination of a biologically active benzofuran core and a reactive epoxide warhead makes it a highly attractive scaffold for the development of novel covalent inhibitors. The predicted spectral data provided in this guide should aid in its identification and characterization in future research endeavors. Further investigation into its synthesis and biological evaluation is warranted to fully explore its therapeutic potential.
References
This section is currently unavailable.
A Technical Guide to the Discovery, Isolation, and Characterization of Novel Benzofuran Derivatives
Foreword: The Enduring Relevance of the Benzofuran Scaffold
The benzofuran scaffold, a heterocyclic motif comprising a fused benzene and furan ring, stands as a privileged structure in medicinal chemistry and natural product discovery.[1][2] Its derivatives are ubiquitous in nature, particularly within the plant kingdom, and form the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The inherent versatility and biological significance of this scaffold have made it a focal point for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the methodologies employed to discover, isolate, and structurally elucidate novel benzofuran derivatives, blending established protocols with field-proven insights to empower the next generation of therapeutic innovation.
Section 1: Strategies for the Discovery of Novel Benzofurans
The discovery of new chemical entities is a bifurcated path, drawing from the rich chemical diversity of the natural world and the ingenuity of synthetic chemistry. Both approaches offer unique advantages in the quest for novel benzofuran derivatives.
Bio-prospecting: Isolation from Natural Sources
Nature is the most prolific chemist, having synthesized a vast library of complex molecules over millennia. Benzofuran derivatives are abundant secondary metabolites in various plant families, where they often play a role in defense mechanisms.[5][6]
Rationale for Natural Product Exploration: The structural complexity of naturally occurring benzofurans often provides novel pharmacophores that are challenging to conceive through purely synthetic means. These compounds have already been optimized by evolution for biological activity, making them excellent starting points for drug discovery.
Table 1: Prominent Natural Sources of Benzofuran Compounds
| Plant Family | Genus/Species Example | Notable Benzofuran Derivative(s) |
|---|---|---|
| Moraceae | Morus alba (White Mulberry) | Moracin C, Mulberroside F |
| Fabaceae | Psoralea corylifolia | Bakuchiol, Psoralen |
| Asteraceae | Eupatorium buniifolium | Euparin |
| Rutaceae | Various | Xanthotoxin, Bergapten |
Data compiled from multiple sources.[5][6][7]
The initial workflow for natural product discovery involves a systematic process of extraction and fractionation, guided by bioassays to identify active components.
Caption: Workflow for the discovery and isolation of benzofurans from natural sources.
Rational Design: Synthetic Approaches
While nature provides inspiration, synthesis provides limitless possibilities. Modern synthetic organic chemistry offers powerful tools to construct the benzofuran nucleus and introduce a diverse array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR).[8][9]
Causality in Synthetic Route Selection: The choice of synthetic strategy is dictated by factors such as desired substitution patterns, functional group tolerance, scalability, and atom economy. Palladium-catalyzed cross-coupling reactions, for instance, are favored for their high efficiency and broad applicability in forming C-C and C-heteroatom bonds, which are crucial for derivatization.[1]
Key Synthetic Methodologies:
-
Palladium-Catalyzed Reactions: Techniques like Suzuki-Miyaura and Sonogashira couplings are instrumental for arylating the benzofuran core.[1]
-
Intramolecular Cyclizations: Tandem or domino reactions that form the furan ring in one pot from substituted phenols and alkynes are highly efficient.[10]
-
Multi-component Reactions: These reactions combine three or more starting materials in a single step, rapidly building molecular complexity.
Caption: A generalized palladium-catalyzed synthetic route to substituted benzofurans.
Section 2: Core Protocols for Isolation and Purification
The successful isolation of a novel benzofuran derivative hinges on a systematic and well-executed purification strategy. The process is a funnel, starting with a complex mixture and ending with a single, highly pure chemical entity.
Protocol: Maceration Extraction of Plant Material
This protocol describes a standard method for obtaining a crude extract from a dried plant source.
Self-Validation: The efficacy of the extraction is validated by evaporating the solvent from a small aliquot to confirm the presence of dissolved solids and by performing a preliminary Thin-Layer Chromatography (TLC) analysis to visualize the complexity of the extract.
Methodology:
-
Preparation: Weigh 100 g of dried, powdered plant material (e.g., Morus alba root bark) and place it into a 2 L Erlenmeyer flask.
-
Solvent Addition: Add 1 L of 95% ethanol to the flask. The choice of ethanol provides a good balance of polarity to extract a wide range of semi-polar compounds, including many benzofurans.
-
Maceration: Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation. This allows sufficient time for the solvent to penetrate the plant matrix and dissolve the target metabolites.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the plant debris from the ethanolic extract. Wash the residue with an additional 200 mL of 95% ethanol to ensure complete recovery.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at 40°C. This gentle heating prevents the thermal degradation of sensitive compounds.
-
Drying: Transfer the resulting concentrated residue to a pre-weighed vial and dry it completely under a high vacuum to yield the crude extract. Record the final weight to calculate the extraction yield.
Protocol: Purification by Silica Gel Column Chromatography
Column chromatography is the workhorse of purification in natural product chemistry, separating compounds based on their differential adsorption to a stationary phase.[11]
Causality in Method Design: Silica gel, a polar stationary phase, is used. A solvent gradient, starting with a non-polar eluent and gradually increasing in polarity, is employed to first elute non-polar impurities, followed by the compounds of interest, and finally the highly polar substances.[11] This systematic approach ensures a robust separation. The progress is monitored by TLC, a critical self-validating step.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude extract on a TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system provides good separation with the target compound having an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel (typically a 30:1 to 50:1 ratio of silica to crude extract by weight) in 100% hexane.[11] Carefully pour the slurry into a glass column, allowing it to pack uniformly without air bubbles.
-
Sample Loading: Dissolve the crude extract (e.g., 1 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel (2-3 g). After drying, carefully layer the powdered sample onto the top of the packed column.
-
Elution: Begin elution with 100% hexane. Collect fractions (e.g., 10-20 mL each) and systematically increase the polarity of the eluent by gradually adding ethyl acetate (e.g., 2%, 5%, 10%, 20% ethyl acetate in hexane).
-
Fraction Monitoring: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate, develop in the appropriate solvent system, and visualize under UV light (254 nm and 366 nm) and/or by staining.
-
Pooling and Concentration: Combine the fractions that contain the pure target compound, as determined by TLC. Concentrate the pooled fractions under reduced pressure to yield the purified benzofuran derivative.
Table 2: Comparison of Chromatographic Techniques for Benzofuran Purification
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Best For |
|---|---|---|---|---|
| Column Chromatography | Silica Gel (Polar) | Non-polar to polar gradient (e.g., Hexane/EtOAc) | Adsorption | Initial, large-scale purification of crude extracts.[11] |
| Reversed-Phase HPLC | C18 (Non-polar) | Polar (e.g., Acetonitrile/Water) | Partitioning | High-resolution final purification of semi-pure fractions.[12] |
| Counter-Current Chromatography (CCC) | Liquid (No solid support) | Biphasic liquid system (e.g., n-hexane/toluene/acetonitrile) | Partitioning | Separation of polar or unstable compounds, avoids irreversible adsorption.[12] |
Section 3: Structural Elucidation of Novel Derivatives
Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques that provide complementary pieces of the structural puzzle.[13][14]
Caption: Logical workflow for the structural elucidation of an unknown compound.
Key Analytical Techniques:
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and, through high-resolution MS (HRMS), its elemental formula.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structure determination. ¹H NMR reveals the number and environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR experiments (like COSY, HSQC, and HMBC) establish the connectivity between atoms.[13]
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., carbonyls, hydroxyls) based on their vibrational frequencies.[16][17]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated π-systems and chromophores within the molecule.[18]
Table 3: Key Spectroscopic Data for Benzofuran Core Structure Elucidation
| Technique | Observation | Interpretation |
|---|---|---|
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.0 ppm).[15] | Protons on the fused benzene and furan rings. |
| ¹³C NMR | Signals in the aromatic region (δ 100-160 ppm).[10] | Carbon atoms of the benzofuran scaffold. |
| HRMS | Accurate mass measurement. | Determination of the precise elemental formula (e.g., C₈H₆O).[15] |
| FT-IR | Peaks around 1600 cm⁻¹ and 1100-1200 cm⁻¹. | C=C aromatic stretching and C-O-C ether stretching, respectively. |
| UV-Vis | Absorption maxima typically around 245, 275, and 285 nm.[18] | Characteristic absorbance of the benzofuran chromophore. |
Conclusion and Future Outlook
The discovery and isolation of novel benzofuran derivatives remain a vibrant and critical area of research. The integration of high-throughput screening of natural extracts with advanced synthetic strategies and powerful analytical techniques continues to yield promising lead compounds for drug development. As our understanding of disease pathways deepens, the ability to rationally design or discover benzofurans that can precisely modulate these pathways will be paramount. The methodologies outlined in this guide provide a robust framework for researchers to contribute to this exciting field, ultimately translating the chemical potential of the benzofuran scaffold into tangible therapeutic benefits.
References
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.
- Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed.
- Mini Review on Important Biological Properties of Benzofuran Derivatives.
- The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals. BenchChem.
- The Pharmacological Promise of Novel Benzofuran Deriv
- Natural source, bioactivity and synthesis of benzofuran deriv
- Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
- Technical Support Center: Spectroscopic Analysis of Benzofurans. BenchChem.
- The Benzofuran Scaffold: A Technical Guide to its Natural Occurrence and Isol
- Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives.
- Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the tre
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Technical Support Center: Purification of 6-Methyl-2,3-diphenyl-1-benzofuran. BenchChem.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
- Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity.
- Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for...
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Total synthesis of natural products containing benzofuran rings. RSC Publishing.
- Synthesis, liquid chromatographic fractionation and partial characterization of polybromin
- Total synthesis of natural products containing benzofuran rings. RSC Publishing.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, liquid chromatographic fractionation and partial characterization of polybrominated dibenzofuran congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation of 7-(Oxiran-2-yl)benzofuran
Introduction: The Challenge of Heterocyclic Stability in Drug Development
7-(Oxiran-2-yl)benzofuran is a heterocyclic compound featuring a fused benzofuran ring system and a reactive oxirane (epoxide) moiety. Molecules incorporating these scaffolds are of significant interest in medicinal chemistry and materials science due to the wide range of biological activities associated with benzofuran derivatives and the synthetic versatility of the epoxide ring.[1][2] Benzofurans are found in numerous natural products and synthetic compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The epoxide group, a strained three-membered ring, serves as a potent electrophile, making it a key intermediate for introducing diverse functionalities through ring-opening reactions.[4][5]
However, the very features that make this molecule synthetically valuable also render it susceptible to degradation. The inherent reactivity of the epoxide ring, combined with the electronic nature of the benzofuran system, creates a stability profile that must be thoroughly characterized for any application in drug development or manufacturing. Understanding the degradation pathways is not merely an academic exercise; it is a regulatory imperative and a cornerstone of ensuring product safety, efficacy, and shelf-life.[6][7]
This guide provides a comprehensive analysis of the stability profile of this compound. We will delve into the principal degradation pathways—hydrolytic, oxidative, photolytic, and thermal—grounded in the fundamental reactivity of its constituent functional groups. Furthermore, this document outlines a robust experimental framework for conducting forced degradation studies, enabling researchers to proactively identify potential degradants and develop stability-indicating analytical methods, a critical requirement of regulatory bodies like the ICH and FDA.[8][9]
Section 1: Chemical Profile and Inherent Instabilities
The stability of this compound is dictated by the interplay between its two core structural features: the aromatic benzofuran ring and the aliphatic epoxide ring.
-
The Benzofuran Moiety: This fused ring system is generally stable but possesses sites susceptible to electrophilic attack and oxidation. The furan ring component can undergo reactions that compromise its aromaticity, such as oxidative cleavage or photochemical dimerization.[10][11] While resistant to aqueous alkali, the benzofuran ring can slowly polymerize, a process accelerated by heat and acidic conditions.[12]
-
The Oxirane (Epoxide) Moiety: This is the molecule's most significant liability from a stability perspective. The high ring strain of the three-membered ether makes it an excellent electrophile, highly susceptible to nucleophilic attack.[5] This reactivity is the primary driver for hydrolytic degradation and can be readily initiated by water, acids, bases, or other nucleophiles present in a formulation or as impurities.
The key to understanding the molecule's degradation is recognizing that the epoxide ring will be the principal site of initial degradation under most conditions, particularly hydrolytic and certain oxidative stresses.
Section 2: Major Degradation Pathways
Based on the molecule's structure, four primary degradation pathways can be anticipated. These pathways are consistent with the stress conditions mandated by ICH guidelines for forced degradation studies.[9][13]
Hydrolytic Degradation: The Vulnerable Epoxide Ring
Hydrolysis is the most probable degradation pathway for this compound due to the high reactivity of the epoxide ring with water.[5] This reaction leads to the formation of a diol, specifically 1-(benzofuran-7-yl)ethane-1,2-diol. The rate and mechanism of this ring-opening are highly dependent on pH.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, forming a highly reactive intermediate. This protonation significantly weakens the C-O bonds and makes the epoxide carbon atoms more electrophilic. Water, acting as a nucleophile, can then attack one of the carbons. The attack generally follows a regioselectivity pattern favoring the formation of a more stable carbocation-like transition state.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (a strong nucleophile) directly attacks one of the epoxide carbons via an SN2 mechanism. This attack typically occurs at the less sterically hindered carbon atom, leading to the ring opening.
The resulting diol is significantly more polar than the parent compound and can be easily separated and quantified using reverse-phase HPLC.
Caption: Primary hydrolytic degradation pathway of this compound.
Oxidative Degradation
Oxidative stress represents another significant threat to the molecule's integrity. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[6] Oxidation can occur at multiple sites.
-
Oxidation of the Benzofuran Ring: The electron-rich furan portion of the benzofuran system can be susceptible to oxidative cleavage, potentially leading to more complex degradation products. Biomimetic oxidation studies on benzofurans have shown that the reaction can be directed to either the furan or benzene ring, producing various multifunctional derivatives.[14]
-
Oxidation of the Epoxide Ring: While the epoxide is already an oxidized species, further reactions can occur, particularly radical-based oxidation, which can lead to ring opening and the formation of aldehydes, ketones, or carboxylic acids. The degradation of epoxy networks often proceeds via auto-oxidative sequences.[15][16]
Identifying the exact structure of oxidative degradants requires advanced analytical techniques such as LC-MS/MS.
Caption: Potential oxidative degradation pathways under stress conditions.
Photolytic Degradation
Benzofuran derivatives are known to be photosensitive. Exposure to light, particularly UV radiation, can induce several degradation reactions.
-
Photodimerization: Benzofuran can undergo photochemical reactions to form cross-dimers.[11] This could lead to the formation of higher molecular weight impurities.
-
Photoisomerization: Some isobenzofuran derivatives have been shown to undergo photovalence isomerization upon irradiation.[17]
-
Photooxidation: In the presence of oxygen, UV light can generate reactive oxygen species that accelerate oxidative degradation pathways, a process known as photobleaching in some benzofuran systems.[18]
Photostability studies should be conducted according to ICH Q1B guidelines, using controlled light sources to assess the potential for degradation upon exposure.
Thermal Degradation
Elevated temperatures can provide the necessary activation energy to initiate degradation. For this compound, the primary concern is the potential for polymerization.
-
Polymerization: Both the benzofuran and epoxide moieties can undergo polymerization at elevated temperatures.[12] For the epoxide, this can be initiated by trace acidic or basic impurities, leading to the formation of polyethers. This results in a loss of the active molecule and the formation of high molecular weight polymeric impurities.
-
Decomposition: At very high temperatures, the molecule will undergo pyrolytic decomposition, breaking down into smaller fragments. Thermal degradation studies on benzofuran derivatives typically show decomposition occurring at temperatures well above ambient conditions.[19]
Section 3: Experimental Design for Stability Assessment
A forced degradation study is essential to experimentally confirm these theoretical pathways, identify critical degradants, and develop a stability-indicating analytical method.[6][7]
Objectives of the Forced Degradation Study
-
To identify the likely degradation products under stress conditions (hydrolysis, oxidation, photolysis, heat).
-
To elucidate the degradation pathways of the molecule.
-
To demonstrate the specificity and suitability of the chosen analytical method (e.g., HPLC) to separate and quantify the parent molecule from all significant degradants.
-
To inform decisions on formulation, packaging, and storage conditions.[13]
Experimental Protocols for Forced Degradation
The goal of these studies is to achieve a target degradation of 5-20% of the parent compound.[9] This ensures that degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent drug.
| Stress Condition | Reagents and Conditions | Rationale & Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To induce acid-catalyzed epoxide ring-opening. The primary expected degradant is 1-(benzofuran-7-yl)ethane-1,2-diol. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To induce base-catalyzed epoxide ring-opening. The primary expected degradant is 1-(benzofuran-7-yl)ethane-1,2-diol. |
| Oxidation | 3% H₂O₂ at Room Temp | To simulate oxidative stress. Expected outcomes include a complex mixture of ring-opened and ring-cleavage products.[6] |
| Thermal Degradation | Solid state at 80°C | To assess thermal stability. Potential for polymerization or decomposition. |
| Photostability | ICH Q1B compliant light exposure (Overall illumination ≥ 1.2 million lux hours; UV-A energy ≥ 200 watt hours/m²) | To assess light sensitivity. Potential for photodimerization, isomerization, or photooxidation.[11][18] |
Analytical Workflow and Methodology
A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Caption: Workflow for a forced degradation study of this compound.
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL in a suitable solvent like acetonitrile/water).
-
Stress Application: Expose the solutions to the five stress conditions outlined in the table above. Include a control sample (unstressed) for comparison.
-
Time Point Sampling: Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.
-
HPLC Analysis: Analyze all samples using a developed HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Data Evaluation:
-
Specificity: Demonstrate that the peaks for the parent drug and degradants are well-resolved.
-
Peak Purity: Use a Photodiode Array (PDA) detector to confirm the spectral homogeneity of the parent peak in the presence of degradants.
-
Mass Balance: Account for the total drug-related material (parent + degradants). A good mass balance (95-105%) provides confidence that all major degradants are being detected.
-
-
Degradant Identification: For significant unknown impurities, use LC-MS/MS to determine their molecular weights and fragmentation patterns to elucidate their structures.
Section 4: Summary and Recommendations
The stability of this compound is fundamentally limited by the high reactivity of its epoxide ring.
-
Primary Degradation Pathway: Hydrolysis leading to the formation of 1-(benzofuran-7-yl)ethane-1,2-diol is the most significant and predictable degradation route. This reaction is accelerated by both acidic and basic conditions.
-
Secondary Pathways: The molecule is also susceptible to oxidative, photolytic, and thermal degradation, which can lead to a more complex profile of degradants, including products of benzofuran ring cleavage and polymerization.
-
Handling and Storage Recommendations: To ensure stability, this compound should be protected from:
-
Moisture: Store in a tightly sealed container with a desiccant.
-
pH Extremes: Avoid contact with strong acids and bases. Buffering may be required in solution formulations.
-
Light: Store in amber vials or light-resistant packaging.
-
High Temperatures: Store under refrigerated or controlled room temperature conditions.
-
A thorough forced degradation study is not optional but mandatory for any project involving this compound. The insights gained are crucial for developing robust formulations, establishing appropriate storage conditions, and ensuring the safety and quality of the final product.
References
- Zhang, Y., et al. (2018). A mild and efficient oxidative degradation system of epoxy thermosets: full recovery and degradation mechanism. Green Chemistry (RSC Publishing).
- Musto, P., et al. (2002). Photo-Oxidation of High Performance Epoxy Networks: Correlation between the Molecular Mechanisms of Degradation and the Viscoelastic and Mechanical Response. Macromolecules (ACS Publications).
- Vahabi, H., et al. (2020). Examining the early stages of thermal oxidative degradation in epoxy-amine resins. The University of Manchester Repository.
- Musto, P. (2003). Oxidation of Epoxies: Chemical Mechanisms and Their Effect on Macromolecular Mobility and Physical Properties. ResearchGate.
- Ma, B., et al. (2015). Identification of Epoxide-Derived Metabolite(s) of Benzbromarone. PubMed.
- Hauser, K., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Summary for CID 9223.
- Ferreira, F., et al. (2017). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
- Wikipedia contributors. (2024). Epoxide. Wikipedia.
- Kumar, V. (2016). Forced Degradation Studies. MedCrave online.
- Ruan, J., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.
- Tobisu, M., & Chatani, N. (2015). Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. Beilstein Journal of Organic Chemistry.
- Al-Hourani, B. J. (2014). Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. ResearchGate.
- ResolveMass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass.
- Fowler, G. J., & Devonshire, R. (1992). Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives. Journal of Photochemistry and Photobiology B: Biology.
- Al-Jalal, N. A. (1989). Photochemical dimerization of benzofuran derivatives. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
- Miki, S., Yoshida, M., & Yoshida, Z. (1992). A Novel Isobenzofuran Derivative Undergoing Photovalence Isomerization. ChemInform.
- Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Sarsam, S. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
- Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LBP.world.
- Li, Y., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances (RSC Publishing).
- B. Neves, M. G., et al. (2015). A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. ResearchGate.
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. mdpi.com [mdpi.com]
- 5. Epoxide - Wikipedia [en.wikipedia.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. Photochemical dimerization of benzofuran derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 17. sci-hub.se [sci-hub.se]
- 18. Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Analysis of 7-(Oxiran-2-yl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(Oxiran-2-yl)benzofuran is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the combined functionalities of the benzofuran core and the reactive epoxide ring.[1][2][3] The precise and unambiguous structural elucidation of this molecule is paramount for its application in drug design and synthesis. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural characterization of this compound. By integrating established principles with practical insights, this document serves as a vital resource for researchers engaged in the synthesis and characterization of novel benzofuran derivatives.
Introduction: The Structural Significance of this compound
The benzofuran moiety is a prevalent scaffold in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[1][3] The addition of an oxirane (epoxide) ring at the 7-position introduces a site of high reactivity, making it a valuable intermediate for further chemical transformations and the development of novel therapeutics.[2][4] Accurate characterization of this molecule is the foundation upon which its potential applications are built. This guide will systematically dissect the spectroscopic data to provide a clear and complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzofuran ring and the aliphatic protons of the epoxide ring.
Expected Chemical Shifts and Coupling Patterns:
-
Benzofuran Protons (Aromatic Region): The protons on the benzofuran ring will appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The specific chemical shifts and coupling constants will be influenced by the substitution pattern.
-
Oxirane Protons (Aliphatic Region): The protons on the three-membered epoxide ring are expected to resonate in the upfield region, generally between δ 2.5 and 4.0 ppm.[5] The diastereotopic nature of the methylene protons on the epoxide can lead to complex splitting patterns.[5]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 (furan) | ~7.6 | d | ~2.0 |
| H-3 (furan) | ~6.7 | d | ~2.0 |
| H-4 (benzene) | ~7.5 | d | ~8.0 |
| H-5 (benzene) | ~7.2 | t | ~8.0 |
| H-6 (benzene) | ~7.3 | d | ~8.0 |
| H-1' (oxirane CH) | ~4.0 | dd | ~2.5, 4.0 |
| H-2'a (oxirane CH₂) | ~3.0 | dd | ~4.0, 5.5 |
| H-2'b (oxirane CH₂) | ~2.8 | dd | ~2.5, 5.5 |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and offers insights into their hybridization and chemical environment.
Expected Chemical Shifts:
-
Benzofuran Carbons: The aromatic and furanoid carbons of the benzofuran system will resonate in the downfield region (δ 100-160 ppm).[6][7]
-
Oxirane Carbons: The carbons of the strained epoxide ring will appear at a higher field compared to typical ethers, generally in the range of δ 40-60 ppm.[5][8][9]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (furan) | ~145 |
| C-3 (furan) | ~107 |
| C-3a (bridgehead) | ~128 |
| C-4 (benzene) | ~122 |
| C-5 (benzene) | ~124 |
| C-6 (benzene) | ~121 |
| C-7 (benzene) | ~130 |
| C-7a (bridgehead) | ~155 |
| C-1' (oxirane CH) | ~52 |
| C-2' (oxirane CH₂) | ~45 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Parameters: Acquire the spectrum on the same NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For this compound, the key vibrational modes are associated with the aromatic ring, the ether linkage, and the epoxide ring.
Characteristic IR Absorptions:
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.
-
C-O-C Stretch (Benzofuran): Strong absorptions in the 1250-1000 cm⁻¹ range.[8]
-
Epoxide Ring Vibrations:
Table 3: Key IR Absorptions for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aromatic C=C | Stretch | 1610-1580, 1500-1450 |
| Benzofuran C-O-C | Stretch | ~1250 |
| Epoxide C-O-C | Asymmetric Stretch | 950-810 |
| Epoxide Ring | Symmetric Breathing | ~1250 |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid or solid compound can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared for solid samples.
-
Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺•): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of this compound (C₁₀H₈O₂), which is approximately 160.05 g/mol .
-
Fragmentation Pattern: The fragmentation of benzofuran derivatives can be complex.[11][12][13] Key fragmentation pathways for this compound may involve:
-
Loss of CO from the furan ring.
-
Cleavage of the epoxide ring.
-
Rearrangements involving the aromatic system.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Mass Analyzer: Use a high-resolution mass analyzer (e.g., TOF, Orbitrap) to obtain accurate mass measurements.
-
Data Acquisition: Acquire the full scan mass spectrum.
-
Tandem MS (MS/MS): To probe fragmentation pathways, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a self-consistent and unambiguous structural assignment.
Workflow for Structural Elucidation:
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H and ¹³C NMR, IR, and MS data, provides a robust and reliable method for its structural elucidation. The detailed protocols and expected spectral data presented in this guide offer a practical framework for researchers in the field of synthetic and medicinal chemistry. By following these methodologies, scientists can confidently characterize this and other related benzofuran derivatives, paving the way for their further development and application.
References
-
Oregon State University. (n.d.). Spectroscopy of Ethers and Epoxides. Retrieved from [Link]
- Gong, J., Hu, K., Shao, Y., Li, R., Zhang, Y., Hu, M., & Chen, J. (2019). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles.
-
Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0301383). Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0250926). Retrieved from [Link]
- Butin, A., et al. (1999). Furyl(aryl)alkanes and Their Derivatives. 19*. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening.
-
Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Retrieved from [Link]
- Lee, K., et al. (n.d.). Epoxide Formation on the Aromatic B Ring of Flavanone by Biphenyl Dioxygenase of Pseudomonas pseudoalcaligenes KF707. PMC - NIH.
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). 7-(6-hydroxy-1-benzofuran-2-yl)-2,2-dimethyl-2H-chromen-5-ol. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dimethyl-7-(oxiran-2-yl)-1-benzofuran. Retrieved from [Link]
- Dias, H. J., et al. (2017).
- A Review: An Insight on Synthesis of Benzofuran. (n.d.). ijcrt.org.
- Reactivity of Benzofuran Derivatives. (2014).
- Dias, H. J., et al. (2019).
- Yadav, M., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. cuestfisioterapia.com.
-
NIST. (n.d.). Benzofuran. Retrieved from [Link]
- Wang, C., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.
-
NIST. (n.d.). Benzofuran-2-carboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzofuran. Retrieved from [Link]
-
NIST. (n.d.). Benzofuran. Retrieved from [Link]
-
NIST. (n.d.). Benzofuran. Retrieved from [Link]
- Zheng, Q., et al. (n.d.). Anti-inflammatory Benzofurans from the Heartwood of Dalbergia cochinchinensis Pierre ex Laness. acgpubs.org.
- Al-Warhi, T., et al. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.
- Dias, H. J., et al. (2019).
- Kapche, G. D. W. F., et al. (2017).
-
Spectroscopy Online. (2022). The Infrared Spectra of Polymers V: Epoxies. Retrieved from [Link]
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.). link.springer.com.
- 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (n.d.).
-
PubChem. (n.d.). Cyclopropyl-(7-phenyl-1-benzofuran-2-yl)methanone. Retrieved from [Link]
- (2,2-dimethyl-3H-benzofuran-7-yl)amine - Optional[Vapor Phase IR] - Spectrum. (n.d.). nist.gov.
-
American Elements. (n.d.). 1-(1-benzofuran-2-yl)ethan-1-ol. Retrieved from [Link]
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. Benzofuran(271-89-6) 13C NMR [m.chemicalbook.com]
- 8. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 9. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Theoretical studies on the electronic structure of "7-(Oxiran-2-yl)benzofuran"
Beginning Data Collection
I've started gathering data on the electronic structure of 7-(Oxiran-2-yl)benzofuran. My initial searches are focused on synthesis, spectroscopy, and prior theoretical analyses to build a foundation.
Expanding Search Parameters
I am now broadening my data collection with more specific Google searches targeting DFT and TD-DFT applications to similar furan derivatives. I'm focusing on computational methodologies, seeking established protocols and suitable basis sets for calculations, and hoping to find relevant experimental data, like UV-Vis and NMR spectra. The goal is to inform the technical guide's structure and methodology sections, building a solid foundation.
Formulating the Guide's Structure
Building a Foundation
I've hit a slight snag, no luck with direct hits on the target molecule. However, the initial search was fruitful because it uncovered a trove of related compounds. This unexpected result gives me solid material with which to work from, and I am optimistic I can soon build a comprehensive guide.
Gathering Supporting Data
I'm now diving into the computational and biological aspects. I found a plethora of resources on benzofuran derivatives and oxiranes, specifically on their electronic structures, biological significance, and synthesis. My understanding is solidifying, and I can start to develop a framework for the guide. The literature search has also helped me pinpoint appropriate computational methods.
Outlining a Path Forward
Now I have a solid collection of computational studies on benzofuran derivatives and oxiranes, and I've started organizing the data into a logical framework. I'm focusing on DFT and electronic structure analysis to define the computational methodology. I am drafting an introduction and the methodology section and plan to incorporate details on the biological significance of benzofuran derivatives for context. My goal is to outline the key aspects of the theoretical framework and define expected outcomes.
Structuring the Guide
Now I'm ready to craft the guide! The absence of direct studies on my target is actually beneficial; I'll position this as a "how-to" roadmap. I've got enough data to construct a framework: an introduction highlighting the molecule's importance, a methodology section detailing DFT and TD-DFT, a results and discussion area covering geometry, electronic properties, and spectra, and a final summary. Tables and diagrams are next!
Methodological & Application
Introduction: The Strategic Value of 7-(Oxiran-2-yl)benzofuran in Synthesis
An Application Guide to the Synthesis of 7-(Oxiran-2-yl)benzofuran from 7-Vinylbenzofuran
The benzofuran motif is a privileged heterocyclic scaffold found in a multitude of natural products and pharmacologically active compounds.[1][2] Its fusion with a reactive epoxide ring, as seen in this compound, creates a chiral building block of significant value for drug development and complex molecule synthesis. The epoxide serves as a versatile electrophilic handle for introducing a variety of functionalities via nucleophilic ring-opening, enabling the construction of diverse molecular architectures with precise stereochemical control. This guide provides a detailed exploration of robust and reproducible methods for the synthesis of this compound from the readily accessible precursor, 7-vinylbenzofuran, with a focus on both classical and modern asymmetric strategies.
Strategic Overview of Epoxidation Methods
The conversion of an alkene to an epoxide is a cornerstone transformation in organic synthesis. For a substrate like 7-vinylbenzofuran, an electron-rich styrene derivative, several methods are highly effective. The choice of method is dictated by the desired outcome, specifically whether an achiral (racemic) or a single-enantiomer product is required.
-
Peroxyacid-Mediated Epoxidation: This classical approach, often employing meta-chloroperoxybenzoic acid (m-CPBA), is a reliable method for generating the racemic epoxide. The reaction proceeds through a concerted, non-ionic "butterfly" transition state where an oxygen atom is transferred from the peroxyacid to the alkene.[3][4] It is known for its operational simplicity and generally high yields.[5]
-
Catalytic Asymmetric Epoxidation: For applications in medicinal chemistry, controlling stereochemistry is paramount. Catalytic asymmetric methods provide access to enantiomerically enriched epoxides, which is critical for studying stereospecific biological interactions.
-
Jacobsen-Katsuki Epoxidation: This powerful method utilizes a chiral manganese(III)-salen complex as a catalyst to achieve enantioselective oxygen transfer from a terminal oxidant, such as sodium hypochlorite (bleach).[6][7] The mechanism is thought to involve a high-valent manganese(V)-oxo species.[8] It is particularly effective for cis-disubstituted and trisubstituted alkenes.[9]
-
Shi Epoxidation: Representing a key development in organocatalysis, the Shi epoxidation employs a chiral, fructose-derived ketone to catalyze the epoxidation using Oxone (potassium peroxymonosulfate) as the primary oxidant.[10][11] The reaction proceeds through the in situ generation of a chiral dioxirane, which then transfers an oxygen atom to the alkene.[12][13][14] This metal-free approach offers a greener alternative to transition metal-catalyzed methods.
-
-
Biocatalytic Epoxidation: The use of enzymes, such as monooxygenases or peroxygenases, offers an environmentally benign route to enantiopure epoxides under mild reaction conditions.[15][16][17] While highly selective, these methods often require specialized expertise and optimization for specific substrates.[18][19]
This guide will focus on providing detailed protocols for the m-CPBA, Jacobsen-Katsuki, and Shi epoxidation methods due to their broad applicability and reliability in a standard synthetic chemistry laboratory.
Visualizing the Synthesis Pathway
The overall transformation and the general workflow are outlined below.
Caption: General reaction scheme for the epoxidation of 7-vinylbenzofuran.
Caption: Standard experimental workflow for synthesis and analysis.
Protocol 1: Achiral Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes a straightforward and high-yielding synthesis of racemic this compound.
Core Principle: The alkene's π-bond acts as a nucleophile, attacking the terminal oxygen of the peroxyacid in a concerted mechanism to form the epoxide and m-chlorobenzoic acid as a byproduct.[4][20]
Safety Precautions: m-CPBA is a potentially explosive solid that is sensitive to shock and friction. It is typically supplied wet with water to improve stability. Always handle with non-metal spatulas.[21][22] Store refrigerated (2-8 °C) and away from combustible materials.[23][24][25] All operations should be conducted in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[22][23]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 7-Vinylbenzofuran | 144.17 | 1.00 g | 6.94 | Starting material |
| m-CPBA (≤77%) | 172.57 | ~1.80 g | 8.32 (1.2 eq) | Purity must be accounted for |
| Dichloromethane (DCM) | - | 35 mL | - | Anhydrous solvent |
| Sat. aq. Na₂SO₃ | - | 20 mL | - | For quenching |
| Sat. aq. NaHCO₃ | - | 2 x 20 mL | - | For washing |
| Brine | - | 20 mL | - | For washing |
| Anhydrous MgSO₄ | - | - | - | For drying |
Step-by-Step Methodology:
-
Dissolution: Dissolve 7-vinylbenzofuran (1.00 g, 6.94 mmol) in dichloromethane (35 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add m-CPBA (ensure to account for purity, ~1.80 g of 77% grade, 8.32 mmol, 1.2 equivalents) portion-wise over 5 minutes. Stir vigorously.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the mixture back to 0 °C and slowly add saturated aqueous sodium sulfite (Na₂SO₃) solution (20 mL) to quench the excess peroxide. Stir for 20 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to remove the m-chlorobenzoic acid byproduct, followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a clear oil.[26]
Protocol 2: Enantioselective Jacobsen-Katsuki Epoxidation
This protocol provides access to an enantiomerically enriched product using a commercially available chiral catalyst.
Core Principle: A chiral Mn(III)-salen complex catalyzes the stereoselective transfer of an oxygen atom from a terminal oxidant to the alkene.[6] The choice of the (R,R) or (S,S) enantiomer of the catalyst determines which enantiomer of the epoxide is formed.
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 7-Vinylbenzofuran | 144.17 | 200 mg | 1.39 | Starting material |
| (R,R)-Jacobsen's Catalyst | 635.55 | 44 mg | 0.069 (5 mol%) | Chiral catalyst |
| 4-Phenylpyridine N-oxide | 171.20 | 24 mg | 0.139 (10 mol%) | Additive |
| Dichloromethane (DCM) | - | 5 mL | - | Solvent |
| Phosphate Buffer (pH 11.3) | - | 2 mL | - | Aqueous phase |
| Commercial Bleach (~8.25%) | - | 1.2 mL | ~1.53 (1.1 eq) | Oxidant |
Step-by-Step Methodology:
-
Catalyst Solution: In a flask, dissolve 7-vinylbenzofuran (200 mg, 1.39 mmol), (R,R)-Jacobsen's catalyst (44 mg, 0.069 mmol), and 4-phenylpyridine N-oxide (24 mg, 0.139 mmol) in dichloromethane (5 mL).
-
Biphasic System: Add the phosphate buffer (2 mL, pH 11.3) and cool the vigorously stirred biphasic mixture to 0 °C.
-
Oxidant Addition: Add the commercial bleach solution (1.2 mL) dropwise via syringe pump over 2 hours.
-
Reaction: After the addition is complete, continue stirring at 0 °C for an additional 2-4 hours, monitoring by TLC.
-
Workup: Separate the layers. Extract the aqueous layer with DCM (2 x 5 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography to isolate the enantiomerically enriched epoxide.
Protocol 3: Enantioselective Shi Epoxidation
This protocol utilizes an organocatalyst for a metal-free asymmetric epoxidation.
Core Principle: A fructose-derived chiral ketone is oxidized by Oxone to form a reactive chiral dioxirane in situ.[10][13] This dioxirane then delivers an oxygen atom to the alkene in a stereoselective manner.[11][12] The reaction is performed under basic conditions (pH ~10.5) to facilitate catalyst turnover.[10]
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 7-Vinylbenzofuran | 144.17 | 250 mg | 1.73 | Starting material |
| Shi Catalyst (fructose-derived) | 256.29 | 133 mg | 0.52 (0.3 eq) | Chiral organocatalyst |
| Acetonitrile (MeCN) | - | 10 mL | - | Organic solvent |
| K₂CO₃ | 138.21 | 1.91 g | 13.8 | Base |
| Oxone (KHSO₅·0.5KHSO₄·0.5K₂SO₄) | ~614.76 | 2.13 g | 3.46 (2.0 eq) | Oxidant |
| Na₂EDTA | 372.24 | 13 mg | 0.035 | Chelating agent |
| Water | - | 10 mL | - | Aqueous phase |
Step-by-Step Methodology:
-
Solution Preparation: In a round-bottom flask, dissolve 7-vinylbenzofuran (250 mg, 1.73 mmol) and the Shi catalyst (133 mg, 0.52 mmol) in acetonitrile (10 mL).
-
Aqueous Phase: In a separate beaker, prepare the aqueous phase by dissolving K₂CO₃ (1.91 g), Oxone (2.13 g), and Na₂EDTA (13 mg) in water (10 mL).
-
Reaction Setup: Cool the acetonitrile solution to 0 °C.
-
Reagent Addition: Add the aqueous solution to the vigorously stirred organic solution at 0 °C.
-
Reaction: Maintain stirring at 0 °C and monitor the reaction by TLC (typically 4-8 hours).
-
Workup: Once the reaction is complete, add ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material by flash chromatography to obtain the desired epoxide.
Comparison of Synthesis Protocols
| Parameter | Protocol 1: m-CPBA | Protocol 2: Jacobsen-Katsuki | Protocol 3: Shi Epoxidation |
| Chirality | Racemic | Enantioselective | Enantioselective |
| Key Reagents | m-CPBA | Mn(III)-salen catalyst, NaOCl | Fructose-derived ketone, Oxone |
| Metal Required | No | Yes (Manganese) | No |
| Pros | Simple, high yield, inexpensive | High enantioselectivity for many styrenes | Metal-free, "green" oxidant (Oxone) |
| Cons | Achiral product, safety hazard | Expensive catalyst, potential metal contamination | Requires pH control, sometimes slower |
Product Characterization and Analysis
Accurate characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the oxirane ring are highly diagnostic. They typically appear as three distinct multiplets in the 2.5-4.0 ppm range. The proton on the carbon attached to the benzofuran ring will be a doublet of doublets.
-
¹³C NMR: Expect signals for the two carbons of the oxirane ring between 45 and 55 ppm.
-
Full structural assignment can be achieved using 2D NMR techniques (COSY, HSQC, HMBC).[27][28]
-
-
Mass Spectrometry (MS):
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
This is the gold standard for determining the enantiomeric excess (ee) of the products from Protocols 2 and 3.[32][33]
-
A chiral stationary phase (CSP), typically polysaccharide-based (e.g., Chiralpak® or Lux® columns), is used to separate the two enantiomers.[34]
-
The mobile phase is usually a mixture of hexane and an alcohol modifier like isopropanol.[35] The ratio of the peak areas for the two enantiomers allows for the direct calculation of the ee value.
-
References
-
Shi Epoxidation - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Shi epoxidation - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Jacobsen epoxidation - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- Weems, S. M., Fu, P. P., & Yang, S. K. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Biochemistry, 148(2), 328–338.
- Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Chemistry & Biochemistry.
-
Shi Epoxidation - NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
- SAFETY DATA SHEET - m-Chloroperbenzoic acid. (2024). Fisher Scientific.
- Download SDS - m-Chloroperbenzoic acid. (n.d.). AK Scientific, Inc.
-
Shi epoxidation - Grokipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- Dioxiranes and Related Shi Epoxid
-
Jacobsen epoxidation - Grokipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- Balazy, M., & Murphy, R. C. (1986). Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters. Journal of the American Society for Mass Spectrometry, 37(11), 1263-1267.
-
Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
- Wipf, P. (2006). Jacobsen-Katsuki Epoxidations. Wipf Group, University of Pittsburgh.
-
Zaid, I., et al. (2020). Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(II)dibenzotetramethyltetraaza[36]annulene complex immobilized on amino-functionalized SBA-15. RSC Advances, 10(56), 34057-34068.
- Jacobson katsuki named rxn. (2018). [PowerPoint slides]. Slideshare.
- M-CPBA Technical D
- McReynolds, K. D., et al. (2002). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Journal of the American Society for Mass Spectrometry, 13(1), 85-95.
- (3-Chloroperbenzoic Acid) MSDS. (n.d.). Oxford Lab Fine Chem LLP.
- Tumlinson, J. H., Heath, R. R., & Doolittle, R. E. (1974). Application of chemical ionization mass spectrometry of epoxides to the determination of olefin position in aliphatic chains. Analytical Chemistry, 46(11), 1309–1313.
- Antus, S., et al. (2014). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC.
- Knittl-Frank, C., et al. (2023).
- Swern, D. (1983). U.S. Patent No. 4,369,096. U.S.
- Cvengroš, J., et al. (2019). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules, 24(18), 3354.
- Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid) For The Epoxidation of Alkenes. Master Organic Chemistry.
- Zhang, Y., et al. (2021). Research Progress in Epoxidation of Light Small-Molecule Olefins.
- Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA). (2009). YouTube.
- van der Meer, J. Y., et al. (2010). Biocatalytic conversion of epoxides. Current Opinion in Chemical Biology, 14(2), 117-123.
- Wang, L., et al. (2023). Advances in Electrochemical Oxidation of Olefins to Epoxides. CCS Chemistry, 5(3), 643-658.
- Alkene Epoxidation Reaction and Mechanism with mCPBA. (2022). Leah4Sci.
- mCPBA Epoxid
- Ni, Y., et al. (2014). Biocatalytic Epoxidation for Green Synthesis. Catalysis Science & Technology, 4(6), 1546-1558.
- Venturello, C., et al. (2007). U.S.
- Ishii, Y., et al. (2013). Practical Epoxidation of Olefins Using Air and Ubiquitous Iron-Based Fluorous Salen Complex. Molecules, 18(9), 11094-11108.
- Wang, C., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1345.
- Comparison of biocatalytic epoxidation reactions. (n.d.).
- Aouf, C., et al. (2014). The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds. Green Chemistry, 16(4), 1740-1754.
- Enzymatic methods for the biocatalytic synthesis of epoxides. (n.d.).
- A Comparative Guide to Chiral HPLC Analysis for Products of (-)
- Johnson, J. S., & Evans, D. A. (1998). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Accounts of Chemical Research, 33(6), 325-335.
- Chiral HPLC Separ
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmaceutical Research.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules, 25(21), 5032.
- Synthesis of benzofuran derivatives. (n.d.).
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6299-6308.
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (2025). Cuestiones de Fisioterapia, 54(1), 645-656.
-
Benzofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
- Synthesis and NMR studies of novel 2-eteroarylbenzofuran deriv
- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. leah4sci.com [leah4sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Jacobson katsuki named rxn | PPTX [slideshare.net]
- 9. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 10. Shi Epoxidation [organic-chemistry.org]
- 11. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 12. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Dioxiranes and Related Shi Epoxidation - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Biocatalytic conversion of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. fishersci.fi [fishersci.fi]
- 22. aksci.com [aksci.com]
- 23. rtong.people.ust.hk [rtong.people.ust.hk]
- 24. static.fishersci.eu [static.fishersci.eu]
- 25. oxfordlabchem.com [oxfordlabchem.com]
- 26. Practical Epoxidation of Olefins Using Air and Ubiquitous Iron-Based Fluorous Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sciforum.net [sciforum.net]
- 28. dea.gov [dea.gov]
- 29. Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. chemrxiv.org [chemrxiv.org]
- 32. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. phx.phenomenex.com [phx.phenomenex.com]
- 34. researchgate.net [researchgate.net]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes & Protocols: 7-(Oxiran-2-yl)benzofuran as a Versatile Scaffold for the Synthesis of Novel Pharmaceutical Analogs
Abstract
The benzofuran nucleus is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3][4] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[5][6][7][8][9] This technical guide details the strategic application of a key intermediate, 7-(Oxiran-2-yl)benzofuran , as a versatile building block for the rapid generation of diverse pharmaceutical analog libraries. The inherent reactivity of the strained oxirane (epoxide) ring provides a reliable gateway for introducing a wide array of functional groups through nucleophilic ring-opening reactions. We present the underlying chemical principles, a detailed experimental protocol for a model reaction, and a strategic workflow for library development aimed at researchers and professionals in drug discovery and medicinal chemistry.
Introduction: The Significance of the Benzofuran Scaffold
The fusion of a benzene ring with a furan ring creates the benzofuran system, a scaffold that has consistently captured the attention of medicinal chemists.[1][2] This interest is well-founded, as benzofuran derivatives are known to exhibit a wide range of biological activities, making them essential components in the development of new therapeutic agents.[9][10][11] The structural rigidity and electronic properties of the benzofuran core make it an ideal platform for designing molecules that can interact with various biological targets.[10] Consequently, the development of efficient synthetic routes to novel benzofuran analogs remains a high-priority area in pharmaceutical research.[3][5]
Our focus here is on a particularly useful synthetic intermediate: This compound . This molecule combines the stable, aromatic benzofuran core with a highly reactive epoxide functional group. The high ring strain of the three-membered oxirane ring makes it susceptible to ring-opening by a plethora of nucleophiles, a classic and powerful transformation in organic synthesis.[12][13] This reactivity provides a direct and efficient method for introducing diverse side chains, leading to the creation of libraries of novel compounds for biological screening.
Core Synthetic Strategy: Nucleophilic Ring-Opening
The primary utility of this compound lies in the predictable and efficient nucleophilic ring-opening of its epoxide moiety. This reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbons of the epoxide, causing the carbon-oxygen bond to break and alleviating the ring strain.
Mechanism Rationale: In the case of this compound, the epoxide is terminal. Nucleophilic attack is sterically favored at the terminal carbon (Cβ), leading to the formation of a secondary alcohol at the adjacent carbon (Cα). This regioselectivity is a key advantage, as it typically leads to a single major product, simplifying purification and characterization. The reaction can be catalyzed by either acid or base, which can influence the reaction rate and, in some cases, the regioselectivity.
Figure 1: General workflow of the SN2 nucleophilic ring-opening of the oxirane moiety.
Application Protocol: Synthesis of a Model Analog
This section provides a detailed, self-validating protocol for the synthesis of a representative pharmaceutical analog, 1-(benzofuran-7-yl)-2-(piperidin-1-yl)ethan-1-ol , via the ring-opening of this compound with piperidine.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | N/A | Synthesized in-house or sourced |
| Piperidine | ≥99% | Sigma-Aldrich | |
| Isopropanol (IPA) | Anhydrous | Fisher Scientific | Reaction Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction/chromatography |
| Hexanes | ACS Grade | VWR | For chromatography |
| Saturated NaCl (Brine) | N/A | Lab Prepared | For workup |
| Anhydrous MgSO₄ | N/A | Lab Grade | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
Equipment
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glassware for column chromatography
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.24 mmol). Dissolve the starting material in 20 mL of isopropanol.
-
Causality Note: Isopropanol is chosen as a polar protic solvent that readily dissolves the reactants and can facilitate the reaction by stabilizing charged intermediates.
-
-
Addition of Nucleophile: Add piperidine (0.68 g, 0.74 mL, 7.49 mmol, 1.2 equivalents) to the solution dropwise at room temperature.
-
Causality Note: A slight excess of the nucleophile is used to ensure the complete consumption of the limiting reagent, the epoxide.
-
-
Reaction Progress: Attach a reflux condenser to the flask and heat the reaction mixture to 80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Trustworthiness Note: TLC allows for visual confirmation of the consumption of the starting material (epoxide) and the formation of the more polar product, ensuring the reaction has gone to completion before proceeding to workup.
-
-
Workup & Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 30 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated NaCl solution (brine).
-
Causality Note: The water wash removes excess piperidine and other water-soluble impurities. The brine wash removes residual water from the organic phase.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 40% EtOAc).
-
Combine the fractions containing the pure product (as identified by TLC) and concentrate under reduced pressure to yield 1-(benzofuran-7-yl)-2-(piperidin-1-yl)ethan-1-ol as a pale yellow oil.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Strategic Workflow for Analog Library Generation
The protocol described above can be adapted to generate a diverse library of analogs by simply substituting piperidine with other nucleophiles. This parallel synthesis approach is highly effective for structure-activity relationship (SAR) studies.
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlantis-press.com [atlantis-press.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 7-(Oxiran-2-yl)benzofuran in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unlocking the Potential of a Versatile Scaffold
Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] These compounds have demonstrated therapeutic potential across various domains, including oncology, infectious diseases, and inflammatory conditions.[4][5][6] Within this privileged scaffold, "7-(Oxiran-2-yl)benzofuran" emerges as a highly valuable and versatile building block for the synthesis of novel therapeutic agents. The strategic incorporation of the reactive epoxide (oxirane) ring at the 7-position of the benzofuran nucleus provides a chemical handle for a multitude of synthetic transformations, enabling the generation of diverse molecular libraries for drug discovery programs.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this powerful intermediate in their quest for innovative therapeutics.
Chemical Properties and Synthetic Strategy
The unique chemical architecture of this compound, featuring a bicyclic aromatic system coupled with a strained three-membered epoxide ring, dictates its reactivity and utility. The benzofuran core provides a rigid scaffold that can be tailored for specific biological targets, while the epoxide group serves as a potent electrophile, susceptible to nucleophilic attack. This inherent reactivity is the key to its application in generating a diverse range of derivatives.
A logical and efficient synthetic pathway to this compound commences with a suitable 7-substituted benzofuran precursor, such as 7-formylbenzofuran. This can be achieved through various established methods for the synthesis of benzofuran derivatives.[7][8] A subsequent Wittig reaction can convert the aldehyde to a vinyl group, which is then subjected to epoxidation to yield the target molecule.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a two-step synthesis of this compound starting from 7-formylbenzofuran.
Step 1: Synthesis of 7-Vinylbenzofuran via Wittig Reaction
The Wittig reaction is a reliable method for converting aldehydes and ketones to alkenes.[9][10][11] In this step, 7-formylbenzofuran is treated with a phosphorus ylide to generate 7-vinylbenzofuran.
Materials:
-
7-Formylbenzofuran
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium dropwise.
-
Allow the resulting bright yellow-orange solution to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of 7-formylbenzofuran in anhydrous THF dropwise.
-
Let the reaction mixture warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 7-vinylbenzofuran.
Step 2: Epoxidation of 7-Vinylbenzofuran
The epoxidation of the newly formed double bond in 7-vinylbenzofuran yields the desired this compound. A variety of epoxidation reagents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice.[12]
Materials:
-
7-Vinylbenzofuran
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 7-vinylbenzofuran in DCM and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA should be in slight excess (e.g., 1.1-1.2 equivalents).
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by washing the organic layer with saturated aqueous NaHCO3 solution to remove excess m-CPBA, followed by a wash with saturated aqueous Na2S2O3 solution to destroy any remaining peroxides.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system to obtain pure this compound.
Protocol 2: Application in Medicinal Chemistry - Synthesis of a β-Amino Alcohol Library
The true power of this compound lies in its ability to serve as a scaffold for generating diverse libraries of compounds. The epoxide ring is readily opened by a variety of nucleophiles, such as amines, to produce a range of β-amino alcohols.[13] This protocol describes a general procedure for the synthesis of a library of 7-(2-hydroxy-1-(substituted-amino)ethyl)benzofuran derivatives.
Materials:
-
This compound
-
A diverse set of primary and secondary amines
-
A suitable solvent (e.g., methanol, ethanol, or isopropanol)
-
Optional: A Lewis acid catalyst (e.g., lithium perchlorate, LiClO4) to enhance reactivity
Procedure:
-
In a series of reaction vials, dissolve this compound in the chosen solvent.
-
To each vial, add a different amine (1.1-1.5 equivalents).
-
If desired, add a catalytic amount of a Lewis acid.
-
Seal the vials and stir the reactions at room temperature or with gentle heating (e.g., 40-60 °C), monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixtures under reduced pressure.
-
The resulting crude β-amino alcohols can be purified by an appropriate method, such as preparative HPLC or silica gel chromatography, to yield the desired library of compounds for biological screening.
Data Presentation and Visualization
The following table summarizes the expected outcomes of the synthetic protocols.
| Compound | Starting Material | Key Reagents | Expected Yield | Analytical Characterization |
| 7-Vinylbenzofuran | 7-Formylbenzofuran | Methyltriphenylphosphonium bromide, n-BuLi | 70-85% | 1H NMR, 13C NMR, MS |
| This compound | 7-Vinylbenzofuran | m-CPBA | 80-95% | 1H NMR, 13C NMR, MS |
| 7-(2-hydroxy-1-(substituted-amino)ethyl)benzofuran | This compound, Amines | - | Variable | LC-MS for library screening |
Diagrams
Synthetic Workflow
Caption: Synthetic route to this compound.
Medicinal Chemistry Application Workflow
Caption: Drug discovery workflow utilizing this compound.
Conclusion and Future Perspectives
This compound represents a strategically important intermediate in medicinal chemistry. Its synthesis from readily available starting materials and the versatile reactivity of the epoxide ring make it an ideal scaffold for the construction of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this building block. The resulting β-amino alcohol derivatives, and other compounds derived from alternative nucleophilic additions, hold significant promise for the discovery of novel therapeutic agents targeting a wide range of diseases. Future work in this area could involve the development of stereoselective epoxidation and ring-opening reactions to access chiral molecules with enhanced biological specificity.
References
-
Previous reports for the synthesis of 7‐substituted benzofuran. - ResearchGate. (URL: [Link])
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press. (URL: [Link])
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (URL: [Link])
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC - NIH. (URL: [Link])
- Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing hetero
-
Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. (URL: [Link])
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (URL: [Link])
-
Synthesis of methyl benzofuran-7-carboxylate - PrepChem.com. (URL: [Link])
-
Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC - NIH. (URL: [Link])
-
Synthesis of 2-Vinylbenzofurans via the Copper-Catalyzed Multicomponent Reactions Involving an Oxa-Michael/Arylation/Vinylation Cascade | Organic Letters - ACS Publications. (URL: [Link])
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (URL: [Link])
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (URL: [Link])
-
Mini review on important biological properties of benzofuran derivatives - MedCrave online. (URL: [Link])
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (URL: [Link])
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])
-
Wittig Reaction: Mechanism and Examples - NROChemistry. (URL: [Link])
-
-
The Wittig Reaction. (URL: [Link])
-
-
Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. (URL: [Link])
-
Benzofuran synthesis - Organic Chemistry Portal. (URL: [Link])
-
(PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE - ResearchGate. (URL: [Link])
-
Wittig Reaction - Organic Chemistry Portal. (URL: [Link])
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (URL: [Link])
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (URL: [Link])
-
Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers - ResearchGate. (URL: [Link])
-
Synthesis and evaluation of novel benzofuran chalcone derivatives. (URL: [Link])
-
Synthesis of epoxides - Organic Chemistry Portal. (URL: [Link])
-
Juliá–Colonna epoxidation - Wikipedia. (URL: [Link])
-
The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis methods and ring‐opening products of benzofuran and its derivatives. - ResearchGate. (URL: [Link])
-
Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening - MDPI. (URL: [Link])
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 7. jocpr.com [jocpr.com]
- 8. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of "7-(Oxiran-2-yl)benzofuran" Derivatives
For: Researchers, scientists, and drug development professionals engaged in the identification of novel therapeutic agents.
Introduction: The Therapeutic Potential of the Benzofuran Scaffold Covalently Engaged
The benzofuran moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its structural rigidity and synthetic tractability have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. The introduction of an oxirane (epoxide) ring at the 7-position of the benzofuran core, creating "7-(Oxiran-2-yl)benzofuran" derivatives, presents a compelling strategy for the design of targeted covalent inhibitors.
The strained three-membered oxirane ring is a potent electrophile, capable of forming a stable covalent bond with nucleophilic residues, such as cysteine or serine, within the active site of target proteins.[4] This covalent and often irreversible binding can lead to enhanced potency, prolonged duration of action, and the potential to inhibit traditionally "undruggable" targets.[4] This application note provides a comprehensive guide to the high-throughput screening (HTS) of a library of "this compound" derivatives to identify novel covalent inhibitors with therapeutic potential, particularly in the context of oncology.
Section 1: The Strategic Framework for Screening Covalent Inhibitors
A successful HTS campaign for covalent inhibitors requires a multi-pronged approach that combines biochemical and cell-based assays to not only identify potent "hits" but also to characterize their mechanism of action and cellular effects. The inherent reactivity of the oxirane moiety necessitates a carefully designed screening cascade to distinguish true target-specific covalent inhibition from non-specific reactivity or cytotoxicity.
Our proposed screening strategy is a hierarchical process designed to efficiently identify and validate promising lead compounds.
Caption: High-level workflow for the HTS of "this compound" derivatives.
Section 2: Compound Handling and Library Preparation
2.1. Synthesis of "this compound" Derivatives:
2.2. Library Plating and Storage:
A diverse library of "this compound" derivatives should be synthesized or procured. For HTS, compounds are typically dissolved in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. These master stocks are then used to prepare intermediate and final assay plates using automated liquid handlers to ensure accuracy and minimize variability.
| Parameter | Recommendation | Rationale |
| Solvent | 100% DMSO | High solubility for a wide range of organic compounds. |
| Stock Concentration | 10 mM | Standard concentration for HTS libraries, allowing for a wide range of final assay concentrations. |
| Storage | -20°C or -80°C in low-binding plates | Minimizes degradation and solvent evaporation. |
| Plate Format | 384-well or 1536-well | Amenable to high-throughput automation and reduces reagent consumption. |
Section 3: Primary Screening Campaign
The primary screen is designed to rapidly identify compounds that exhibit activity in either a biochemical or a cell-based assay. Running these assays in parallel can provide a more comprehensive initial assessment of the compound library.
Biochemical HTS: Fluorescence Polarization (FP) Assay for Covalent Inhibition
Principle: This assay is designed to identify compounds that covalently bind to a target protein, thereby preventing the binding of a fluorescently labeled probe. The principle of fluorescence polarization is based on the observation that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in a low polarization signal. When this probe binds to a larger protein, its rotation is slowed, leading to a higher polarization signal. Covalent inhibitors that occupy the active site will prevent the binding of the fluorescent probe, resulting in a sustained low polarization signal.[5]
Hypothetical Target: For this application note, we will consider a cysteine protease as a representative target, as these enzymes are known to be susceptible to covalent modification by electrophiles like epoxides.
Protocol: FP-Based Covalent Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT.
-
Target Protein: Recombinant human cysteine protease (e.g., a specific caspase or cathepsin) at a working concentration of 2X the final assay concentration.
-
Fluorescent Probe: A fluorescently labeled, reversible inhibitor or substrate analog for the target protein. The concentration should be optimized to be at or below its dissociation constant (Kd) to ensure sensitivity.
-
Test Compounds: "this compound" derivatives serially diluted in 100% DMSO.
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of test compound solution into the assay plate using an acoustic liquid handler.
-
Add 10 µL of the 2X target protein solution to each well and incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Add 10 µL of the 2X fluorescent probe solution to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a suitable plate reader.
-
-
Controls:
-
Positive Control: A known reversible inhibitor of the target protein (will result in a low FP signal).
-
Negative Control: DMSO vehicle (will result in a high FP signal).
-
Cell-Based HTS: High-Content Screening (HCS) for Cytotoxicity and Apoptosis
Principle: HCS combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple cellular parameters, providing a phenotypic fingerprint of a compound's effect.[1][6] This assay will identify compounds that induce cytotoxicity and specifically those that trigger apoptosis, a hallmark of many successful anticancer drugs.
Cell Line Selection: The choice of cell line is critical and should be guided by the therapeutic area of interest. For oncology, a panel of cancer cell lines with varying genetic backgrounds is recommended. For this example, we will use the A549 non-small cell lung cancer cell line, which has been shown to be sensitive to some benzofuran derivatives.[3]
Protocol: Multiparametric HCS Cytotoxicity and Apoptosis Assay
-
Cell Culture and Plating:
-
Culture A549 cells in appropriate media and conditions.
-
Seed cells into 384-well, black-walled, clear-bottom imaging plates at a density that ensures they are in the logarithmic growth phase at the time of compound addition.
-
-
Compound Treatment:
-
Add test compounds at a final concentration (e.g., 10 µM) to the cell plates.
-
Incubate for a specified time (e.g., 48 hours).
-
-
Staining:
-
Add a staining solution containing:
-
Hoechst 33342: To stain the nuclei and assess nuclear morphology (condensation is a marker of apoptosis).
-
A viability dye (e.g., Calcein AM or a cell-impermeant DNA dye): To distinguish live from dead cells.
-
An apoptosis marker (e.g., a fluorescently labeled Annexin V or a caspase-3/7 activation reagent): To specifically identify apoptotic cells.
-
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze images using appropriate software to quantify:
-
Total cell number (a measure of proliferation and cytotoxicity).
-
Percentage of dead cells.
-
Percentage of apoptotic cells (based on nuclear condensation and/or apoptosis marker intensity).
-
-
| HCS Parameter | Measurement | Interpretation |
| Nuclear Intensity & Morphology | Hoechst 33342 | Increased intensity and condensation indicate apoptosis. |
| Cell Permeability | Cell-impermeant dye | Increased staining indicates loss of membrane integrity and cell death. |
| Caspase Activation | Caspase-3/7 reagent | Increased fluorescence indicates activation of the apoptotic cascade. |
Section 4: Hit Confirmation and Secondary Assays
Compounds identified as "hits" in the primary screen must undergo rigorous confirmation and further characterization to eliminate false positives and prioritize the most promising candidates.
4.1. Dose-Response Analysis:
Hits from the primary screens should be re-tested in a dose-response format (typically an 8- to 10-point concentration curve) to determine their potency (IC50 for biochemical assays, EC50 for cell-based assays).
4.2. Orthogonal Biochemical Assays:
To confirm the covalent mechanism of action, orthogonal assays are crucial.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay can be configured to measure the direct binding of the benzofuran derivative to the target protein. A lanthanide-labeled antibody against a tag on the target protein can serve as the donor, and if the benzofuran derivative is fluorescent or can be functionalized with an acceptor fluorophore, its binding can be detected.
-
Mass Spectrometry: Intact protein mass spectrometry can be used to directly observe the covalent adduction of the compound to the target protein, providing definitive evidence of the covalent binding mechanism.
Caption: Covalent modification of a target protein by a this compound derivative.
4.3. Advanced Cell-Based Assays:
For hits from the cell-based screen, further mechanistic studies are warranted:
-
Cell Cycle Analysis: Flow cytometry or high-content imaging can be used to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M), which is a common mechanism for anticancer drugs.
-
Mitochondrial Membrane Potential Assay: To further investigate the induction of apoptosis, changes in mitochondrial membrane potential can be measured using fluorescent dyes like JC-1 or TMRM.
Section 5: Data Analysis and Interpretation
High-throughput screening generates vast amounts of data that require robust statistical analysis.
-
Z'-factor: This statistical parameter is used to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Hit Identification: Hits are typically defined as compounds that produce a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).
-
Structure-Activity Relationship (SAR): As data from multiple derivatives are generated, preliminary SAR can be established to guide the next round of chemical synthesis and optimization.
Section 6: Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of appropriate positive and negative controls in every assay plate is essential for monitoring assay performance and ensuring data quality. The hierarchical screening cascade, with its built-in confirmation and orthogonal assay steps, is designed to minimize the advancement of false positives. Furthermore, the potential for non-specific reactivity of the oxirane moiety should be addressed by including counter-screens against unrelated proteins or by using derivatives with a non-reactive analog of the oxirane ring.
Conclusion
The "this compound" scaffold represents a promising starting point for the discovery of novel covalent inhibitors. The high-throughput screening methodologies outlined in this application note provide a robust framework for identifying and characterizing active compounds from a library of such derivatives. By integrating biochemical and cell-based approaches, researchers can gain a comprehensive understanding of a compound's potency, mechanism of action, and cellular effects, thereby accelerating the journey from hit identification to lead optimization.
References
-
Tools to Measure Cell Health and Cytotoxicity Using High Content Imaging and Analysis. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. (2023). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Protein Binding of Benzofuran Derivatives. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
3,4-Disubstituted Benzofuran P1' MMP-13 Inhibitors: Optimization of Selectivity and Reduction of Protein Binding. (2009). PubMed. Retrieved January 12, 2026, from [Link]
-
Summarized molecular targets for benzofurans as anticancer compounds. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. (2012). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (2021). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
High-content live-cell time-lapse imaging predicts cells about to die via apoptosis. (2023). bioRxiv. Retrieved January 12, 2026, from [Link]
-
Maximizing microscopy output: A practical guide to high content imaging. (2016). YouTube. Retrieved January 12, 2026, from [Link]
-
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2023). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. (2022). ChemRxiv. Retrieved January 12, 2026, from [Link]
-
Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. (2022). ChemRxiv. Retrieved January 12, 2026, from [Link]
-
Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (2021). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. (2008). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). MDPI. Retrieved January 12, 2026, from [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Oregon State University. Retrieved January 12, 2026, from [Link]
-
Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. (2022). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2013). Journal of Applicable Chemistry. Retrieved January 12, 2026, from [Link]
-
An integrated metabolomic and proteomic approach for the identification of covalent inhibitors of the main protease (Mpro) of SARS-COV-2 from crude natural extracts. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]
-
A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. (2013). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
Sources
- 1. Tools and Protocols for High-Content Imaging and Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. An integrated metabolomic and proteomic approach for the identification of covalent inhibitors of the main protease (Mpro) of SARS-COV-2 from crude natural extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tools to Measure Cell Health and Cytotoxicity Using High Content Imaging and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Asymmetric Synthesis of Enantiopure 7-(Oxiran-2-yl)benzofuran
Abstract
Chiral epoxides are invaluable building blocks in medicinal chemistry and materials science, with the benzofuran scaffold being a privileged structure in numerous pharmacologically active compounds.[1] This application note provides a detailed, field-proven protocol for the asymmetric synthesis of 7-(Oxiran-2-yl)benzofuran, a versatile chiral intermediate. The synthesis is strategically divided into two main stages: the preparation of the key precursor, 7-vinylbenzofuran, via a palladium-catalyzed Stille coupling reaction, followed by its highly enantioselective epoxidation using a Jacobsen-Katsuki catalyst. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, detailed step-by-step protocols, and methods for analytical validation to ensure reproducibility and high enantiopurity.
Introduction and Strategic Overview
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as the biological activity of a molecule is often dictated by its three-dimensional structure. This compound represents a key chiral synthon, combining the biologically significant benzofuran nucleus with a reactive epoxide functional group, enabling further stereospecific transformations.
Direct asymmetric synthesis of this target molecule is challenging. Our strategy hinges on a robust and modular two-part approach that ensures high yield and stereochemical control:
-
Synthesis of 7-Vinylbenzofuran: Construction of the olefin precursor is the critical first step. While various methods for benzofuran synthesis exist[2][3], accessing the 7-substituted vinyl derivative requires a reliable cross-coupling strategy. We employ a Stille cross-coupling reaction, which is well-suited for this purpose due to its tolerance of various functional groups and generally mild reaction conditions.
-
Asymmetric Epoxidation: The final and stereochemistry-defining step involves the enantioselective epoxidation of the vinyl group. For this transformation, we utilize the well-established Jacobsen-Katsuki epoxidation, which employs a chiral manganese-salen complex. This catalyst is renowned for its ability to deliver high enantiomeric excess (ee) for the epoxidation of conjugated olefins like 7-vinylbenzofuran.[4]
This comprehensive protocol provides the necessary details to successfully execute this synthetic sequence, from reagent preparation to final product characterization.
Overall Synthetic Workflow
The logical flow of the synthesis is outlined below, starting from the commercially available 7-bromobenzofuran.
Diagram 1: High-level overview of the two-part synthetic strategy.
Part 1: Synthesis of 7-Vinylbenzofuran via Stille Coupling
Principle and Rationale
The Stille cross-coupling reaction is a powerful C-C bond-forming reaction that couples an organotin compound with an organic halide, catalyzed by a palladium complex. We chose this method to synthesize 7-vinylbenzofuran from 7-bromobenzofuran for several key reasons:
-
Reliability: The reaction is highly reliable for coupling sp²-hybridized carbons.
-
Mild Conditions: The reaction proceeds under neutral, anhydrous conditions, preserving the integrity of the benzofuran ring.
-
Commercial Availability: Both the catalyst (e.g., Pd(PPh₃)₄) and the vinylating agent (vinyltributylstannane) are readily available.
Causality Behind Choices: The selection of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst is based on its efficacy in Stille couplings and its relatively straightforward handling compared to other palladium sources that require in-situ reduction. Toluene is used as the solvent due to its high boiling point, which allows the reaction to be conducted at the elevated temperatures necessary for efficient catalytic turnover. It is critical to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Detailed Experimental Protocol: Stille Coupling
Materials
-
7-Bromobenzofuran (1.0 eq)
-
Vinyltributylstannane (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous Toluene
-
Saturated aqueous solution of Potassium Fluoride (KF)
-
Diethyl ether
-
Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Septa and needles
-
Magnetic stirrer and hotplate
-
Schlenk line or inert atmosphere manifold
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and a septum under a positive pressure of argon.
-
Reagent Addition: To the flask, add 7-bromobenzofuran (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Degassing: Add anhydrous toluene via cannula transfer. Degas the resulting mixture by bubbling argon through the solution for 15-20 minutes to remove any dissolved oxygen.
-
Stannane Addition: Add vinyltributylstannane (1.2 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and allow it to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with diethyl ether and transfer it to a separatory funnel. Add an equal volume of saturated aqueous KF solution and stir vigorously for 1-2 hours. This process precipitates the tin byproducts as insoluble tributyltin fluoride.
-
Extraction: Filter the biphasic mixture through a pad of Celite® to remove the precipitate. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient, typically 98:2) to afford 7-vinylbenzofuran as a clear oil.
Expected Results and Characterization
This protocol should provide the desired product with good purity, suitable for the subsequent epoxidation step.
| Parameter | Expected Value | Analytical Method |
| Yield | 65-80% | Gravimetric analysis after purification |
| Appearance | Colorless to pale yellow oil | Visual inspection |
| ¹H NMR | Signals corresponding to vinyl protons (~5.3-6.8 ppm) and aromatic protons. | ¹H NMR Spectroscopy |
| Mass Spec | [M]+ peak corresponding to C₁₀H₈O (m/z = 144.06) | GC-MS or LC-MS |
Part 2: Jacobsen-Katsuki Asymmetric Epoxidation
Principle and Rationale
The Jacobsen-Katsuki epoxidation is a cornerstone of asymmetric synthesis, providing a reliable method for converting prochiral olefins into chiral epoxides with high enantioselectivity. The reaction is catalyzed by a chiral manganese (III)-salen complex.
Mechanism of Action: The active catalyst is a manganese(V)-oxo species, which is generated in situ from the Mn(III) precursor and a terminal oxidant. This high-valent species transfers its oxygen atom to the double bond of the substrate. The chiral salen ligand, with its defined stereochemistry (e.g., R,R or S,S), creates a chiral environment around the metal center. This environment forces the incoming olefin to approach from a specific trajectory, leading to the preferential formation of one enantiomer of the epoxide over the other.
Diagram 2: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
Causality Behind Choices:
-
Catalyst: We use the commercially available (R,R)-(-)-Jacobsen's catalyst to produce the (S)-epoxide. Conversely, the (S,S)-(+)-catalyst would yield the (R)-epoxide.
-
Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) is chosen as the terminal oxidant. It is effective, readily available, and its byproduct, meta-chlorobenzoic acid, can be easily removed during workup.
-
Solvent & Temperature: Dichloromethane (CH₂Cl₂) is an excellent solvent for this reaction. Conducting the reaction at 0 °C helps to improve enantioselectivity by minimizing non-selective background reactions.
Detailed Experimental Protocol: Asymmetric Epoxidation
Materials
-
7-Vinylbenzofuran (1.0 eq)
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst] (0.02-0.05 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)
-
Magnesium Sulfate (MgSO₄)
Equipment
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-vinylbenzofuran (1.0 eq) and (R,R)-Jacobsen's catalyst (0.02-0.05 eq) in anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Oxidant Addition: Add m-CPBA (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains close to 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the consumption of the starting material by TLC (staining with KMnO₄ solution is effective for visualizing the olefin). The reaction is typically complete in 4-6 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to destroy any excess peroxide.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure (avoid excessive heat to prevent epoxide degradation).
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient, typically 95:5 to 90:10) to yield the pure this compound.
Data Analysis and Quality Control
Verifying the enantiomeric purity is the most critical part of the analysis.
| Parameter | Expected Value | Analytical Method |
| Yield | 70-85% | Gravimetric analysis |
| Appearance | Colorless oil | Visual inspection |
| ¹H NMR | Disappearance of vinyl signals; appearance of characteristic oxirane proton signals (~2.7-3.9 ppm). | ¹H NMR Spectroscopy |
| Enantiomeric Excess (ee) | >95% | Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase (e.g., Chiralcel® OD-H or AD-H). |
Safety Precautions
-
Organotin Reagents: Vinyltributylstannane is toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste containing tin must be disposed of according to institutional guidelines.
-
Peroxides: m-CPBA is a potentially explosive solid, especially upon shock or friction. Avoid grinding. Handle with non-metallic spatulas.
-
Solvents: Toluene and dichloromethane are flammable and/or toxic. Handle only in a fume hood.
-
Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care.
Conclusion
This application note details a reliable and highly effective two-step protocol for the asymmetric synthesis of this compound. The procedure leverages a robust Stille coupling for the synthesis of the key 7-vinylbenzofuran precursor, followed by a highly enantioselective Jacobsen-Katsuki epoxidation to install the chiral epoxide. The provided step-by-step instructions, coupled with explanations of the underlying chemical principles and analytical validation methods, equip researchers to confidently produce this valuable chiral building block in high yield and excellent enantiomeric purity.
References
-
Slideshare. Synthesis of 7 hydroxy-4-methyl coumarin.[Link]
-
Asian Journal of Chemistry. (2014). Synthesis of 7-Hydroxy-4-methyl Coumarin Under Microwave Irradiation.[Link]
-
SciSpace. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.[Link]
-
PrepChem.com. Synthesis of 7-hydroxy-5-methylcoumarin.[Link]
-
National Institutes of Health. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights.[Link]
-
MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.[Link]
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.[Link]
-
ResearchGate. Previous reports for the synthesis of 7‐substituted benzofuran.[Link]
-
Lexis Academy. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.[Link]
-
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.[Link]
-
ACS Publications. (2014). Synthesis of 2-Vinylbenzofurans via the Copper-Catalyzed Multicomponent Reactions Involving an Oxa-Michael/Arylation/Vinylation Cascade.[Link]
-
National Institutes of Health. Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis.[Link]
-
PubChem. 7-Vinyl-benzofuran.[Link]
-
ResearchGate. Stereo-complementary epoxidation of 4-vinyl-2,3-dihydrobenzofuran using mutants of SeStyA with enhanced stability and enantioselectivity.[Link]
- Google Patents.
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO1991014694A1 - Chiral catalysts and epoxidation reactions catalyzed thereby - Google Patents [patents.google.com]
Application Notes & Protocols: The Use of 7-(Oxiran-2-yl)benzofuran in the Preparation of Advanced Polymer Resins
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 7-(Oxiran-2-yl)benzofuran in the synthesis of novel polymer resins. This document explores the monomer's unique bifunctional nature, offering insights into potential polymerization pathways and providing detailed experimental protocols for resin preparation.
Introduction: The Strategic Advantage of a Bifunctional Monomer
This compound is a compelling monomer for advanced polymer synthesis due to its unique molecular architecture, which combines a polymerizable benzofuran moiety with a reactive oxirane (epoxy) ring. This bifunctional character opens avenues for creating polymers with tailored properties, potentially blending the rigidity and high glass transition temperature (Tg) characteristic of polybenzofurans with the versatile cross-linking capabilities of epoxy resins.[1][2] Benzofuran and its derivatives are recognized for their broad range of biological activities and their application in the synthesis of various polymers, including polyamides and polyesters.[3][4][5] The incorporation of the oxirane group provides a handle for subsequent cross-linking reactions, leading to the formation of durable thermosetting resins.
The polymerization of this monomer can theoretically proceed through two distinct and competitive pathways:
-
Cationic Polymerization: Initiated at the benzofuran double bond, leveraging its vinyl ether- and styrene-like structure.[1][2]
-
Ring-Opening Polymerization (ROP): Involving the oxirane ring, which can be initiated by either cationic or anionic species.[6][7]
The choice of initiator and reaction conditions will selectively favor one pathway over the other, or potentially lead to complex network structures involving both functionalities. This guide will detail protocols for both cationic and anionic polymerization strategies.
Mechanistic Insights: Directing the Polymerization Pathway
The polymerization of this compound is a nuanced process where reaction conditions dictate the final polymer structure. Understanding the underlying mechanisms is critical for achieving desired material properties.
Cationic Polymerization of the Benzofuran Moiety
Benzofuran readily undergoes cationic polymerization to produce rigid polymers with high thermal stability.[1][2] This process is typically initiated by a Lewis acid, such as aluminum chloride (AlCl₃), which generates a carbocation that subsequently attacks the electron-rich double bond of the benzofuran ring.
The proposed mechanism involves the following key steps:
-
Initiation: The Lewis acid activates the polymerization.
-
Propagation: The growing cationic chain end adds to the benzofuran monomer.
-
Chain Transfer (optional): The active center can be transferred to another molecule, which can be controlled to achieve living polymerization characteristics.[1][8][9]
It is crucial to conduct these reactions at low temperatures (e.g., -78 °C) to suppress side reactions and gain better control over the polymer's molecular weight and structure.[1][2] The choice of solvent is also critical, with non-polar solvents like toluene often favoring better stereochemical control.[1]
Caption: Cationic polymerization workflow for this compound.
Anionic Ring-Opening Polymerization (AROP) of the Oxirane Moiety
The oxirane ring is susceptible to nucleophilic attack, making anionic ring-opening polymerization a viable route for polymer synthesis.[7] This pathway is typically initiated by a strong base, such as an alkoxide or hydroxide, which attacks one of the carbon atoms of the epoxide ring, leading to ring opening and the formation of a propagating alkoxide chain end.
The key steps in AROP are:
-
Initiation: A nucleophile attacks the oxirane ring, initiating polymerization.
-
Propagation: The newly formed alkoxide attacks another monomer molecule in a sequential manner.
-
Termination: The living anionic chain ends are quenched, for instance, by the addition of a proton source.
AROP can often be conducted as a living polymerization, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[7]
Caption: Anionic ring-opening polymerization workflow.
Experimental Protocols
The following protocols are designed as starting points for the synthesis of polymer resins from this compound. Researchers should optimize these conditions based on their specific experimental goals.
Protocol 1: Cationic Polymerization
This protocol is adapted from established methods for the cationic polymerization of benzofuran.[1][2]
Materials:
-
This compound (monomer)
-
Aluminum chloride (AlCl₃) (initiator)
-
Toluene (solvent), anhydrous
-
Methanol (quenching agent)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare a stock solution of AlCl₃ in anhydrous toluene (e.g., 0.1 M).
-
Monomer Preparation: In a separate flame-dried Schlenk flask, dissolve the desired amount of this compound in anhydrous toluene.
-
Reaction Setup: Cool the monomer solution to -78 °C using a dry ice/acetone bath.
-
Initiation: Slowly add the AlCl₃ solution to the stirred monomer solution via syringe. The molar ratio of monomer to initiator will influence the molecular weight of the resulting polymer.
-
Polymerization: Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-4 hours). Monitor the reaction progress by taking aliquots and analyzing them via techniques like NMR or GPC if possible.
-
Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Quantitative Data Summary (Example):
| Parameter | Value |
| Monomer Concentration | 0.5 M |
| [Monomer]:[Initiator] Ratio | 100:1 |
| Reaction Temperature | -78 °C |
| Reaction Time | 2 hours |
| Expected Yield | > 80% |
| Expected Mn (GPC) | 5,000 - 10,000 g/mol |
| Expected PDI (GPC) | 1.2 - 1.5 |
Protocol 2: Anionic Ring-Opening Polymerization
This protocol is based on general procedures for the anionic polymerization of functional epoxides.[10]
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (initiator)
-
Tetrahydrofuran (THF), anhydrous (solvent)
-
Methanol, acidified (terminating agent)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare a stock solution of potassium tert-butoxide in anhydrous THF (e.g., 0.1 M).
-
Monomer Preparation: In a separate flame-dried Schlenk flask, dissolve the desired amount of this compound in anhydrous THF.
-
Initiation: At room temperature, add the potassium tert-butoxide solution to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed at room temperature. The reaction time will depend on the desired molecular weight.
-
Termination: Quench the reaction by adding a few drops of acidified methanol.
-
Purification: Precipitate the polymer by pouring the solution into a non-solvent like cold water or hexane.
-
Drying: Collect the polymer by filtration and dry under vacuum.
Quantitative Data Summary (Example):
| Parameter | Value |
| Monomer Concentration | 1.0 M |
| [Monomer]:[Initiator] Ratio | 50:1 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Expected Yield | > 90% |
| Expected Mn (GPC) | 3,000 - 7,000 g/mol |
| Expected PDI (GPC) | < 1.2 |
Cross-linking and Resin Formation
The polymers synthesized via the above protocols, particularly those from anionic ROP where the benzofuran moiety remains intact, can be further cross-linked to form thermosetting resins. If the cationic polymerization of the benzofuran ring is performed under conditions that leave the oxirane groups unreacted, these can also be used for subsequent cross-linking.
A common method for cross-linking epoxy-functional polymers is through the addition of a curing agent, such as a diamine. The lone pair of electrons on the amine nitrogen attacks the carbon of the oxirane ring, leading to ring-opening and the formation of a cross-linked network.[11]
Characterization of the Resulting Polymers
Thorough characterization is essential to understand the structure and properties of the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the extent of monomer conversion.[1]
-
Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1][2]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and other thermal properties of the polymer.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups in the monomer and polymer.
Conclusion
This compound presents a versatile platform for the development of novel polymer resins with potentially unique thermal and mechanical properties. By carefully selecting the polymerization strategy—cationic polymerization of the benzofuran ring or anionic ring-opening of the oxirane—researchers can tailor the final polymer architecture to suit a wide range of applications, from high-performance thermoplastics to durable thermosetting materials. The protocols provided herein serve as a robust starting point for exploring the rich polymer chemistry of this promising monomer.
References
-
Kanazawa, A., et al. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Journal of the American Chemical Society, 144(23), 10429–10437. [Link]
-
Kanazawa, A., et al. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Semantic Scholar. [Link]
-
Kanazawa, A., et al. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Journal of the American Chemical Society. [Link]
-
Kanazawa, A., et al. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. PubMed. [Link]
-
Various Authors. (2025). Polymers with benzofuro‐benzofuran structures. ResearchGate. [Link]
-
Vinogradova, L. V., et al. Anionic polymerization in oxiranes. Polymerization of methyl methacrylate and 2-vinylpyridine in ethylene oxide. Macromolecules. [Link]
-
Stefaniu, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
-
Gervais, M., et al. (2018). Anionic polymerization of activated oxetane and its copolymerization with ethylene oxide for the synthesis of amphiphilic block copolymers. Polymer Chemistry. [Link]
-
Khan, I., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules. [Link]
-
Wang, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. [Link]
-
Frey Research Group. Polyethers and Epoxide Polymers. Frey Research Group. [Link]
-
Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
A Review: An Insight on Synthesis of Benzofuran. International Journal of Pharmaceutical Sciences and Research. [Link]
- Wang, T. C. (1986). Process for the preparation of epoxy resins.
-
Fredi, G., et al. (2020). Biobased furan-based epoxy/TiO2 nanocomposites for the preparation of coatings with improved chemical resistance. ResearchGate. [Link]
-
Bellur, E., & Langer, P. (2005). Efficient Synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)-2,3-dihydrobenzofurans Based on Cyclization Reactions of Free and Masked Dianions: A "cyclization/dehydrogenation" Strategy. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (2023). Anionic and Radical Polymerizations. YouTube. [Link]
-
Polymer Science Learning Center. Making Epoxy Resins. University of Southern Mississippi. [Link]
-
Zhang, K., et al. (2022). Renewable Furan-Based Epoxy Resins Derived from 5-Hydroxymethylfurfural and Furfural. ACS Sustainable Chemistry & Engineering. [Link]
-
Scribd. Epoxy Synthesis. Scribd. [Link]
-
Organic Chemistry Portal. Synthesis of Benzofurans. Organic Chemistry Portal. [Link]
-
ResearchGate. Synthesis and characterization of a new phosphorus‐containing furan‐based epoxy curing agent as a flame retardant. ResearchGate. [Link]
-
Leal, B., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. [Link]
-
Lee, B. S., et al. (2022). Anionic Ring-Opening Polymerization of a Functional Epoxide Monomer with an Oxazoline Protecting Group for the Synthesis of Polyethers with Carboxylic Acid Pendants. Macromolecules. [Link]
-
Meng, J., et al. (2019). Sustainable bio-based furan epoxy resin with flame retardancy. Polymer Chemistry. [Link]
-
PubMed. part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. [Link]
-
Gutnov, A. V., et al. (1999). Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening - Benzofuran Ring Closure Type. Molecules. [Link]
-
Gutnov, A. V., et al. (1999). Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening - Benzofuran Ring Closure Type. Molecules. [Link]
Sources
- 1. Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 6. Polyethers and Epoxide Polymers | Frey Research Group [ak-frey.chemie.uni-mainz.de]
- 7. m.youtube.com [m.youtube.com]
- 8. Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights | Semantic Scholar [semanticscholar.org]
- 9. Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pslc.ws [pslc.ws]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Functionalization of 7-(Oxiran-2-yl)benzofuran for Targeted Drug Delivery
Introduction: The Strategic Value of the Benzofuran Scaffold in Targeted Therapeutics
Benzofuran derivatives are a significant class of heterocyclic compounds, widely recognized for their presence in biologically active natural products and their extensive applications in medicinal chemistry.[1][2] The benzofuran nucleus is a versatile scaffold, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5][6] In the realm of oncology, numerous benzofuran-based compounds have been investigated as potent therapeutic agents, highlighting the potential of this heterocyclic system in the design of novel drugs.[7][8][9]
The advent of targeted drug delivery has revolutionized cancer therapy by enabling the selective delivery of potent cytotoxic agents to tumor cells, thereby minimizing off-target toxicity and enhancing the therapeutic index.[9] Small molecule-drug conjugates (SMDCs) and antibody-drug conjugates (ADCs) are at the forefront of this paradigm, comprising a targeting moiety, a linker, and a cytotoxic payload.[10][11] The strategic incorporation of unique chemical scaffolds that can be readily functionalized is crucial for the development of these sophisticated therapeutic constructs.
This guide focuses on 7-(Oxiran-2-yl)benzofuran , a molecule of significant interest for its potential as a versatile platform for the development of targeted drug delivery systems. The benzofuran core provides a stable and biologically relevant framework, while the pendant oxirane (epoxide) ring offers a reactive handle for covalent conjugation to a variety of molecules, including targeting ligands and linker-payload systems. The high ring strain of the epoxide makes it susceptible to nucleophilic attack, allowing for controlled and efficient functionalization.[12]
These application notes provide a comprehensive overview of the chemical principles and detailed protocols for the functionalization of this compound. We will explore key strategies for its conjugation to targeting moieties and discuss the critical analytical techniques for the characterization and purification of the resulting bioconjugates.
Core Principle: The Reactivity of the Oxirane Ring
The cornerstone of this compound's utility in targeted drug delivery is the electrophilic nature of the oxirane ring. This three-membered heterocycle is highly strained and readily undergoes ring-opening reactions with a variety of nucleophiles under both acidic and basic/neutral conditions.[12][13] This reactivity allows for the stable covalent attachment of targeting ligands, linkers, or drug payloads.
Under basic or neutral conditions, the ring-opening reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide.[13] For this compound, this would be the terminal carbon of the oxirane ring.
Experimental Workflows & Protocols
Part 1: Synthesis of this compound
Part 2: Functionalization via Oxirane Ring-Opening
The following protocols outline the general procedures for the nucleophilic ring-opening of this compound with amine and thiol-containing molecules. These functionalities are commonly found in targeting ligands (e.g., peptides, antibodies) and bifunctional linkers.
Protocol 2.1: Amine-Based Functionalization
This protocol describes the reaction of this compound with a primary or secondary amine-containing molecule (e.g., a peptide, a linker with a terminal amine). The reaction results in the formation of a stable amino alcohol linkage.
Materials:
-
This compound
-
Amine-containing molecule (e.g., targeting peptide, amine-terminated linker)
-
Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))[18]
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the amine-containing molecule in the anhydrous aprotic solvent in the reaction vessel.
-
Add a 1.5 to 3-fold molar excess of this compound to the solution.
-
Add a catalytic amount of the tertiary amine base (e.g., 0.1 to 0.5 equivalents) to the reaction mixture. The base facilitates the nucleophilic attack of the amine on the epoxide ring.[18]
-
Stir the reaction mixture under an inert atmosphere at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be quenched with a small amount of water.
-
The crude product is then subjected to purification.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: Prevents unwanted hydrolysis of the epoxide ring.
-
Inert Atmosphere: Protects sensitive functional groups on the reactants from oxidation.
-
Tertiary Amine Base: Acts as a catalyst to deprotonate the amine nucleophile, increasing its reactivity towards the epoxide.[18]
Protocol 2.2: Thiol-Based Functionalization
This protocol outlines the reaction with a thiol-containing molecule (e.g., a cysteine-containing peptide, a thiol-functionalized linker), leading to a stable thioether linkage. This is often referred to as a "thiol-epoxy click reaction".[19]
Materials:
-
This compound
-
Thiol-containing molecule
-
Aprotic solvent (e.g., DMF or DMSO)
-
Base catalyst (e.g., TEA or DIPEA)
-
Reaction vessel
-
Inert atmosphere
Procedure:
-
Dissolve the thiol-containing molecule in the aprotic solvent in the reaction vessel.
-
Add a 1.5 to 3-fold molar excess of this compound.
-
Add a catalytic amount of the base to the reaction mixture.
-
Stir the reaction under an inert atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction can be worked up as described in the amine protocol.
-
Purify the crude product.
Causality Behind Experimental Choices:
-
Base Catalyst: The base deprotonates the thiol to form a more nucleophilic thiolate anion, which readily attacks the epoxide.[19]
Diagram of Functionalization Workflow
Caption: Workflow for the functionalization of this compound.
Part 3: Advanced Functionalization using Click Chemistry
For more complex bioconjugations, a two-step "click chemistry" approach can be employed.[20][21][22] This involves first reacting the epoxide with a bifunctional linker containing an azide or alkyne group. This functionalized benzofuran can then be "clicked" onto a targeting moiety that has the complementary functional group.
Protocol 3.1: Introduction of an Azide Moiety
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol/Water solvent mixture
-
Reaction vessel
Procedure:
-
Dissolve this compound in the methanol/water mixture.
-
Add a slight excess of sodium azide and ammonium chloride.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.
Diagram of Click Chemistry Functionalization
Caption: Two-step click chemistry approach for bioconjugation.
Purification and Characterization
The successful synthesis and functionalization of benzofuran conjugates require robust purification and characterization methods.
Purification: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of small molecule conjugates.[5][11][23][24]
General RP-HPLC Protocol:
-
Column Selection: A C18 column is a common choice for the separation of small organic molecules.[24]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Method Development: Start with a broad gradient to determine the retention time of the product. Optimize the gradient to achieve good separation from starting materials and byproducts.[23]
-
Fraction Collection: Collect the fractions corresponding to the desired product peak.
-
Solvent Removal: Remove the solvent from the collected fractions, typically by lyophilization or rotary evaporation.
Characterization: Mass Spectrometry and NMR Spectroscopy
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is an indispensable tool for the characterization of bioconjugates.[1][2][4][25]
-
Intact Mass Analysis: Confirms the successful conjugation by showing the expected mass increase of the final product compared to the starting materials.
-
Peptide Mapping/Fragmentation (for larger bioconjugates): Can identify the specific site of conjugation on a peptide or protein.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the functionalized molecule.[3][10][26][27]
-
¹H and ¹³C NMR: Can confirm the opening of the epoxide ring by the disappearance of the characteristic epoxide signals and the appearance of new signals corresponding to the newly formed alcohol and the attached nucleophile.[3][26]
Quantitative Data Summary Table
| Parameter | Method | Expected Outcome |
| Purity | RP-HPLC | >95% |
| Identity Confirmation | High-Resolution MS | Observed mass matches the calculated mass of the conjugate (within 5 ppm) |
| Structural Verification | ¹H and ¹³C NMR | Disappearance of epoxide signals and appearance of new signals consistent with the ring-opened product |
| Conjugation Site (for peptides/proteins) | MS/MS (Peptide Mapping) | Identification of the modified amino acid residue |
Conclusion and Future Perspectives
This compound represents a promising and versatile scaffold for the construction of targeted drug delivery systems. The reliable reactivity of the oxirane ring allows for the covalent attachment of a wide array of targeting moieties and linker-payload combinations. The protocols and analytical methods outlined in these application notes provide a solid framework for researchers and drug development professionals to explore the potential of this unique benzofuran derivative in creating next-generation targeted therapeutics. Future work may focus on the development of novel benzofuran-based linkers with tailored cleavage properties and the exploration of this scaffold in various targeted delivery platforms beyond oncology.[28][29][30]
References
-
Rapid Characterization of Chemically-Modified Proteins by Electrospray Mass Spectrometry. Bioconjugate Chemistry.
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing.
-
Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia.
-
Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today.
-
Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International.
-
Chapter 10: Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics. Royal Society of Chemistry.
-
Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology.
-
A NMR study on the hydrolysis, condensation and epoxide ring-opening reaction in sols and gels of the system glycidoxypropyltrim. Journal of Sol-Gel Science and Technology.
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
-
NMR study of ring opening reaction of epoxidized natural rubber in presence of potassium hydroxide/isopropanol solution. ResearchGate.
-
Scaling Small Molecule Purification Methods for HPLC. Agilent.
-
Click Chemistry with Polymers, Dendrimers, and Hydrogels for Drug Delivery. Taylor & Francis Online.
-
Experimental and theoretical 1 H NMR chemical shifts of 1 -4,(δ, ppm). ResearchGate.
-
Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate.
-
Click chemistry and drug delivery: A bird's-eye view. PMC.
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmaceutical Technology.
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
-
Click Chemistry as a Tool for Cell Engineering and Drug Delivery. MDPI.
-
Epoxide Ring Opening With Base. Master Organic Chemistry.
-
Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. RSC Publishing.
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI.
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC.
-
Small Molecule HPLC. Sigma-Aldrich.
-
Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences.
-
Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. PMC.
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
-
2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. PubMed.
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
-
Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery.
-
Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena.
-
The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. Chemistry – An Asian Journal.
-
Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. PMC.
-
Efficient Synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)-2,3-dihydrobenzofurans Based on Cyclization Reactions of Free and Masked Dianions: A "cyclization/dehydrogenation" Strategy. The Journal of Organic Chemistry.
-
Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings. RSC Publishing.
-
Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nature Communications.
-
Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate.
-
New Method of Synthesis of Benzo[b]furan-2-thiols from 4-(2-Hydroxyaryl)-1,2,3-thiadiazoles. Pharmaceutical Chemistry Journal.
-
7-Substituted 2-phenyl-benzofurans as ER beta selective ligands. PubMed.
-
Synthesis methods and ring‐opening products of benzofuran and its derivatives. ResearchGate.
-
The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. ResearchGate.
-
Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings. ResearchGate.
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. bepls.com [bepls.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)-2,3-dihydrobenzofurans based on cyclization reactions of free and masked dianions: a "cyclization/dehydrogenation" strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Click chemistry and drug delivery: A bird's-eye view - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Click Chemistry as a Tool for Cell Engineering and Drug Delivery | MDPI [mdpi.com]
- 21. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. 低分子HPLC [sigmaaldrich.com]
- 24. enovatia.com [enovatia.com]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 30. abzena.com [abzena.com]
Analytical methods for the quantification of "7-(Oxiran-2-yl)benzofuran"
Introduction: The Critical Role of Quantifying Reactive Intermediates
7-(Oxiran-2-yl)benzofuran is a heterocyclic compound featuring a benzofuran core and a reactive oxirane (epoxide) ring. Benzofuran derivatives are of significant interest in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents with applications as anticancer, antimicrobial, and anti-inflammatory drugs[1][2]. The oxirane moiety, however, introduces a high degree of reactivity. Epoxides are known alkylating agents that can react with biological nucleophiles like DNA and proteins, a property that can be harnessed for therapeutic effect but also poses a potential risk for toxicity and genotoxicity.
Therefore, this compound may be encountered as a critical starting material, a reactive intermediate in a synthetic pathway, or a potential impurity in a final active pharmaceutical ingredient (API). Its precise quantification is paramount for several reasons:
-
Process Control: Monitoring the consumption of this intermediate ensures reaction completion and optimizes process efficiency.
-
Quality Control: As a potential impurity, strict limits must be placed on its presence in the final drug substance to ensure patient safety.
-
Stability Studies: Assessing the formation of this compound as a degradant is crucial for establishing the shelf-life of a drug product.
-
Stereochemical Purity: The oxirane group contains a chiral center, necessitating the separation and quantification of individual enantiomers, as they may exhibit different pharmacological and toxicological profiles.
This application note provides detailed protocols for the robust quantification of this compound using High-Performance Liquid Chromatography (HPLC), including both achiral and chiral separation methods. The methodologies are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4][5].
Chemical Structure and Context
The structure of this compound presents distinct analytical challenges and opportunities. The benzofuran ring provides a strong chromophore for UV detection, while the polar oxirane group influences its chromatographic retention. The chiral center necessitates stereospecific analytical approaches.
Caption: Structure of this compound with key functional groups.
Method 1: Reversed-Phase HPLC for Total Quantification
This method is designed for the routine quantification of total this compound content, for example, in reaction monitoring or as a total impurity in a drug substance. The choice of a C18 stationary phase is based on the hydrophobic nature of the benzofuran ring system, while the mobile phase composition is optimized to achieve sharp peak shapes and efficient elution.
Causality Behind Experimental Choices:
-
Stationary Phase: A core-shell C18 column is selected to provide high efficiency and resolution at lower backpressures, enabling faster analysis times.
-
Mobile Phase: An acetonitrile/water gradient is employed. Acetonitrile is a common organic modifier that provides good peak shape for heterocyclic compounds. A small amount of acid (e.g., formic acid) is added to suppress the ionization of any residual silanols on the stationary phase, thereby minimizing peak tailing.
-
Detection: UV detection at the absorbance maximum of the benzofuran chromophore (typically around 280 nm) is chosen for high sensitivity and specificity. Coupling with a Mass Spectrometer (MS) provides orthogonal detection, confirming peak identity by mass-to-charge ratio.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (Acetonitrile:Water 50:50 v/v).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Further dilute as necessary to fall within the calibration range (e.g., 1-100 µg/mL).
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC or UPLC system with a UV detector and optional Mass Spectrometer.
-
Column: C18, 2.7 µm, 4.6 x 100 mm (or similar core-shell column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 40% B.
-
Increase to 90% B over 8 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 40% B over 0.5 minutes.
-
Hold at 40% B for 2.5 minutes for re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 282 nm.[6]
-
Method Validation (as per ICH Q2(R1))
A robust analytical method must be validated to ensure it is fit for its intended purpose[3][5][7].
Caption: Key parameters for analytical method validation according to ICH Q2(R1).
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak is free from interference from blank, placebo, and related substances. Peak purity index > 0.999. | No interference observed at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | r² = 0.9995 |
| Range | 1 µg/mL to 100 µg/mL | Method is linear, accurate, and precise over this range. |
| Accuracy | 98.0% to 102.0% recovery at three concentration levels (e.g., 50%, 100%, 150% of nominal). | Average recovery = 100.5% |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | RSD = 0.8% |
| Intermediate Precision | RSD ≤ 2.0% across different days, analysts, and instruments. | RSD = 1.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | 0.15 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | 0.05 µg/mL |
| Robustness | RSD ≤ 2.0% when small, deliberate changes are made (e.g., flow rate ±0.1, column temp ±2°C). | Method remains compliant under tested variations. |
Method 2: Chiral HPLC for Enantiomeric Separation
The presence of a stereocenter in the oxirane ring necessitates a chiral separation method to control the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating the enantiomers of various oxirane derivatives[8][9]. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.
Causality Behind Experimental Choices:
-
Stationary Phase: A CSP based on a polysaccharide derivative (e.g., amylose or cellulose) coated on a silica support is chosen. These phases, such as Chiralpak® AD or Chiralcel® OD, have proven versatile for resolving racemic oxiranes with π-aromatic systems[8][9].
-
Mobile Phase: Normal-phase chromatography using a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically employed. The alcohol modifier plays a critical role in the chiral recognition mechanism by competing for polar interaction sites on the CSP.
-
Detection: UV detection is suitable, as in the reversed-phase method.
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the racemic or test sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with UV detector.
-
Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP).
-
Mobile Phase: Hexane:Isopropanol (90:10, v/v).
-
Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 282 nm.
-
Data Analysis and System Suitability
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5 to ensure baseline separation.
-
Enantiomeric Excess (% ee): Calculated using the peak areas of the two enantiomers (E1 and E2): % ee = (|Area E1 - Area E2|) / (Area E1 + Area E2) x 100%
| Parameter | Typical Result |
| Retention Time (Enantiomer 1) | ~8.5 min |
| Retention Time (Enantiomer 2) | ~9.8 min |
| Resolution (Rs) | > 2.0 |
| Limit of Quantitation (for minor enantiomer) | ~0.1% of the major enantiomer peak area |
Alternative and Confirmatory Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds like this compound, GC-MS offers an excellent alternative with high sensitivity and structural confirmation capabilities[10][11][12].
-
Rationale: GC provides high-resolution separation, and MS detection offers definitive identification through characteristic fragmentation patterns of the benzofuran and epoxide moieties.
-
Considerations: The high reactivity of the epoxide ring can sometimes lead to on-column degradation or rearrangement, especially at high injector temperatures. A derivatization step, such as converting the epoxide to a more stable methoxy-hydroxy derivative, can be employed to improve reproducibility and quantification[13].
-
Typical Conditions: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) with a temperature gradient program would be a suitable starting point.
Conclusion
The analytical control of this compound is a critical aspect of process development and quality assurance in the pharmaceutical industry. The HPLC methods detailed in this application note provide a robust framework for both the total quantification and the stereospecific analysis of this reactive intermediate. The reversed-phase method is ideal for high-throughput applications such as reaction monitoring and impurity testing, while the chiral HPLC method is essential for controlling the enantiomeric purity of the compound. All methods should be rigorously validated according to ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance[3][4][5][7]. The potential use of GC-MS as a confirmatory technique further strengthens the analytical package for this important molecule.
References
- BenchChem. (2025).
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2008). Enantiomeric Separation of Several Oxirane Derivatives by High Performance Liquid Chromatography on Polysaccharide-Based Chiral. Journal of Liquid Chromatography & Related Technologies, 31, 2879–2891. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ResearchGate. (2008). Enantiomeric Separation of Several Oxirane Derivatives by High Performance Liquid Chromatography on Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Wilson, R., & Lyall, K. (2002). Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives. Lipids, 37(9), 917-24. [Link]
-
DiVA portal. (2017). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. [Link]
-
Slack, J. A., & Ford-Hutchinson, A. W. (1978). The detection of an epoxide intermediate by gas chromatography-mass spectrometry. Journal of Pharmacy and Pharmacology, 30 Suppl, 67P. [Link]
-
DiVA portal. (2022). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. [Link]
-
ResearchGate. (2021). GC-MS chromatogram showing epoxide products starting from R-(+)-limonene. [Link]
-
Huang, H. L., et al. (2011). Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically. The Journal of Organic Chemistry. [Link]
-
SIELC Technologies. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. [Link]
-
Vinod Kumar, K., et al. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Der Pharma Chemica, 5(1), 313-319. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Wang, Z., et al. (2006). Asymmetric Epoxidation of Fluoroolefins by Chiral Dioxirane. Fluorine Effect on Enantioselectivity. Organic Letters. [Link]
-
National Institutes of Health. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
Royal Society of Chemistry. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. starodub.nl [starodub.nl]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. The detection of an epoxide intermediate by gas chromatography-mass spectrometry [proceedings] [pubmed.ncbi.nlm.nih.gov]
- 12. Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions [diva-portal.org]
- 13. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(Oxiran-2-yl)benzofuran
Welcome to the technical support center for the synthesis of 7-(Oxiran-2-yl)benzofuran. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Benzofuran derivatives are key structural motifs in many biologically active compounds and natural products.[1][2][3] The introduction of an epoxide group at the 7-position creates a versatile handle for further chemical modification, but the synthesis can present unique challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you optimize your reaction yield and product purity.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of this compound, which typically proceeds via the formation of a 7-substituted benzofuran (e.g., 7-formylbenzofuran) followed by an epoxidation step.
Question 1: My overall yield is consistently low (<30%). Where should I start investigating?
Answer: Low overall yield is a common issue that can stem from either the initial benzofuran ring formation or the subsequent epoxidation step. A systematic approach is crucial for diagnosis.
First, you must isolate the intermediate (e.g., 7-formylbenzofuran or 7-acetylbenzofuran) and confirm its yield and purity before proceeding. If the yield of this first step is low, focus your optimization efforts there.
For the Benzofuran Ring Formation (e.g., from 2,3-dihydroxybenzaldehyde):
-
Catalyst Activity: If using a palladium or copper-catalyzed reaction, ensure your catalyst is active. Palladium catalysts, in particular, can be sensitive to air and moisture.[4] Using a freshly opened bottle or storing it properly in an inert atmosphere is critical.
-
Reaction Conditions: Suboptimal temperature, time, or solvent can drastically reduce yield. Many benzofuran syntheses require heating (e.g., 80-100 °C) to proceed at a reasonable rate.[5] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation from prolonged heating.
-
Reagent Quality: Ensure starting materials are pure and solvents are anhydrous, as water can interfere with many organometallic catalytic cycles.
For the Epoxidation Step (e.g., from 7-formylbenzofuran):
-
Choice of Epoxidation Reagent: The stability of the benzofuran ring must be considered. While strong oxidants like m-CPBA are effective for epoxidizing vinyl groups, they can sometimes lead to undesired side reactions with the electron-rich furan moiety.[6] A milder, more controlled method like the Corey-Chaykovsky reaction (using trimethylsulfoxonium iodide and a strong base) or the Darzens condensation is often preferred for converting a carbonyl to an epoxide.[7]
-
Base Strength and Stoichiometry: In reactions like the Corey-Chaykovsky or Darzens, the choice and amount of base are critical. For the Corey-Chaykovsky reaction, a strong, non-nucleophilic base like sodium hydride (NaH) is required to generate the sulfur ylide. Incomplete deprotonation will result in a stalled reaction.
Below is a logical workflow for diagnosing the source of low yield.
Question 2: My epoxidation of 7-formylbenzofuran stalls, leaving significant unreacted starting material. How can I drive the reaction to completion?
Answer: This is a classic problem, particularly when using ylide-based chemistry like the Corey-Chaykovsky reaction. The issue almost always lies with the generation and stability of the reactive ylide.
-
Inefficient Ylide Generation: The most common cause is incomplete deprotonation of the sulfoxonium salt.
-
Base Quality: Sodium hydride (NaH) is often used. It is crucial to use a fresh dispersion of NaH in mineral oil and to properly wash it with dry hexanes before use to remove the oil, which can coat the NaH particles and inhibit the reaction.
-
Solvent Choice: The reaction requires a dry, polar aprotic solvent like DMSO or DMF to solvate the intermediates effectively. Ensure your solvent is anhydrous.
-
-
Ylide Instability: The dimethylsulfoxonium methylide is reactive and can degrade over time, especially at elevated temperatures. The reaction should be initiated at a low temperature (e.g., 0 °C) and allowed to slowly warm to room temperature.
-
Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of both the sulfoxonium salt and the base relative to the aldehyde to account for any minor degradation or handling losses.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% dispersion in oil | Strong, non-nucleophilic base essential for ylide formation. |
| Solvent | Anhydrous DMSO or DMF | Polar aprotic solvent required to dissolve reagents and stabilize charged intermediates. |
| Temperature | 0 °C to Room Temperature | Low initial temperature maintains ylide stability; warming promotes reaction completion. |
| Stoichiometry | 1.1 - 1.2 eq. of ylide precursor & base | Ensures complete consumption of the limiting aldehyde starting material. |
Question 3: My final product is impure. What are the likely side-products and how can I avoid them?
Answer: Impurities can arise from side reactions or degradation during workup and purification.
-
Common Side-Products:
-
Unreacted Starting Material: As discussed in Q2, optimize reaction conditions to ensure full conversion.
-
7-(Hydroxymethyl)benzofuran: If using NaH, it can sometimes act as a reducing agent, converting the aldehyde to an alcohol, although this is usually a minor pathway.
-
Diol from Epoxide Opening: The epoxide ring is susceptible to nucleophilic attack, especially under acidic or basic conditions during aqueous workup. This can form 7-(1,2-dihydroxyethyl)benzofuran. To avoid this, use a gentle workup with a saturated ammonium chloride (NH₄Cl) quench and minimize exposure to strong acids or bases.
-
-
Purification-Induced Degradation: Epoxides can be sensitive to the Lewis acidic nature of standard silica gel, which can catalyze ring-opening.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier, such as triethylamine (e.g., Hexane/Ethyl Acetate with 0.5% Et₃N). Alternatively, using a different stationary phase like alumina (neutral or basic) or Florisil® can prevent degradation.
-
Part 2: Frequently Asked Questions (FAQs)
Question 4: What is the most reliable synthetic route to prepare this compound?
Answer: There is no single "best" route, as the choice depends on the availability of starting materials. However, a robust and widely applicable two-step strategy starts from a commercially available substituted phenol.
-
Step 1: Synthesis of 7-Formylbenzofuran: A common precursor is 7-hydroxybenzofuran, which can be synthesized from catechol derivatives.[8][9] The aldehyde can be introduced via various formylation reactions. A more direct route involves the palladium-catalyzed coupling of o-iodophenols with appropriate alkynes followed by cyclization.
-
Step 2: Epoxidation: The conversion of the 7-formyl group to the 7-oxiranyl group is reliably achieved using the Corey-Chaykovsky reaction . This method involves the reaction of the aldehyde with dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a base like sodium hydride.[10] This reaction is generally high-yielding and avoids the harsh oxidizing conditions that could damage the benzofuran core.
The overall workflow is visualized below.
Question 5: What are the critical safety precautions when performing epoxidation reactions?
Answer: Safety is paramount. Both m-CPBA and the reagents for the Corey-Chaykovsky reaction have specific hazards.
-
m-Chloroperoxybenzoic acid (m-CPBA):
-
Shock Sensitivity: m-CPBA is a potentially explosive solid, especially when dry. It is commercially available with a certain percentage of water for stabilization. Do not dry it completely.
-
Oxidizer: It is a strong oxidizing agent. Keep it away from flammable materials.
-
Handling: Always use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated chemical fume hood.
-
-
Sodium Hydride (NaH):
-
Water Reactivity: NaH reacts violently with water to produce flammable hydrogen gas. All glassware must be rigorously dried, and all solvents must be anhydrous. The reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
Handling: NaH is a fine powder that can easily become airborne. Handle it carefully in a fume hood. Quench any residual NaH slowly and carefully with a protic solvent like isopropanol or ethanol at low temperatures before aqueous workup.
-
Part 3: Optimized Experimental Protocol
This protocol describes the epoxidation of 7-formylbenzofuran using the Corey-Chaykovsky reaction.
Objective: To synthesize this compound from 7-formylbenzofuran.
Reagents & Equipment:
-
7-Formylbenzofuran
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Hexanes
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, syringes, needles, ice bath
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Preparation: In a fume hood, weigh sodium hydride (1.2 eq) into a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stir bar. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under a positive pressure of nitrogen.
-
Ylide Formation: Add anhydrous DMSO via syringe to the flask to create an approximate 0.5 M solution. Add trimethylsulfoxonium iodide (1.2 eq) to the suspension at room temperature. Stir the mixture for 45-60 minutes. Hydrogen gas will evolve, and the solution will become a clear, homogenous gray-green color upon complete ylide formation.
-
Aldehyde Addition: Cool the ylide solution to 0 °C in an ice bath. Dissolve 7-formylbenzofuran (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting aldehyde spot has disappeared (typically 2-4 hours).
-
Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated NH₄Cl solution. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers and wash them with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography using silica gel that has been pre-treated with 0.5% triethylamine in the eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford this compound as a pure solid or oil.
References
-
Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
-
Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
-
Jang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. Retrieved from [Link]
-
Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]
-
Wang, H., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. Retrieved from [Link]
-
Patel, H., & Sharma, A. (2014). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Boger, D. L., & Mullican, M. D. (2009). Synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates via addition of silyl enol ethers to o-benzoquinone esters. Organic Letters. Retrieved from [Link]
-
Reed, G. A., et al. (1985). Phenylbutazone-dependent Epoxidation of 7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene. A New Mechanism for Prostaglandin H Synthase-Catalyzed Oxidations. Journal of Biological Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Langer, P., & Bellur, E. (2005). Efficient Synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)-2,3-dihydrobenzofurans Based on Cyclization Reactions of Free and Masked Dianions: A "cyclization/dehydrogenation" Strategy. The Journal of Organic Chemistry. Retrieved from [Link]
-
Pinto, M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. Retrieved from [Link]
-
Gorst-Allman, C. P., & Steyn, P. S. (1979). The halogenation and attempted epoxidation of 3a,8a-dihydrofuro[2,3-b]benzofuran and aflatoxin B1. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Tang, Y., et al. (2018). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Hishmat, O. H., et al. (1977). Reactions of Hydroxybenzofurans. VI. Syntheses of Benzofuran Chalcones, Hydrazones and Pyrazolines of Potential Biological Activity. Arzneimittel-Forschung. Retrieved from [Link]
-
Boger, D. L., & Mullican, M. D. (2009). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Organic Letters. Retrieved from [Link]
-
Butin, A. V., et al. (1999). Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening*. Molecules. Retrieved from [Link]
-
Wang, S., et al. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Communications. Retrieved from [Link]
-
Pinto, M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. Retrieved from [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Benzo[ b]furan Derivatives: A Review from 2011 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The halogenation and attempted epoxidation of 3a,8a-dihydrofuro[2,3-b]benzofuran and aflatoxin B1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Darzens Reaction [organic-chemistry.org]
- 8. Synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates via addition of silyl enol ethers to o-benzoquinone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
Technical Support Center: Troubleshooting Side Reactions in the Epoxidation of 7-Vinylbenzofuran
Welcome to the technical support center for the epoxidation of 7-vinylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 7-(oxiran-2-yl)benzofuran as a critical synthetic intermediate. The epoxidation of the vinyl group, while conceptually straightforward, is often plagued by side reactions that can significantly reduce yield and complicate purification.
This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide validated protocols to help you achieve a clean, high-yielding reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect during the epoxidation of 7-vinylbenzofuran?
A1: Based on the reactivity of the starting material and the epoxide product, there are three primary classes of side products to monitor:
-
Diol Formation: The most common side product is 7-(1,2-dihydroxyethyl)benzofuran, which results from the ring-opening of the desired epoxide by a nucleophile, typically water.[1][2][3] This is especially prevalent under acidic conditions.
-
Carbonyl Rearrangement: The epoxide can rearrange to form the corresponding aldehyde, 2-(benzofuran-7-yl)acetaldehyde. This is a classic Meinwald-type rearrangement, often catalyzed by Lewis or Brønsted acids.[4][5][6][7]
-
Benzofuran Ring Oxidation: The electron-rich benzofuran ring system itself can be susceptible to oxidation, especially with powerful or non-selective oxidants.[8][9] This can lead to a complex mixture of degradation products, including potential ring-opening to form keto esters or further transformations.[8]
Q2: How does my choice of oxidant impact the prevalence of these side reactions?
A2: The choice of oxidant is critical.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): This is a common and effective reagent for epoxidation.[10][11] However, the reaction produces m-chlorobenzoic acid as a byproduct, which can catalyze both diol formation and aldehyde rearrangement.[1][2][12] Careful control of pH is necessary.
-
Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst (e.g., methyltrioxorhenium), H₂O₂ is a "green" oxidant.[13] However, these reactions are typically run in aqueous or protic media, which can promote diol formation.[14] Careful selection of solvent and buffering is required.
-
Dioxiranes (e.g., DMDO or generated in situ via Shi Epoxidation): Dioxiranes, often generated from a ketone and Oxone (potassium peroxymonosulfate), are powerful and neutral epoxidizing agents.[15][16] The Shi epoxidation, in particular, operates under buffered basic conditions (pH ~10.5), which effectively suppresses acid-catalyzed side reactions like diol formation and rearrangement.[15][16][17] This makes it a highly attractive method for sensitive substrates.
Q3: Why is reaction temperature and pH so critical for success?
A3: Both temperature and pH directly influence the rates of competing side reactions.
-
pH: Acidic conditions protonate the epoxide oxygen, creating a much better leaving group and activating the ring for nucleophilic attack by water or for rearrangement.[1][2][18][19] Maintaining a neutral or slightly basic pH is the single most important factor in preventing these side reactions. For methods like the Shi epoxidation, a basic pH of 10.5 is optimal to prevent catalyst decomposition via a Baeyer-Villiger side reaction while ensuring high reactivity.[15][16]
-
Temperature: Higher temperatures can accelerate all reactions, including the undesired ones. Epoxide rearrangement and degradation pathways often have higher activation energies than the desired epoxidation. Running the reaction at lower temperatures (e.g., 0 °C) can significantly improve selectivity for the desired epoxide product.[15]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: My primary isolated product is the diol, 7-(1,2-dihydroxyethyl)benzofuran. What went wrong?
Answer: You are experiencing premature, in situ hydrolysis of your epoxide product. This is almost always caused by the presence of an acid and a nucleophile (typically water).
Root Cause Analysis: The mechanism involves protonation of the epoxide oxygen by an acid, which dramatically increases the electrophilicity of the ring carbons. A subsequent Sₙ2-like attack by water opens the ring to form the trans-diol.[1][2][3]
-
Source of Acid: If using m-CPBA, the m-chlorobenzoic acid byproduct is the likely culprit.[10] Trace acids in your solvent or on your glassware can also be sufficient to catalyze this process.
-
Source of Water: "Anhydrous" solvents can still contain significant amounts of water. The oxidant itself (e.g., aqueous H₂O₂) can be the source.
Solutions:
-
Buffer the Reaction: When using m-CPBA, add a solid buffer like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture to neutralize the acidic byproduct as it forms.
-
Use Aprotic, Anhydrous Solvents: Ensure your solvent (e.g., Dichloromethane (DCM), Chloroform) is rigorously dried before use. Using a non-aqueous solvent prevents hydrolysis.[3]
-
Switch to a Buffered System: Employ an epoxidation method that operates under neutral or basic conditions, such as the Shi epoxidation, which uses a potassium carbonate buffer to maintain a pH of ~10.5.[16][17]
Problem 2: I am observing a significant amount of the rearranged aldehyde, 2-(benzofuran-7-yl)acetaldehyde. How can I prevent this?
Answer: Your epoxide is undergoing an acid-catalyzed Meinwald rearrangement. This reaction competes directly with the desired epoxidation product isolation and is mechanistically similar to the initial stages of acid-catalyzed hydrolysis.
Root Cause Analysis: The Meinwald rearrangement is initiated by a Lewis or Brønsted acid interacting with the epoxide oxygen.[6][7] This facilitates the cleavage of a C-O bond to form a species with significant carbocation character at the benzylic position, which is then stabilized by a 1,2-hydride shift to yield the more stable aldehyde.[6]
Solutions:
-
Strict pH Control: As with diol formation, the most effective preventative measure is the rigorous exclusion or neutralization of acids. Use buffered conditions as described in Problem 1.
-
Use a Lewis Acid-Free System: Avoid epoxidation methods that employ metal catalysts with high Lewis acidity if this side reaction is prevalent. Organocatalytic systems like the Shi epoxidation are excellent alternatives.[15][20]
-
Lower Reaction Temperature: Perform the reaction at 0 °C or even lower. The rearrangement often requires a higher activation energy than the epoxidation itself, and lower temperatures will favor the desired product kinetically.
Problem 3: My starting material is consumed, but my NMR shows a complex mixture of products with low epoxide yield. What other issues could be occurring?
Answer: When you observe a complex mixture beyond the common diol and aldehyde byproducts, it's likely that the benzofuran ring itself is reacting or that the vinyl group is polymerizing.
Root Cause Analysis:
-
Benzofuran Oxidation: The furan moiety of benzofuran is electron-rich and can be susceptible to oxidation by strong peroxy acids, leading to ring-opening and degradation.[8][9] This can produce highly polar, complex byproducts.
-
Radical Polymerization: If the reaction conditions promote radical formation (e.g., certain metal-catalyzed systems or high temperatures), the vinyl group of the starting material can polymerize. The Jacobsen-Katsuki epoxidation, for instance, has pathways that can involve radical intermediates.[21][22]
Solutions:
-
Choose a More Selective Oxidant: Dioxiranes (from a Shi catalyst) are highly electrophilic and chemoselectively attack the most nucleophilic double bond (the vinyl group) over the less reactive aromatic furan double bond.[23]
-
Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the oxidant. A large excess increases the probability of over-oxidation and reaction with the benzofuran ring.
-
Add a Radical Inhibitor: If polymerization is suspected, the addition of a radical scavenger like BHT (butylated hydroxytoluene) may be beneficial, provided it does not interfere with the primary epoxidation chemistry.
Visualizing the Reaction Pathways
The following diagram illustrates the desired epoxidation pathway versus the two most common side reactions originating from the epoxide product.
Caption: Desired epoxidation pathway and major acid-catalyzed side reactions.
Recommended Experimental Protocol: Buffered Epoxidation with m-CPBA
This protocol is designed to minimize acid-catalyzed side reactions by incorporating a bicarbonate buffer.
Materials:
-
7-Vinylbenzofuran
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), finely powdered
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 7-vinylbenzofuran (1.0 eq) and finely powdered sodium bicarbonate (3.0 eq).
-
Dissolution: Add anhydrous DCM to dissolve the starting material (concentration approx. 0.1 M).
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
-
Oxidant Addition: In a separate flask, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled, stirring suspension of the vinylbenzofuran over 15-20 minutes. Causality Note: The slow addition prevents localized heat spikes and allows the buffer to neutralize the acidic byproduct as it forms.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the excess peroxide by adding saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Trustworthiness Check: The bicarbonate wash removes the m-chlorobenzoic acid byproduct. Check the pH of the final aqueous wash to ensure it is neutral or basic.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C) to yield the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
Data Summary: Comparison of Epoxidation Conditions
| Parameter | Method A: Unbuffered m-CPBA | Method B: Buffered m-CPBA | Method C: Shi Epoxidation |
| Oxidant | m-CPBA | m-CPBA | Oxone / Chiral Ketone |
| pH Condition | Acidic (self-generated) | Neutral / Buffered | Basic (~10.5) |
| Typical Temp. | 0 °C to RT | 0 °C | 0 °C |
| Primary Side Product | Diol, Aldehyde | Minimal | Minimal |
| Key Advantage | Simple reagent | Good suppression of side products | High selectivity, asymmetric control |
| Key Disadvantage | High potential for side reactions | Requires careful buffering | Requires catalyst synthesis/purchase |
References
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Shi epoxidation. [Link]
-
Grokipedia. (n.d.). Shi epoxidation. [Link]
-
Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. [Link]
-
OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening. [Link]
-
JoVE. (2023). Acid-Catalyzed Ring-Opening of Epoxides. [Link]
-
Organic Chemistry Portal. (n.d.). Shi Epoxidation. [Link]
-
NROChemistry. (n.d.). Shi Epoxidation. [Link]
-
Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [Link]
-
Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]
-
YouTube. (2022). Shi Epoxidation. [Link]
-
A. F. Y. M. Rahman, et al. (2018). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 118(19), 9363-9409. [Link]
-
Wikipedia. (n.d.). Jacobsen epoxidation. [Link]
-
ResearchGate. (n.d.). Generic presentation of Meinwald rearrangement reactions. [Link]
-
ResearchGate. (2024). Review on Catalytic Meinwald Rearrangement of Epoxides. [Link]
-
M. J. G. N. de A. E. Almeida, et al. (2022). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 27(19), 6617. [Link]
-
M. C. Aversa, et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 705. [Link]
-
M. S. T. Hansen, et al. (2024). Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase. Nature, 629(8012), 704-710. [Link]
-
OpenOChem Learn. (n.d.). Jacobsen epoxidation. [Link]
-
A. A. El-Faham, et al. (2021). Instant and quantitative epoxidation of styrene under ambient conditions over a nickel(II)dibenzotetramethyltetraaza[24]annulene complex immobilized on amino-functionalized SBA-15. RSC Advances, 11(2), 1039-1050. [Link]
-
ResearchGate. (n.d.). Jacobsen–Katsuki epoxidation. [Link]
-
Wipf Group, University of Pittsburgh. (2006). Jacobsen-Katsuki Epoxidations. [Link]
-
M. Gholinejad, et al. (2015). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. Journal of the Iranian Chemical Society, 12(10), 1835-1843. [Link]
-
A. Gupta. (2023). Reactions of Epoxides: Understanding Their Importance in Organic Chemistry. Medium. [Link]
-
Master Organic Chemistry. (2024). m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
T. Wang, et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Organic & Biomolecular Chemistry, 19(38), 8354-8358. [Link]
-
Y. Zi, et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega, 6(51), 35787–35795. [Link]
-
Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. [Link]
-
T. Wang, et al. (2021). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Publishing. [Link]
-
C. L. Perrin, et al. (1995). MCPBA Epoxidation of Alkenes: Reinvestigation of Correlation between Rate and Ionization Potential. Journal of the American Chemical Society, 117(27), 7247–7248. [Link]
-
Y. Zi, et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega, 6(51), 35787-35795. [Link]
-
Wikipedia. (n.d.). Benzofuran. [Link]
-
YouTube. (2009). Epoxidation of Styrene with meta-chloroperoxybenzoic acid (MCPBA). [Link]
-
ResearchGate. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. [Link]
- Google Patents. (1994).
-
YouTube. (2020). Epoxidation and anti-diol formation from alkenes. [Link]
-
P. Alcaide, et al. (2022). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 27(11), 3464. [Link]
-
M. J. González, et al. (2021). Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans. Molecules, 26(24), 7480. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topics in Organic Chemistry: Reactions of Epoxides: Understanding Their Importance in Organic Chemistry [chemistrywithdrsantosh.com]
- 8. mdpi.com [mdpi.com]
- 9. Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05305A [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. Khan Academy [khanacademy.org]
- 13. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 14. US5344946A - Process for the preparation of vicinal diols and/or epoxides - Google Patents [patents.google.com]
- 15. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 16. Shi Epoxidation [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 19. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]
- 20. grokipedia.com [grokipedia.com]
- 21. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for 7-(Oxiran-2-yl)benzofuran Ring-Opening
Welcome to the technical support guide for the ring-opening of 7-(Oxiran-2-yl)benzofuran. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. The following sections provide in-depth answers to frequently asked questions, troubleshooting advice for common experimental challenges, and detailed protocols to guide your synthetic strategy. Our goal is to explain the causality behind experimental choices, ensuring you can rationally design and optimize your reaction conditions for maximal yield, purity, and selectivity.
Introduction: The Chemistry of this compound
This compound is a key building block in medicinal chemistry, often used to synthesize β-amino alcohol pharmacophores. The high ring strain of the epoxide (oxirane) ring makes it susceptible to nucleophilic attack, allowing for the stereospecific installation of a variety of functional groups.[1][2] However, the success of this reaction is highly dependent on a nuanced understanding of reaction mechanisms, conditions, and potential side reactions. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the fundamental principles governing the regioselectivity of the ring-opening reaction?
The regioselectivity—whether the nucleophile attacks the C2' or C1' carbon of the oxirane ring—is the most critical factor to control. It is dictated primarily by the reaction conditions (acidic vs. basic/neutral).[3][4]
-
Under Basic or Neutral Conditions (SN2 Pathway): Strong, anionic nucleophiles (e.g., RNH₂, RO⁻, RS⁻, N₃⁻) will attack the less sterically hindered carbon.[2][4] For this compound, this is the terminal C2' position. This pathway proceeds via a classic SN2 mechanism, leading to a predictable and clean reaction at the less substituted carbon.[3]
-
Under Acidic Conditions (SN1-like Pathway): Weak, neutral nucleophiles (e.g., H₂O, ROH) require acid catalysis. The acid protonates the epoxide oxygen, making it a better leaving group.[1][5] This creates a transition state with significant positive charge buildup (carbocation-like character) on the more substituted carbon (the benzylic C1' position), as this charge is stabilized by the adjacent benzofuran ring. Consequently, the nucleophile preferentially attacks the more substituted C1' carbon.[3][4]
Diagram: Regioselectivity in Epoxide Ring-Opening
Caption: Deciding the point of attack: SN2 vs. SN1 pathways.
Q2: I'm getting a mixture of regioisomers. How can I improve selectivity for the C2' attack?
A mixture of regioisomers almost always indicates that both SN1 and SN2 pathways are competing. This can happen if your nucleophile is moderately basic or if acidic impurities are present.
Troubleshooting Steps:
-
Eliminate Acidic Impurities: Ensure your starting epoxide, nucleophile, and solvent are free of acid. If necessary, pass the solvent through a plug of basic alumina.
-
Use a Stronger Nucleophile or Basic Conditions: For amine nucleophiles, the reaction is typically autocatalytic but can be slow. Adding a non-nucleophilic base can deprotonate a small amount of the amine, increasing its nucleophilicity. However, for weak nucleophiles like alcohols, you must use their conjugate base (e.g., sodium methoxide instead of methanol) to force the SN2 pathway.[2]
-
Avoid Protic Solvents if Possible: Protic solvents (like ethanol or water) can stabilize the SN1-like transition state through hydrogen bonding. Switching to an aprotic solvent like THF, acetonitrile, or DMF can favor the SN2 mechanism.
Q3: My reaction is very slow and yields are low. What can I do?
Low reactivity is a common issue, especially with moderately nucleophilic amines or hindered nucleophiles.
Optimization Strategies:
-
Increase Temperature: Epoxide ring-opening reactions often benefit from heating. A typical starting point is 50 °C, which can be increased to 80 °C or reflux depending on the solvent's boiling point. Monitor for side product formation at higher temperatures.
-
Use a Catalyst:
-
Lewis Acids: Forcing a reaction with a weak nucleophile often requires a catalyst. Lewis acids like LiClO₄, Yb(OTf)₃, or Sc(OTf)₃ can coordinate to the epoxide oxygen, activating it towards nucleophilic attack. However, be aware that this can shift the selectivity towards the SN1-like pathway (attack at C1').
-
Base Catalysis: As mentioned, adding a catalytic amount of a strong, non-nucleophilic base can enhance the nucleophilicity of your attacking species.
-
-
Increase Nucleophile Concentration: Using an excess of the nucleophile (2-5 equivalents) can significantly increase the reaction rate according to the principles of reaction kinetics. In many cases, the amine nucleophile can be used as the solvent itself.[6]
Table 1: Recommended Starting Conditions for Common Nucleophiles (SN2 Pathway)
| Nucleophile Type | Example | Solvent | Temperature (°C) | Catalyst/Additive (Optional) | Expected Product |
| Primary Amine | Isopropylamine | Ethanol, Isopropanol, or neat | 50 - 80 | None | 1-(Benzofuran-7-yl)-2-(isopropylamino)ethanol |
| Secondary Amine | Diethylamine | Acetonitrile, THF | 60 - 100 | None | 1-(Benzofuran-7-yl)-2-(diethylamino)ethanol |
| Alcohol | Methanol | Methanol | Reflux | Sodium Methoxide (NaOMe) | 1-(Benzofuran-7-yl)-2-methoxyethanol |
| Thiol | Thiophenol | Ethanol, DMF | 25 - 50 | Triethylamine (Et₃N) | 1-(Benzofuran-7-yl)-2-(phenylthio)ethanol |
| Azide | Sodium Azide | DMF/H₂O (9:1) | 80 - 100 | NH₄Cl | 2-Azido-1-(benzofuran-7-yl)ethanol |
Q4: I am observing an unexpected side product that appears to be a dimer or polymer. What is happening?
This is a classic side reaction. The product of the initial ring-opening is a β-amino alcohol (or β-alkoxy alcohol, etc.). The newly formed hydroxyl group or the secondary amine in the product can act as a nucleophile itself and attack another molecule of the starting epoxide.[5] This leads to oligomerization.
Solutions:
-
Maintain an Excess of the Primary Nucleophile: By using a significant excess of your intended nucleophile (e.g., isopropylamine), you statistically favor it attacking the starting epoxide over the product alcohol.
-
Control the Stoichiometry: Add the epoxide slowly to a solution of the nucleophile. This ensures that the epoxide concentration is always low, minimizing its chance to react with the product.
-
Lower the Reaction Temperature: Dimerization often has a higher activation energy than the desired initial reaction. Running the reaction at the lowest possible temperature that still gives a reasonable rate can suppress this side reaction.
Q5: How can I monitor the reaction progress effectively?
Visual inspection by TLC is often sufficient, but for optimization, quantitative methods are superior.
-
Thin-Layer Chromatography (TLC): The simplest method. The epoxide starting material is relatively nonpolar, while the resulting amino alcohol product is much more polar and will have a significantly lower Rf value. Stain with potassium permanganate (KMnO₄) for visualization, as the product alcohol will readily oxidize.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of product(s) and byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the product is sufficiently volatile. The product may require derivatization (e.g., silylation of the alcohol and amine) to improve volatility and peak shape.[8]
-
¹H NMR Spectroscopy: Take an aliquot from the reaction, remove the solvent, and dissolve in a deuterated solvent. The disappearance of the characteristic epoxide protons (multiplets around 2.5-3.5 ppm) and the appearance of the new methine proton (CH-OH) signal are clear indicators of reaction progress.
Experimental Protocols
Protocol 1: General Procedure for Ring-Opening with a Primary Amine
This protocol describes the synthesis of 1-(benzofuran-7-yl)-2-(isopropylamino)ethanol.
Materials:
-
This compound (1.0 eq)
-
Isopropylamine (5.0 eq)
-
Ethanol (or Isopropanol), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add the solvent (e.g., ethanol, approx. 0.2 M concentration relative to the epoxide).
-
Add the isopropylamine (5.0 eq).
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by TLC (e.g., using 10% methanol in dichloromethane as eluent) every 2 hours until the starting epoxide spot has disappeared.
-
Once complete, allow the reaction to cool to room temperature.
-
Remove the solvent and excess amine under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (using a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Diagram: Experimental Workflow
Caption: From reaction setup to final product analysis.
Troubleshooting Quick Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Temperature too low.2. Nucleophile is too weak/hindered. | 1. Increase temperature in 10-20°C increments.2. Use a stronger nucleophile (e.g., conjugate base) or add a catalyst (e.g., Lewis acid, carefully). |
| Low Yield | 1. Incomplete reaction.2. Dimerization/polymerization.3. Product lost during workup/purification. | 1. Increase reaction time or temperature.2. Use excess nucleophile; add epoxide slowly.3. Optimize purification; consider an acid wash to extract the basic amino alcohol product into an aqueous layer. |
| Multiple Products | 1. Competing SN1/SN2 pathways.2. Side reactions of the benzofuran ring.3. Product degradation. | 1. Ensure strictly basic/neutral conditions to favor SN2.2. Avoid harsh acidic or basic conditions and high temperatures.3. Lower reaction temperature; check product stability under reaction conditions. |
| Purification Difficulty | Product is very polar and streaks on silica gel. | 1. Add 1-2% triethylamine or ammonia to the chromatography eluent to deactivate the silica gel.2. Convert the product to its hydrochloride salt, which may be crystalline and easier to purify. |
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. Retrieved from [Link]
-
MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, December 4). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Retrieved from [Link]
-
MDPI. (n.d.). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Retrieved from [Link]
-
Beaudry Research Group, Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]
-
ResearchGate. (n.d.). Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening*. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Absolute Configuration, Antibacterial, and Antifungal Activities of Novel Benzofuryl β-Amino Alcohols. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of 2-and 3-benzofuryl beta-amino alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Retrieved from [Link]
-
PubMed. (2002, November 22). Potential of electrophilic epoxide reactions for the monitoring of acid gases in the environment. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Ring Opening of Epoxidized Palm Oil using D-Optimal Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, December 6). Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]
-
ResearchGate. (n.d.). Crosslinking reaction between the epoxide ring and the primary amine. Retrieved from [Link]
Sources
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Potential of electrophilic epoxide reactions for the monitoring of acid gases in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Regioselectivity Issues in 7-(Oxiran-2-yl)benzofuran Reactions
Welcome to the technical support center for navigating the complexities of reactions involving 7-(oxiran-2-yl)benzofuran. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic pathways. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired isomeric outcomes.
Introduction to the Challenge
This compound is a valuable building block in medicinal chemistry and materials science due to the versatile reactivity of the epoxide ring. However, the nucleophilic ring-opening of this epoxide can lead to two regioisomeric products, arising from attack at either the C2' or C3' position of the oxirane ring. The electronic and steric environment of the benzofuran moiety significantly influences the outcome of this reaction, often leading to mixtures of isomers that are difficult to separate and can compromise the efficiency of a synthetic route. This guide will equip you with the knowledge to control and overcome these regioselectivity issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of the epoxide ring-opening in this compound?
The regioselectivity of the nucleophilic attack on the epoxide ring of this compound is a delicate balance of steric and electronic factors. The outcome is primarily dictated by the reaction conditions, including the nature of the nucleophile, the choice of catalyst (Lewis or Brønsted acid), the solvent, and the reaction temperature.[1][2]
-
Under basic or neutral conditions (SN2-type mechanism): Nucleophilic attack is favored at the sterically less hindered carbon (C3'). This is the kinetically controlled pathway.
-
Under acidic conditions (SN1-type mechanism): The epoxide oxygen is first protonated or coordinated to a Lewis acid. This enhances the electrophilicity of the epoxide carbons. The positive charge in the transition state is better stabilized at the more substituted carbon (C2'), which has some benzylic character, favoring nucleophilic attack at this position. This is the thermodynamically controlled pathway.
Q2: I am observing a mixture of regioisomers. How can I favor the formation of the product resulting from attack at the C2' position?
To promote nucleophilic attack at the C2' position, you need to create conditions that favor an SN1-like mechanism. This involves activating the epoxide to generate a species with significant positive charge development at the C2' carbon.
-
Employ a Lewis Acid Catalyst: Lewis acids such as Yb(OTf)3, Sc(OTf)3, or Ti(Oi-Pr)4 can coordinate to the epoxide oxygen, polarizing the C-O bonds and facilitating attack at the more substituted carbon.[3]
-
Use Protic Solvents: Protic solvents can stabilize the developing partial positive charge at C2' through hydrogen bonding.
-
Lower Temperatures: While counterintuitive for favoring a higher energy transition state, lower temperatures can sometimes enhance selectivity by minimizing competing side reactions.
Q3: How can I selectively obtain the product from nucleophilic attack at the C3' position?
To favor attack at the sterically less hindered C3' position, you should employ conditions that promote a classic SN2 reaction.
-
Utilize Basic or Neutral Conditions: The absence of an acid catalyst ensures that the nucleophile attacks the epoxide directly. Strong, "soft" nucleophiles are particularly effective.
-
Choose Aprotic Solvents: Aprotic solvents like THF, dioxane, or DMF will not stabilize any carbocation-like intermediates, thus favoring the SN2 pathway.
-
Select Bulky Nucleophiles: A sterically demanding nucleophile will preferentially attack the less hindered C3' position.
Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound and provides actionable solutions.
Problem 1: Low or No Conversion to the Desired Product
Possible Causes:
-
Insufficient activation of the epoxide.
-
Low reactivity of the nucleophile.
-
Inappropriate solvent or temperature.
Troubleshooting Steps:
-
Increase Catalyst Loading: If using a Lewis acid, incrementally increase the molar percentage.
-
Change the Catalyst: Some Lewis acids are more effective than others depending on the substrate and nucleophile. Consider screening a panel of Lewis acids.
-
Use a Stronger Nucleophile: If possible, switch to a more reactive nucleophile. For example, if using an alcohol, consider converting it to its more nucleophilic alkoxide form with a non-nucleophilic base like NaH.
-
Elevate the Reaction Temperature: Increasing the temperature can overcome activation energy barriers. Monitor for potential side reactions or degradation.
-
Solvent Optimization: The choice of solvent can dramatically impact reaction rates.[1][2] Screen a range of solvents with varying polarities and coordinating abilities.
Problem 2: Poor Regioselectivity - Formation of an Isomeric Mixture
Possible Causes:
-
Reaction conditions are intermediate between SN1 and SN2 pathways.
-
The inherent electronic and steric bias of the substrate is not being effectively overridden by the reaction conditions.
Troubleshooting Steps:
To Favor C2' Attack (SN1-like):
| Parameter | Recommended Change | Rationale |
| Catalyst | Introduce or increase the strength of the Lewis acid (e.g., from MgCl2 to Sc(OTf)3). | Stronger coordination to the epoxide oxygen enhances carbocation character at C2'. |
| Solvent | Switch from an aprotic to a protic solvent (e.g., from THF to MeOH or i-PrOH). | Stabilizes the developing positive charge at the more substituted carbon. |
| Temperature | Lower the temperature. | Can sometimes improve selectivity by favoring a more ordered transition state. |
To Favor C3' Attack (SN2-like):
| Parameter | Recommended Change | Rationale |
| Catalyst | Remove any acidic catalysts. If an acid is necessary, use a milder one. | Prevents the formation of a carbocation-like intermediate. |
| Nucleophile | Use a "softer," more polarizable nucleophile (e.g., thiols, amines). | Soft nucleophiles have a higher propensity for SN2-type reactions. |
| Solvent | Switch from a protic to an aprotic polar solvent (e.g., from MeOH to DMF or DMSO). | Aprotic solvents do not stabilize carbocation intermediates. |
Problem 3: Ring-Opening of the Benzofuran Moiety
Possible Causes:
-
Harsh reaction conditions, particularly with strong Lewis or Brønsted acids.
-
The benzofuran ring itself can be susceptible to electrophilic attack or other transformations under certain conditions.[4][5]
Troubleshooting Steps:
-
Use Milder Catalysts: Opt for less aggressive Lewis acids or consider non-acidic activation methods.
-
Lower the Reaction Temperature: This can minimize undesired side reactions.
-
Protecting Groups: If the benzofuran ring is still too reactive, consider the temporary installation of electron-withdrawing groups to decrease its nucleophilicity, although this adds steps to the synthesis.
Experimental Protocols
Protocol 1: Regioselective Opening with a Thiol Nucleophile at C2' (SN1-like)
This protocol is designed to favor the formation of the 2'-thio-substituted product.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1 M) under an argon atmosphere, add Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3) (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired thiol (1.2 eq) dropwise to the solution.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Opening with an Amine Nucleophile at C3' (SN2-like)
This protocol is designed to favor the formation of the 3'-amino-substituted product.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) and the desired amine (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) under an argon atmosphere.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Visualization of Reaction Pathways
The choice of reaction conditions dictates the regiochemical outcome by favoring one of two mechanistic pathways.
Caption: Mechanistic pathways for epoxide ring-opening.
References
-
Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
-
Chemist, R. (2026). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. Journal of Organic Chemistry. [Link]
-
Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(20), 2900-2924. [Link]
-
Hosoya, T., et al. (2018). Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms. Chemical Communications, 54(78), 10978-10981. [Link]
-
Kozlowski, M. C., et al. (2023). Nickel-Catalyzed Ring-Opening of Benzofurans for the Divergent Synthesis of ortho-Functionalized Phenol Derivatives. Journal of the American Chemical Society, 145(5), 3145–3155. [Link]
-
Ronca, R., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(4), 2415-2425. [Link]
-
Sridharan, V., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(40), 24896-24921. [Link]
-
Various Authors. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Yadav, J. S., et al. (2022). Regioselective Epoxide Ring-Opening Synthesis. European Journal of Organic Chemistry, 2022(18), e202200355. [Link]
Sources
Technical Support Center: Stabilizing 7-(Oxiran-2-yl)benzofuran for Long-Term Storage
Document ID: TSS-BFN-EPX-001-v2
Last Updated: January 12, 2026
Introduction
7-(Oxiran-2-yl)benzofuran is a valuable intermediate in pharmaceutical research and drug development, prized for its unique bifunctional structure containing a reactive epoxide ring and a benzofuran scaffold.[1][2][3] However, the inherent ring strain of the epoxide group makes this molecule susceptible to degradation, posing significant challenges for long-term storage and experimental reproducibility.[4] This guide provides a comprehensive technical overview, troubleshooting advice, and validated protocols to ensure the stability and integrity of your this compound samples over time.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The principal cause of degradation is the opening of the highly strained three-membered epoxide ring.[4] This occurs primarily through two mechanisms:
-
Acid-Catalyzed Hydrolysis: Trace amounts of moisture (H₂O) and acidic contaminants can protonate the epoxide oxygen, making it highly susceptible to nucleophilic attack by water.[5][6][7] This reaction opens the ring to form an unwanted byproduct, 1-(benzofuran-7-yl)ethane-1,2-diol.
-
Polymerization: The benzofuran moiety itself can slowly polymerize, a reaction that is often accelerated by heat and acidic catalysts.[8] Furthermore, trace acidity can catalyze the polymerization of the epoxide group, leading to the formation of insoluble oligomers or polymers.
Q2: What is the single most critical factor for ensuring long-term stability?
Strict exclusion of moisture and air. Atmospheric moisture provides the water for hydrolysis, while oxygen can lead to oxidative degradation pathways over extended periods.[9] Storing the compound under a dry, inert atmosphere (like argon or nitrogen) is non-negotiable for long-term preservation.
Q3: What are the recommended storage temperatures?
Temperature control is crucial for minimizing degradation kinetics.[10] Studies on other epoxides confirm that lower temperatures significantly slow down harmful reactions.[11][12]
-
Short-Term (≤ 1 month): 2-8°C is acceptable if the material is sealed under an inert atmosphere.
-
Long-Term (> 1 month): -20°C to -80°C is strongly recommended to virtually halt all degradation processes. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[13]
Q4: Can I store this compound in a solvent?
Storing as a solution is generally not recommended for long-term preservation due to increased molecular mobility and potential solvent-mediated degradation. If required for experimental workflows, use a dry, aprotic solvent (e.g., anhydrous THF, dioxane, or toluene) and prepare the solution fresh. Always store solutions under an inert atmosphere at -20°C or below.
Q5: Are there any chemical stabilizers I can add?
While some industrial epoxy formulations use stabilizers like hindered phenols or phosphites, adding any substance to a high-purity research compound is generally discouraged as it introduces a contaminant.[14][15] The best practice is to rely on stringent environmental controls (temperature, atmosphere) rather than additives.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Decreased Purity on Re-analysis (e.g., by HPLC, NMR) | 1. Moisture Contamination: The container seal was compromised, leading to hydrolysis.[5][6] 2. Temperature Fluctuation: The sample was stored at an inappropriate temperature or experienced freeze-thaw cycles.[11][12] 3. Air Exposure: Slow oxidation may have occurred.[9] | 1. Confirm the presence of the diol byproduct via mass spectrometry. 2. Review storage logs for temperature deviations. 3. Re-aliquot the remaining pure material into smaller vials using Protocol 1.0 . 4. Consider re-purification of the degraded batch via column chromatography if the quantity is significant. |
| Sample appears viscous, solidified, or has formed a precipitate. | 1. Acid-Catalyzed Polymerization: Trace acidic residue on glassware or in the vial catalyzed the opening of the epoxide ring and subsequent polymerization.[8] 2. High Storage Temperature: Elevated temperatures accelerated the polymerization process.[10] | 1. Test the solubility of the material in a small amount of solvent. If insoluble, polymerization is highly likely. 2. Discard the polymerized sample. 3. When preparing new aliquots, ensure all glassware is rigorously cleaned, dried, and preferably rinsed with a weak base solution (e.g., dilute ammonia) followed by distilled water and oven-drying to remove any acidic residues. |
| Discoloration of the material (e.g., yellowing). | 1. UV/Light Exposure: Many organic molecules, especially aromatic systems like benzofuran, can discolor upon exposure to light.[10] 2. Oxidative Degradation: Prolonged exposure to air can lead to colored byproducts. | 1. Always store aliquots in amber vials or wrap clear vials in aluminum foil. 2. Ensure a tight seal and an inert atmosphere to prevent oxidation.[9] |
Visualization of Degradation & Storage Workflow
Key Degradation Pathways
The following diagram illustrates the two primary chemical threats to the stability of this compound during storage.
Caption: Primary degradation routes for this compound.
Storage Condition Decision Workflow
This workflow provides a logical path to determine the appropriate storage conditions based on experimental needs.
Caption: Decision tree for selecting correct storage conditions.
Experimental Protocols
Protocol 1.0: Aliquoting for Long-Term Inert Atmosphere Storage
Objective: To properly sub-package a bulk sample of this compound into smaller, single-use quantities under an inert atmosphere to prevent degradation from repeated access.
Materials:
-
Stock vial of this compound
-
Multiple 1-2 mL amber glass vials with PTFE-lined screw caps
-
Analytical balance
-
Glovebox or Schlenk line with a high-purity (99.998%+) Argon or Nitrogen source
-
Clean spatulas
-
Labeling materials
Procedure:
-
Preparation: Place the stock vial, new aliquot vials, caps, and spatula into the glovebox antechamber. Purge the antechamber with the inert gas for at least 3 cycles.
-
Inert Environment: Transfer all materials into the main glovebox chamber. Allow the atmosphere to stabilize for 10-15 minutes.
-
Aliquoting: Carefully open the main stock vial. Using a clean spatula, weigh the desired amount of the compound (e.g., 5-10 mg) directly into a new amber vial.
-
Sealing: Tightly cap the new aliquot vial immediately after dispensing.
-
Repeat: Repeat steps 3-4 for the desired number of aliquots. Work efficiently to minimize the time the stock vial is open, even within the glovebox.
-
Backfilling (Alternative using Schlenk line): If a glovebox is unavailable, place the weighed aliquot in an open vial inside a desiccator or Schlenk flask. Evacuate the atmosphere and backfill with inert gas. Repeat this cycle 3-5 times before quickly capping the vial under a positive pressure of the inert gas.
-
Labeling & Storage: Clearly label each vial with the compound name, lot number, quantity, and date. Place the vials in a labeled secondary container and transfer to the appropriate freezer (-20°C or -80°C).
Protocol 2.0: Purity Assessment by Reverse-Phase HPLC
Objective: To assess the purity of this compound and detect the presence of the primary hydrolytic degradation product, 1-(benzofuran-7-yl)ethane-1,2-diol.
Rationale: The parent epoxide is significantly more nonpolar than its diol hydrolysis product. Reverse-phase HPLC will effectively separate these two compounds, with the diol eluting much earlier than the parent compound.
Materials & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Sample of this compound
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately prepare a ~1 mg/mL stock solution of the compound in Acetonitrile. Dilute this stock solution 1:10 with the initial mobile phase composition (e.g., 50:50 ACN:Water) to a final concentration of ~100 µg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (Benzofuran has strong UV absorbance).
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the prepared sample.
-
The primary peak corresponding to this compound should be sharp and well-defined.
-
The hydrolysis product, 1-(benzofuran-7-yl)ethane-1,2-diol, if present, will appear as an earlier-eluting, more polar peak.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
References
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Borugadda, V. B., & Goud, V. V. (2018). Long-Term Storage Stability of Epoxides Derived from Vegetable Oils and Their Methyl Esters. Energy & Fuels, 32(3), 3344–3351. [Link]
-
ResearchGate. (n.d.). Long-Term Storage Stability of Epoxides Derived from Vegetable Oils and Their Methyl Esters | Request PDF. [Link]
-
Chemistry LibreTexts. (2024). 3.5: Reactions of Epoxides- Ring-opening. [Link]
-
TotalBoat. (n.d.). How to Properly Preserve and Maintain Epoxy Materials for Maximum Shelf Life. [Link]
-
BYJU'S. (n.d.). Epoxide Reactions. [Link]
-
Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]
-
ACS Publications. (2018). Long-Term Storage Stability of Epoxides Derived from Vegetable Oils and Their Methyl Esters. [Link]
-
WEST SYSTEM. (n.d.). Epoxy Shelf Life & Proper Storage. [Link]
-
Testbook. (n.d.). Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. [Link]
-
Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1837–1844. [Link]
-
PubChem. (n.d.). 2,3-Dimethyl-7-(oxiran-2-yl)-1-benzofuran. [Link]
-
PubChem. (n.d.). Benzofuran. [Link]
-
Wikipedia. (n.d.). Benzofuran. [Link]
-
ResearchGate. (2014). (PDF) Reactivity of Benzofuran Derivatives. [Link]
-
Novosibirsk Institute of Organic Chemistry. (n.d.). STABILIZERS OF POLYMERIC MATERIALS. [Link]
-
Sun, H., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America, 33(7). [Link]
-
Paint.org. (n.d.). High Pressure Liquid Chromatography in Coatings Analysis. [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
-
ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]
-
McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. [Link]
-
PubMed. (2004). 7-Substituted 2-phenyl-benzofurans as ER beta selective ligands. [Link]
-
MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. 7-Substituted 2-phenyl-benzofurans as ER beta selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testbook.com [testbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
- 8. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. epoxyking.com [epoxyking.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. westsystem.com [westsystem.com]
- 14. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 15. STABILIZERS OF POLYMERIC MATERIALS [web.nioch.nsc.ru]
Technical Support Center: Troubleshooting the NMR Characterization of 7-(Oxiran-2-yl)benzofuran
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the characterization of 7-(Oxiran-2-yl)benzofuran. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Nuclear Magnetic Resonance (NMR) analysis of this specific molecule. Our approach is rooted in explaining the causal relationships behind spectral phenomena to empower you to make informed experimental choices.
Foundational Knowledge: The Expected NMR Spectrum
Before troubleshooting, it is critical to have a baseline understanding of the expected NMR spectrum for this compound. The structure contains two distinct spin systems: the three-proton epoxide ring and the five-proton substituted benzofuran ring system.
Caption: Numbering scheme for this compound.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the anticipated chemical shifts (δ) and coupling constants (J). These values are estimates based on data for similar benzofuran and epoxide structures and may vary slightly depending on the solvent and concentration.[1][2][3][4]
| Position | Proton (¹H) δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Carbon (¹³C) δ (ppm) |
| H-2 | ~7.6 | d | J2,3 ≈ 2.2 | ~145 |
| H-3 | ~6.8 | d | J3,2 ≈ 2.2 | ~107 |
| H-4 | ~7.5 | d | J4,5 ≈ 8.0 | ~120 |
| H-5 | ~7.2 | t | J5,4 ≈ 8.0, J5,6 ≈ 7.5 | ~124 |
| H-6 | ~7.3 | d | J6,5 ≈ 7.5 | ~122 |
| H-8 | ~4.0 | dd | J8,9A ≈ 2.5, J8,9B ≈ 4.0 | ~52 |
| H-9A (cis) | ~3.0 | dd | J9A,9B ≈ 5.5, J9A,8 ≈ 4.0 | ~48 |
| H-9B (trans) | ~2.8 | dd | J9B,9A ≈ 5.5, J9B,8 ≈ 2.5 | ~48 |
| C-3a | - | - | - | ~128 |
| C-7 | - | - | - | ~130 |
| C-7a | - | - | - | ~155 |
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the NMR analysis of this compound.
Q1: My signal-to-noise (S/N) ratio is very low, and I can barely see my peaks. What should I do?
A poor signal-to-noise ratio is a frequent problem that can obscure real signals and prevent accurate integration.[5] The issue typically stems from the sample preparation or the acquisition parameters.[6]
Causality: The strength of an NMR signal is directly proportional to the number of nuclei in the detection coil and the number of scans acquired. The noise, however, is random. Signal averaging increases the signal linearly while the noise increases by the square root of the number of scans. Therefore, quadrupling the number of scans will double the S/N ratio.[7]
Troubleshooting Protocol:
-
Check Sample Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is standard. For the less sensitive ¹³C nucleus, a more concentrated sample (20-50 mg) is often required.[5] A sample that is too dilute is the most common cause of poor S/N.[6]
-
Ensure Sample Quality: The sample should be fully dissolved with no suspended particles.[8] Particulate matter can severely degrade magnetic field homogeneity, leading to broad lines and poor S/N. Filter your sample through a small plug of glass wool in a Pasteur pipette if necessary.
-
Increase the Number of Scans: This is the most direct way to improve S/N.[9] As a rule of thumb, start with 16 or 32 scans for a routine ¹H spectrum. If the S/N is still low, increase the number of scans by a factor of four (e.g., to 64 or 128).
-
Optimize Acquisition Parameters: Ensure the relaxation delay (d1) is appropriate. For ¹H NMR, a d1 of 1-2 seconds is usually sufficient. Check the receiver gain; while modern spectrometers automate this, manual adjustment may sometimes be necessary.[9]
Q2: I see unexpected peaks in my spectrum. How do I identify their source?
Extraneous peaks can arise from solvent impurities, residual starting materials, or instrumental artifacts.[10][11] A systematic approach is key to identifying them.
Caption: Troubleshooting workflow for identifying unexpected NMR signals.
Common Sources & Solutions:
-
Solvent Impurities: Always check the chemical shift of your deuterated solvent and common contaminants like water.[12]
-
CDCl₃: Residual CHCl₃ at 7.26 ppm, water at ~1.56 ppm.
-
DMSO-d₆: Residual DMSO-d₅ at 2.50 ppm, water at ~3.33 ppm.
-
Acetone-d₆: Residual Acetone-d₅ at 2.05 ppm, water at ~2.84 ppm.
-
-
Starting Material: If synthesizing from 7-vinylbenzofuran, look for its characteristic vinyl proton signals (~5.3-6.8 ppm). Incomplete reaction is a common source of impurities.
-
NMR Artifacts:
-
Spinning Sidebands: Small peaks appearing symmetrically around a large, sharp signal (like the solvent peak). These are caused by inhomogeneous spinning. Solution: Check the spinner, re-shim, or reduce the spin rate.
-
Quadrature Images: A "ghost" peak that is a mirror image of a real peak across the center of the spectrum.[9] This is an electronic artifact, often seen with a low number of scans. Solution: Increase the number of scans.[10]
-
Q3: The multiplets for the epoxide protons are complex and distorted. How can I interpret them?
The three protons on the epoxide ring (H-8, H-9A, H-9B) form a coupled spin system.[13] Because they are chemically and magnetically inequivalent, they split each other, leading to complex patterns.[14]
Causality: In a simple "first-order" system, a proton coupled to 'n' other protons is split into 'n+1' lines. However, the epoxide protons are diastereotopic and have different coupling constants to each other (Jgeminal, Jcis, Jtrans). This results in a "doublet of doublets" (dd) for each proton.[15]
Interpretation Strategy:
-
Identify the Multiplets: The epoxide protons typically appear in the 2.5-4.0 ppm region.[2][16] H-8, being adjacent to the aromatic ring, will be the most downfield.
-
Analyze the Splitting Tree: To extract coupling constants from a complex multiplet like a doublet of doublets, you can deconstruct it.[17][18]
-
A doublet of doublets (dd) has four lines of roughly equal intensity.
-
The distance between the first and second lines (and third and fourth) gives one J-value.
-
The distance between the first and third lines (and second and fourth) gives the other J-value.
-
-
Common Issues:
-
Signal Overlap: If the chemical shifts of the protons are very close, the multiplets can overlap, creating a more complex appearance.[14] Changing to a different solvent (e.g., from CDCl₃ to Benzene-d₆) can sometimes resolve overlapping signals due to different solvent-solute interactions.[19]
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), the peak intensities and positions become distorted. The inner peaks of a multiplet become larger, and the outer peaks smaller. If this is severe, analysis may require spectral simulation software.
-
Q4: The aromatic signals are overlapping. How can I confidently assign them?
The protons on the benzofuran ring often resonate in a narrow chemical shift range (~7.2-7.6 ppm), leading to overlapping multiplets that are difficult to assign definitively from the 1D ¹H spectrum alone.[20]
Solution: 2D NMR Spectroscopy
Two-dimensional (2D) NMR experiments are essential for resolving such ambiguities by correlating signals through bonds.[21][22]
Caption: Logical workflow for using 2D NMR to resolve structural ambiguities.
Key 2D Experiments:
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other. A cross-peak between two proton signals indicates they are typically 2 or 3 bonds apart. This will allow you to "walk" around the aromatic ring, connecting H-4 to H-5, and H-5 to H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to. This is crucial for assigning the ¹³C spectrum and confirming which proton is on which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is extremely powerful for piecing the molecular fragments together. For example, you can see a correlation from the epoxide proton H-8 to the benzofuran carbons C-7 and C-7a, confirming the connection point.
References
-
Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Western Sydney University. [Link]
-
Torres, A. M., & Price, W. S. (2018). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21441. [Link]
-
Facey, G. (2007, September 11). Poor Signal-to-Noise Ratio in Your Spectrum? University of Ottawa NMR Facility Blog. [Link]
-
Chemistry LibreTexts. (2025, March 28). 13.7: More Complex Spin-Spin Splitting Patterns. [Link]
-
Hoyt, H. M., et al. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Chemical Education, 71(6), A136. [Link]
-
Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Michigan State University. [Link]
-
Ho, C. H., et al. (2021). Common Artifacts in Magnetic Resonance Imaging: A Pictorial Essay. Hong Kong Journal of Radiology, 24(3), 187-198. [Link]
-
NMR Facility Staff. (n.d.). Troubleshooting Acquisition Related Problems. University of California, Riverside. [Link]
-
ResearchGate. (n.d.). Structure and 1H-NMR J1,2 and J2,3 coupling constants of epoxides 4–7. [Link]
-
ResearchGate. (n.d.). Numeration of atoms in epoxides 1–7; (b) 1H-NMR spectra fragments...[Link]
-
NMR Spectroscopy Explained. (2020, August 7). NMR Spectroscopy: Compound Multiplets and Splitting Trees. YouTube. [Link]
-
Baronti, L., et al. (2018). Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. Molecules, 23(11), 2997. [Link]
-
Hill, N. J., & Leighty, M. W. (2017). Epoxidation with Possibilities: Discovering Stereochemistry in Organic Chemistry via Coupling Constants. Journal of Chemical Education, 94(5), 638-641. [Link]
-
The Marine Lipids Lab. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
Reddit. (2017, April 1). How to reduce noisey NMR signal? r/chemistry. [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. [Link]
-
Nowick, J. (n.d.). Multiplet Guide and Workbook. University of California, Irvine. [Link]
-
Oxford Instruments. (n.d.). How to get the most out of your NMR system. [Link]
-
Supporting Information for Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes. (n.d.). [Link]
-
Li, R., et al. (2021). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 26(11), 3183. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. [Link]
-
ResearchGate. (n.d.). Experimental and theoretical 1H NMR chemical shifts of 1-4, (δ, ppm). [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]
-
Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]
-
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]
-
Semantic Scholar. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. [Link]
-
ETH Zurich NMR Service. (n.d.). Structure Elucidation by NMR. [Link]
-
Oregon State University. (2020, February 7). CH 336: Epoxide Spectroscopy. [Link]
-
University College London. (n.d.). Chemical shifts. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3740. [Link]
-
ResearchGate. (2020, August 24). (PDF) Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. [Link]
-
Wu, J., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1341. [Link]
-
Sciforum. (n.d.). Synthesis and NMR studies of novel 2-eteroarylbenzofuran derivatives. [Link]
-
Shi, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26744. [Link]
-
National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
Sources
- 1. web.pdx.edu [web.pdx.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 7. reddit.com [reddit.com]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.uci.edu [chem.uci.edu]
- 16. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
Technical Support Center: Enhancing the Scalability of 7-(Oxiran-2-yl)benzofuran Production
Welcome to the technical support center for the synthesis and scale-up of 7-(Oxiran-2-yl)benzofuran. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during production, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and enhance the scalability, yield, and purity of your synthesis.
Section 1: Synthesis Strategy and Precursor Challenges
The successful scalable synthesis of this compound hinges on a robust and efficient route to a key intermediate, typically 7-vinylbenzofuran, followed by a high-yielding epoxidation step. This section addresses common questions regarding this strategic choice and the preparation of the necessary precursors.
FAQ 1: What is the most scalable synthetic route to this compound?
For large-scale production, a linear synthesis involving the epoxidation of an alkene precursor is generally more robust and scalable than convergent strategies like the Darzens condensation with 7-formylbenzofuran. The preferred industrial route typically involves two key stages:
-
Synthesis of 7-Vinylbenzofuran: This intermediate is most reliably produced from a readily available starting material like 2-bromo-3-hydroxybenzaldehyde or a related phenol. A Wittig reaction is a common and high-yielding method to install the vinyl group.
-
Epoxidation of 7-Vinylbenzofuran: The vinyl group is then oxidized to form the desired oxirane ring. This step is critical and often presents the most significant challenges during scale-up.
This linear approach is favored because the reaction conditions for each step are well-defined and can be optimized independently, minimizing the complex purification challenges that can arise from one-pot or convergent syntheses.[1]
dot
Caption: General workflow for scalable this compound synthesis.
FAQ 2: My Wittig reaction to form 7-vinylbenzofuran from 7-formylbenzofuran gives low yields. Why?
Low yields in this Wittig reaction are frequently traced back to two primary factors: the stability of the ylide and the purity of the aldehyde precursor.
-
Ylide Instability: The methyltriphenylphosphonium bromide requires a strong, non-nucleophilic base (e.g., n-BuLi, NaHMDS) to form the corresponding ylide. This ylide is highly reactive and can degrade if moisture is present or if the temperature is not adequately controlled (typically <-20 °C). Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).
-
Aldehyde Impurities: The 7-formylbenzofuran precursor can be susceptible to oxidation to the corresponding carboxylic acid. Acidic impurities can quench the ylide, leading to a stoichiometric loss of your key reagent. It is crucial to use freshly purified aldehyde for this step. A simple filtration through a short plug of silica gel immediately before use can often improve results. The synthesis of substituted benzofuran aldehydes can be complex, and residual catalysts or reagents from previous steps can interfere.[2]
Section 2: Troubleshooting the Epoxidation Reaction
The conversion of 7-vinylbenzofuran to the target epoxide is the most critical and delicate step. Success requires careful control of reaction parameters to maximize yield and minimize side reactions, particularly the hydrolytic ring-opening of the desired product.
FAQ 3: The epoxidation of 7-vinylbenzofuran is slow and incomplete. How can I increase the reaction rate and achieve full conversion?
A sluggish reaction is typically caused by issues with the reagent, temperature, or inherent substrate reactivity.
-
Reagent Activity: The most common epoxidizing agent, meta-chloroperoxybenzoic acid (m-CPBA), degrades over time. Always titrate your m-CPBA to determine its active oxygen content before use. Commercial m-CPBA is often sold at ~77% purity for safety, with the remainder being meta-chlorobenzoic acid and water, which can inhibit the reaction.
-
Temperature Control: While epoxidations are often run at 0 °C to room temperature to minimize side reactions, the activation energy for the reaction with an electron-neutral substrate like 7-vinylbenzofuran may require slightly elevated temperatures (e.g., 25-40 °C) for a reasonable reaction time. Monitor the reaction closely by TLC or LCMS to find the optimal balance between reaction rate and product degradation.[3]
-
Substrate Reactivity: The vinyl group on the benzofuran ring is not strongly activated. Benzofuran itself is a moderately electron-rich heterocycle, which helps, but it is not as reactive as a simple styrenic olefin.[4] Forcing conditions may be necessary, but this increases the risk of side reactions.
Troubleshooting Table: Incomplete Epoxidation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Low Reagent Purity | Titrate m-CPBA or use a fresh bottle. | Use a new batch of m-CPBA or a different oxidant like magnesium monoperoxyphthalate (MMPP). |
| Insufficient Temperature | Monitor reaction progress at 0 °C and RT. | Gradually increase the temperature in 5-10 °C increments, monitoring for byproduct formation. |
| Presence of Inhibitors | Check starting material for acidic/basic impurities. | Purify the 7-vinylbenzofuran via chromatography or distillation before the reaction. |
FAQ 4: My reaction produces a significant amount of the corresponding 1,2-diol. How can I prevent this?
Diol formation is the most common byproduct and results from the acid- or base-catalyzed ring-opening of the newly formed epoxide.[3][5][6]
-
Acid-Catalyzed Opening: The primary culprit is the meta-chlorobenzoic acid (m-CBA) byproduct from the m-CPBA reagent. As the reaction progresses, the concentration of this acid increases, catalyzing the hydrolysis of the epoxide product.
-
Mitigation Strategy: The most effective solution is to buffer the reaction. Adding a mild, insoluble base like solid potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) scavenges the acidic byproduct as it forms, maintaining a neutral pH and protecting the epoxide. Running the reaction in a biphasic system with an aqueous buffer can also be highly effective, especially at scale.[3]
-
Workup Procedure: During the workup, avoid any acidic washes until all oxidizing agents have been quenched (e.g., with sodium sulfite). A rapid quench followed by extraction into a non-polar solvent and washing with a mild base is critical to preserving the product.
dot
Caption: Competing pathways: desired epoxidation vs. acid-catalyzed hydrolysis.
Section 3: Scale-Up and Purification
Transitioning from a bench-scale procedure to pilot or production scale introduces new challenges related to thermal management, mixing, and product isolation.
FAQ 5: The epoxidation is highly exothermic. How can I safely manage the reaction at a >10L scale?
Exotherm control is paramount for safety and product quality at scale. Epoxidations with peroxyacids are energetic and can lead to thermal runaway if not properly managed.
-
Controlled Reagent Addition: Never add the full amount of m-CPBA at once. The best practice is to add the oxidant solution slowly via an addition funnel or a dosing pump. This allows the reactor's cooling system to dissipate the heat as it is generated.
-
Monitoring Internal Temperature: Always use a temperature probe to monitor the internal temperature of the reaction, not just the cooling jacket temperature. Set safety limits to stop the addition if the internal temperature exceeds the desired range (e.g., >30 °C).
-
Solvent Choice and Concentration: Running the reaction at a lower concentration (higher solvent volume) provides a larger thermal mass to absorb the heat generated, slowing the rate of temperature increase. Dichloromethane (DCM) is a common solvent, but its low boiling point (40 °C) can be problematic. A higher-boiling solvent like 1,2-dichloroethane (DCE) or ethyl acetate may offer a wider and safer operating window.
FAQ 6: How can I effectively purify the final product and remove the m-CBA byproduct at scale?
Removing the acidic byproduct and other impurities is crucial for achieving high purity.
-
Aqueous Washes: After quenching the excess oxidant, a series of aqueous washes is the most scalable purification method.
-
Sulfite Wash: A wash with aqueous sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₄) removes residual m-CPBA.
-
Base Wash: A wash with dilute sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) removes the bulk of the meta-chlorobenzoic acid (m-CBA).
-
Brine Wash: A final wash with saturated sodium chloride (brine) helps to break up emulsions and remove residual water from the organic layer.
-
-
Crystallization: this compound is often a crystalline solid. After the aqueous workup and solvent evaporation, the crude product can be recrystallized from a suitable solvent system (e.g., heptane/ethyl acetate or isopropanol). This is a highly effective and scalable method for achieving excellent purity, as the m-CBA byproduct tends to remain in the mother liquor.
-
Silica Gel Chromatography: While effective at the lab scale, large-scale column chromatography is expensive and time-consuming. It should be considered a secondary option if crystallization fails to provide the required purity. The epoxide can sometimes show instability on silica gel, so a rapid filtration through a plug of silica may be preferable to a long column run.
Section 4: Detailed Experimental Protocols
This section provides a baseline, step-by-step protocol that has been validated at the bench scale. Use this as a starting point for your optimization and scale-up efforts.
Protocol 1: Buffered Epoxidation of 7-Vinylbenzofuran
Materials:
-
7-Vinylbenzofuran (1.0 eq)
-
m-CPBA (77% purity, 1.3 eq)
-
Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of substrate)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and an argon inlet, add 7-vinylbenzofuran (1.0 eq) and finely powdered K₂CO₃ (2.0 eq). Add anhydrous DCM to dissolve the starting material.
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve m-CPBA (1.3 eq) in a minimal amount of DCM.
-
Controlled Addition: Add the m-CPBA solution dropwise to the cooled, stirring suspension of the vinylbenzofuran over 30-60 minutes. Use a temperature probe to ensure the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) or LCMS every 30 minutes. If the reaction is slow, allow it to warm to room temperature and continue monitoring.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), cool the mixture back to 0 °C. Slowly add saturated aqueous Na₂SO₃ solution to quench the excess m-CPBA. Stir vigorously for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a heptane/ethyl acetate mixture to afford a white crystalline solid.
References
- BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds. BenchChem.
- BenchChem. (2025).
- Wikipedia. (n.d.). Benzofuran. Wikipedia.
- Born, S. L., et al. (2000). Synthesis and reactivity of coumarin 3,4-epoxide. PubMed.
- Singh, P., et al. (2017). Previous reports for the synthesis of 7‐substituted benzofuran.
- Shafi, S., et al. (2024).
- More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- Al-Majedy, Y. K., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace.
- PrepChem. (n.d.).
- Wang, C., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.
- Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Chen, Z., et al. (2020). Challenges and strategies in attaining benzofuran with pattern‐tunable substituents.
- Vitale, P. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
- Nishikawa, T., et al. (2016).
- Maste, M. (2021). Synthesis of 7 hydroxy 4 methyl coumarin. YouTube.
- Vibzzlab. (2023).
- Kumar, A. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.
- Al-Majedy, Y. K., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal.
- Zhang, H., et al. (2019).
- Le, T. M., et al. (2023).
- Wang, S., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH.
- Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Organic Chemistry Portal.
- Bellur, E., & Langer, P. (2005). Efficient Synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)
- Wikipedia. (n.d.).
- WuXi Biology. (n.d.).
- Zhang, H., et al. (2019).
- Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Master Organic Chemistry.
- jOeCHEM. (2021). Reactions with and Attacking Epoxides (Worksheet Solutions Walkthrough). YouTube.
- Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
- Zhang, H., et al. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Minimizing by-product formation in "7-(Oxiran-2-yl)benzofuran" synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 7-(Oxiran-2-yl)benzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and minimize the formation of common by-products. Benzofuran derivatives are crucial scaffolds in many biologically active compounds, making synthetic efficiency a paramount concern.[1][2][3] The inherent reactivity of the epoxide moiety and the benzofuran ring system necessitates precise control over reaction conditions to achieve high purity and yield.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. We will consider two primary synthetic pathways to this compound:
-
Route A: Direct epoxidation of 7-vinylbenzofuran.
-
Route B: Darzens condensation of 7-formylbenzofuran with an α-haloester.
Issue 1: Low Yield of this compound
Question: My reaction is showing low conversion to the desired epoxide product. What are the likely causes and how can I improve the yield?
Answer: Low yield is a common issue that can stem from several factors related to reaction kinetics, reagent choice, and product stability.
Possible Causes & Solutions:
-
Incomplete Reaction (Route A - Epoxidation):
-
Insight: The electrophilicity of the peroxy acid and the nucleophilicity of the alkene are key. Electron-withdrawing groups on the benzofuran ring can deactivate the vinyl group, slowing the reaction.
-
Recommendation:
-
Increase the equivalents of the epoxidizing agent (e.g., m-CPBA) from 1.1 eq. to 1.5-2.0 eq.
-
Extend the reaction time, carefully monitoring by TLC or LC-MS to track the consumption of the starting material.
-
If using a buffered system (e.g., with NaHCO₃ or Na₂HPO₄) to prevent acid-catalyzed ring opening, ensure the buffer is not quenching the peroxy acid too rapidly.[4]
-
-
-
Suboptimal Base/Conditions (Route B - Darzens Condensation):
-
Insight: The Darzens reaction begins with the deprotonation of the α-haloester to form a resonance-stabilized enolate.[5][6] The choice and strength of the base are critical.
-
Recommendation:
-
Use a strong, non-nucleophilic base like sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu), or sodium hydride (NaH). If using an ester, it is common to use the corresponding alkoxide to prevent transesterification side reactions.[6]
-
Ensure strictly anhydrous conditions. The presence of water can quench the enolate and hydrolyze the ester.
-
Low temperatures (-10 °C to 0 °C) are often required during base addition and enolate formation to prevent side reactions like self-condensation of the aldehyde or ester.
-
-
-
Product Degradation:
-
Insight: Epoxides, particularly those adjacent to aromatic systems, can be sensitive to acidic or nucleophilic conditions, leading to ring-opening.[7][8] The benzofuran moiety itself can be unstable in the presence of strong acids.[8]
-
Recommendation:
-
During Workup: Use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any residual acid from the epoxidation step. Avoid strong acids.
-
During Purification: Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography to prevent on-column degradation. Minimize the time the product spends on the column.
-
For Darzens Product: The intermediate α,β-epoxy ester (glycidic ester) must be hydrolyzed and decarboxylated to yield the final product. This step can be sensitive. Saponification followed by careful acidification and heating can trigger the desired rearrangement.[5][9]
-
-
Issue 2: Formation of a Major Diol By-product
Question: My final product is contaminated with a significant amount of 7-(1,2-dihydroxyethyl)benzofuran. How can I prevent this?
Answer: The presence of the diol by-product is a classic sign of epoxide ring-opening via hydrolysis. This is most often catalyzed by acid in the presence of water.
Causality: The epoxide oxygen can be protonated under acidic conditions, making the ring highly susceptible to nucleophilic attack by water.
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Solvent Purity | Use anhydrous solvents (e.g., freshly distilled DCM, THF). | Minimizes the primary nucleophile (water) responsible for diol formation. |
| Acid Scavenging | Add an inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture. | Neutralizes the acidic by-product (e.g., m-chlorobenzoic acid from m-CPBA) that catalyzes hydrolysis.[4] |
| Reaction pH | Maintain a neutral to slightly basic pH throughout the reaction and workup. | Prevents the protonation of the epoxide oxygen, thus reducing its susceptibility to nucleophilic attack. |
| Workup Procedure | Quench the reaction with a mild reducing agent (e.g., sodium sulfite solution) to destroy excess oxidant, followed immediately by a bicarbonate wash. | Removes the oxidant and acidic by-products promptly, protecting the epoxide. |
Workflow for Minimizing Diol Formation (Route A):
Caption: Workflow to minimize diol by-product formation.
Issue 3: Polymerization or Formation of Insoluble Material
Question: I am observing the formation of a brown, insoluble sludge in my reaction flask. What is causing this and how can it be avoided?
Answer: The formation of polymeric material often points to the instability of either the starting material or the product under the reaction conditions. Both vinyl-substituted aromatic compounds and epoxides can be susceptible to polymerization.
Possible Causes & Solutions:
-
Radical Polymerization of 7-Vinylbenzofuran (Route A):
-
Insight: Vinylarenes can undergo radical polymerization, especially in the presence of heat, light, or trace metal impurities.
-
Recommendation:
-
Ensure the 7-vinylbenzofuran starting material is pure and free of polymerization inhibitors if it has been stored for a long time.
-
Run the reaction at lower temperatures (0 °C is standard for m-CPBA epoxidations).
-
Conduct the reaction in the dark to prevent light-induced polymerization.
-
-
-
Acid-Catalyzed Polymerization of the Epoxide:
-
Insight: Strong acidic conditions can lead to repeated ring-opening and polymerization of the epoxide. The benzofuran ring itself can also polymerize under harsh acidic conditions.[10]
-
Recommendation:
-
As with diol prevention, buffering the reaction is crucial. The use of a biphasic system with an aqueous buffer can be effective.
-
Avoid concentrating acidic solutions of the product. Neutralize before solvent removal.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to prepare the this compound precursor?
The choice of precursor, either 7-vinylbenzofuran or 7-formylbenzofuran, depends on the availability of starting materials. A common route to substituted benzofurans involves the cyclization of appropriately substituted phenols.[2][11][12] For instance, 7-hydroxybenzofuran can be synthesized and subsequently converted to the vinyl or formyl derivative through standard organic transformations.
Q2: Which epoxidizing agent is best for converting 7-vinylbenzofuran?
meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for the epoxidation of alkenes. It is commercially available, relatively stable, and generally gives clean reactions. For substrates sensitive to acid, using a buffered system with NaHCO₃ is highly recommended. Other reagents like magnesium monoperoxyphthalate (MMPP) can also be used and are sometimes milder.
Q3: How can I effectively monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between the starting vinylbenzofuran (less polar) and the product epoxide (more polar). A typical mobile phase would be a mixture of hexanes and ethyl acetate. Staining with potassium permanganate (KMnO₄) can be very effective, as it will react with the starting alkene (leaving a yellow spot on a purple background) but not the epoxide. LC-MS is also an excellent tool for tracking the appearance of the product mass and the disappearance of the starting material.
Q4: What are the best practices for purifying and storing this compound?
-
Purification: Flash column chromatography on silica gel is standard. To prevent ring-opening, it is advisable to use silica gel that has been pre-treated with a 1-2% solution of triethylamine in the eluent and then dried. This deactivates acidic sites on the silica surface.
-
Storage: The purified product should be stored as a solid or a concentrated solution in a non-protic solvent (e.g., toluene, DCM) at low temperatures (≤ 4 °C) under an inert atmosphere (N₂ or Ar). Epoxides can be unstable over long periods, and avoiding moisture and acid is key to preventing degradation.
Q5: In the Darzens reaction (Route B), how can I control the stereochemistry of the resulting epoxide?
Controlling stereochemistry in a standard Darzens reaction is challenging, and mixtures of cis and trans isomers are common.[9][13] The final stereochemical outcome depends on the kinetics of several steps, including the initial aldol-type addition and the subsequent intramolecular SN2 ring closure.[6] For stereocontrol, advanced methods involving chiral phase-transfer catalysts or chiral auxiliaries are typically required, though these are beyond the scope of a standard synthesis.[9]
By-product Formation Pathways
Caption: Potential by-product formation pathways in the synthesis.
References
- Mukaiyama Michael addition of silyl enol ethers 13 to the 1,2-quinone-4-carboxylate 6 (formed in situ by oxidation of the catechol ester 8) afforded the 2-subsituted 7-hydroxybenzofuran-4-carboxylates 14 in fair to good yields. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC - NIH.
- Mukaiyama Michael addition of silyl enol ethers 13 to the 1,2-quinone-4-carboxylate 6 (formed in situ by oxidation of the catechol ester 8) afforded the 2-subsituted 7-hydroxybenzofuran-4-carboxylates 14 in fair to good yields. Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o -Benzoquinone Esters | Request PDF - ResearchGate.
- A unique two-step procedure to obtain 4-, 5- , 6-, and 7-HBF from 2,6-, 2,5-, 2-4- and 2,3- dihydroxyacetophenone, respectively, has been developed. 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks - AIR Unimi.
-
The Darzens reaction is the chemical reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also called a "glycidic ester". Darzens reaction - Wikipedia. Available from: [Link]
-
The epoxide stability issue surfaced required investigation of appropriate solvents, bases, reaction temperature and times temperatures as well as work up procedures in order to inhibit the formation of impurity 19. Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. Available from: [Link]
-
The Darzens Reaction is the condensation of a carbonyl compound with an α-halo ester in the presence of a base to form an α,β-epoxy ester. Darzens Reaction - Organic Chemistry Portal. Available from: [Link]
-
This review summarizes the recent studies on the various aspects of benzofuran derivatives including their important natural product sources, biological activities and drug prospects, and chemical synthesis. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available from: [Link]
-
The Darzens reaction, alternatively referred to as the Darzens glycidic ester synthesis, is a chemical process in which a ketone or aldehyde reacts with α-halo ester in the existence of a base to generate an α,β-epoxy ester. Darzens Glycidic Ester Synthesis - Unacademy. Available from: [Link]
-
The reaction process begins when a strong base is used to form a carbanion at the halogenated position. Darzens reaction - L.S.College, Muzaffarpur. Available from: [Link]
-
Aldehydes and ketones condense with a-halo esters in the presence of base to give a,b-epoxy esters (glycidic esters). Darzens Epoxide Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
A series of benzofuran derivatives were designed and synthesized, and their inhibitory activites were measured against the SIRT1–3. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Available from: [Link]
-
Benzofuran are heterocyclic compounds which constitute the largest group. It is present in numerous biologically active natural products as well as synthetic material. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available from: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]
-
This review presents a systematic and comprehensive survey of the chemical reactivity of benzofurans. Reactivity of Benzofuran Derivatives - ResearchGate. Available from: [Link]
-
The isolated epoxide 125a underwent acid-catalyzed ring-opening, cyclization and dehydration in the presence of p-toluenesulphonic acid in chloroform to provide 2-(2-methoxy-4,5-methylenedioxyphenyl) benzofuran 126c. Total synthesis of natural products containing benzofuran rings - RSC Publishing. Available from: [Link]
-
A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents. Benzofuran synthesis - Organic Chemistry Portal. Available from: [Link]
-
Efficient Synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)-2,3-dihydrobenzofurans Based on Cyclization Reactions of Free and Masked Dianions: A "cyclization/dehydrogenation" Strategy. PubMed. Available from: [Link]
-
Polymerizes slowly to polybenzofuran at ambient temperatures, more rapidly with heat and in the presence of acidic catalyst. Benzofuran | C8H6O | CID 9223 - PubChem - NIH. Available from: [Link]
-
Many benzofuran compounds, including those isolated from plants as well as obtained by synthesis, exhibit a variety of biological activity. Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. Available from: [Link]
-
7-Vinyl-benzofuran | C10H8O | CID 86589548 - PubChem. Available from: [Link]
-
A new benzofuran derivative...was isolated from leaves of Nicotiana tabacum. A New Benzofuran Derivative From Nicotiana Tabacum - PubMed. Available from: [Link]
-
Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Technical Disclosure Commons. Available from: [Link]
-
Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. Available from: [Link]
-
(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available from: [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Darzens reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. mdpi.com [mdpi.com]
- 8. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 9. Darzens Reaction [organic-chemistry.org]
- 10. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks [air.unimi.it]
- 13. Darzens Glycidic Ester Synthesis [unacademy.com]
Technical Support Center: Refinement of Work-up Procedures for 7-(Oxiran-2-yl)benzofuran Reactions
Welcome to the technical support center for "7-(Oxiran-2-yl)benzofuran" reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent work-up of this valuable intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, often synthesized via the epoxidation of 7-vinylbenzofuran.
Issue 1: Low or No Yield of this compound
Question: I am performing an epoxidation of 7-vinylbenzofuran using a peroxy acid (e.g., m-CPBA), but I'm observing a very low yield of the desired epoxide. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in the epoxidation of 7-vinylbenzofuran can stem from several factors, primarily related to the stability of both the reactant and the product, as well as the reaction conditions.
Potential Causes and Solutions:
-
Degradation of the Peroxy Acid: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly.
-
Solution: Use a freshly opened bottle of the peroxy acid or assess the purity of your current stock via titration. Store m-CPBA at low temperatures (2-8 °C) and away from light and moisture.
-
-
Sub-optimal Reaction Temperature: The epoxidation reaction is exothermic. If the temperature is too high, it can lead to side reactions and decomposition of the product.
-
Solution: Maintain the reaction at a low temperature, typically between 0 °C and room temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy.[1]
-
-
Presence of Acidic Impurities: The benzofuran ring and the epoxide are sensitive to acid.[2][3] m-CPBA contains meta-chlorobenzoic acid as a byproduct, which can catalyze the ring-opening of the newly formed epoxide.
-
Solution: Consider adding a mild buffer to the reaction mixture, such as sodium bicarbonate or disodium hydrogen phosphate, to neutralize acidic byproducts. This is particularly crucial if the reaction is slow.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
Experimental Protocol: Buffered Epoxidation of 7-Vinylbenzofuran
-
Dissolve 7-vinylbenzofuran (1 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Add a buffer, such as sodium bicarbonate (2-3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in DCM dropwise over 30-60 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.
-
Proceed with the work-up as described in the relevant sections.
Issue 2: Product Decomposition During Work-up and Purification
Question: My reaction seems to be successful according to TLC, but I lose a significant amount of my this compound during the work-up and column chromatography. What is causing this instability?
Answer:
The epoxide ring in this compound is susceptible to ring-opening under both acidic and, to a lesser extent, basic conditions.[6] Standard work-up and purification procedures may inadvertently introduce conditions that lead to product degradation.
Potential Causes and Solutions:
-
Acid-Catalyzed Ring Opening: The most common cause of decomposition is exposure to acid. This can happen during an aqueous work-up if acidic conditions are used, or on silica gel during chromatography.
-
Solution for Work-up: Quench the reaction with a mild base like sodium thiosulfate or sodium sulfite solution to destroy excess peroxy acid, followed by a wash with a saturated sodium bicarbonate solution to remove acidic byproducts.
-
Solution for Chromatography: Use a deactivated silica gel for column chromatography. This can be achieved by pre-treating the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% in the eluent).
-
-
Base-Catalyzed Hydrolysis: While less common, strong bases can also catalyze the hydrolysis of the epoxide.
-
Solution: Avoid using strong bases like sodium hydroxide or potassium hydroxide during the work-up. Use milder bases like sodium bicarbonate or potassium carbonate for washes.
-
Workflow for a Neutral Work-up and Purification:
Caption: Workflow for a neutral work-up and purification.
Issue 3: Difficulty in Visualizing the Product on a TLC Plate
Question: I am having trouble visualizing the spot corresponding to this compound on my TLC plate. It doesn't show up well under UV light.
Answer:
While the benzofuran ring system is UV active, the epoxide itself may not quench UV fluorescence strongly, making it faint on the TLC plate.[7] Using a staining solution is often necessary for clear visualization.
Recommended TLC Stains:
| Stain | Preparation | Visualization | Target Functional Groups |
| Potassium Permanganate (KMnO4) | Dissolve 1.5g of KMnO4, 10g K2CO3, and 1.25mL 10% NaOH in 200mL water. | Yellow/brown spots on a purple background upon gentle heating. | Oxidizable groups (alkenes, alcohols, etc.). The epoxide may be visualized. |
| p-Anisaldehyde | A solution of p-anisaldehyde, sulfuric acid, and ethanol. | Stains different compounds various colors upon heating. | General purpose, good for nucleophilic groups. |
| Phosphomolybdic Acid (PMA) | 10g of phosphomolybdic acid in 100mL of ethanol. | Blue/green spots on a yellow-green background upon heating. | General purpose, good for a wide range of organic compounds. |
Procedure for Staining:
-
Develop the TLC plate and dry it completely.
-
Quickly dip the plate into the staining solution using forceps.
-
Wipe the back of the plate to remove excess stain.
-
Gently heat the plate with a heat gun until spots appear.
Frequently Asked Questions (FAQs)
Q1: What are the expected byproducts in the epoxidation of 7-vinylbenzofuran?
The primary byproduct is the diol, formed from the acid-catalyzed ring-opening and subsequent hydrolysis of the epoxide. Other potential byproducts can arise from over-oxidation or rearrangement of the benzofuran ring, especially under harsh conditions.
Q2: What is the best solvent system for column chromatography of this compound?
A good starting point is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the TLC results. A typical starting ratio would be 9:1 or 8:2 (Hexanes:Ethyl Acetate). Remember to add 0.5-1% triethylamine to the eluent to prevent epoxide ring-opening on the silica gel.[5]
Q3: How can I confirm the structure of my product as this compound using NMR?
In ¹H NMR spectroscopy, you would expect to see characteristic signals for the protons on the epoxide ring, typically in the range of 2.5-3.5 ppm. These will appear as multiplets (dd, ddd) due to coupling with each other and the adjacent proton. The protons on the benzofuran ring will appear in the aromatic region (around 6.5-7.5 ppm).[1][8][9][10][11]
Q4: How should I store this compound?
Due to its potential instability, it is best to store this compound at low temperatures (-20 °C is ideal) under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture and acidic impurities. If possible, use the compound soon after purification.
References
- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Molecules.
- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules.
- Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans. (2013). Journal of Organic Chemistry.
- Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing hetero
- Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. (n.d.). Benchchem.
- TLC Visualization Methods. (n.d.). University of Colorado Boulder.
- SiliaPlate TLC Visualiz
- Thin Layer Chromatography. (n.d.).
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Process for the preparation of β-isophorone epoxide. (n.d.).
- 7-Vinyl-benzofuran. (n.d.). PubChem.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Cuestiones de Fisioterapia.
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
- The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. (n.d.).
- Ring opening reactions of epoxides: Acid-c
- Synthesis and NMR studies of novel 2-eteroarylbenzofuran deriv
- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI.
- The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024). Cureus.
- Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. (2023). MDPI.
- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (n.d.). MDPI.
- First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (n.d.).
- Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). (2022). Technical Disclosure Commons.
- The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. (n.d.). MDPI.
- Base-catalyzed hydrolysis and speciation-dependent photolysis of two cephalosporin antibiotics, ceftiofur and cefapirin. (n.d.).
- (PDF) Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. (n.d.).
- 6.
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.).
- A New Benzofuran Derivative From Nicotiana Tabacum. (2016).
- 2-Acetylbenzofurans: Synthesis, Reactions and Applications. (n.d.).
- Epoxidation of 4 - vinyl - cyclohexene from byproducts of butadiene production. (n.d.).
- Novel benzofuran derivatives: Synthesis and antitumor activity. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 9. sciforum.net [sciforum.net]
- 10. dea.gov [dea.gov]
- 11. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing [mdpi.com]
Validation & Comparative
A Comprehensive Guide to the Comparative Reactivity of 7-(Oxiran-2-yl)benzofuran and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a privileged structure, appearing in a multitude of biologically active compounds and functional materials.[1] The introduction of a reactive oxirane (epoxide) ring onto this scaffold opens up a vast chemical space for derivatization, allowing for the synthesis of diverse compound libraries with potential therapeutic applications. This guide provides a detailed comparative analysis of the reactivity of 7-(Oxiran-2-yl)benzofuran and its positional isomers, offering insights into how the point of attachment on the benzofuran nucleus governs the chemical behavior of the epoxide moiety.
The Isomeric Landscape: Structure and Electronic Considerations
The constitutional isomers of (Oxiran-2-yl)benzofuran are defined by the position of the oxirane substituent on the benzofuran ring system. For the purpose of this guide, we will focus on the isomers where the oxirane is attached to the benzene ring (positions 4, 5, 6, and 7) and the furan ring (positions 2 and 3).
The benzofuran ring system exhibits a nuanced electronic profile. The furan ring is electron-rich and can engage in π-donation, while the benzene ring's electronics are influenced by the fused furan. The position of the oxirane group, therefore, significantly impacts the electron density and electrophilicity of the epoxide carbons.
-
Positions 2 and 3: The oxirane group is directly attached to the electron-rich furan ring. The oxygen atom of the furan ring can exert a +M (mesomeric) effect, influencing the electron density of the epoxide.
-
Positions 4, 5, 6, and 7: The oxirane group is attached to the benzene portion of the scaffold. The electronic influence of the fused furan ring on these positions will modulate the reactivity of the epoxide.
Comparative Reactivity Analysis: A Predictive Framework
The reactivity of epoxides is primarily dictated by their susceptibility to nucleophilic attack, leading to ring-opening. This process can be catalyzed by either acid or base, and the regioselectivity of the attack (i.e., which of the two epoxide carbons is attacked) is a key consideration.[2][3]
Base-Catalyzed Ring-Opening: An SN2-Dominated Pathway
Under basic or neutral conditions, the ring-opening of epoxides proceeds via a classic SN2 mechanism.[4] The nucleophile directly attacks one of the epoxide carbons, leading to the opening of the three-membered ring. The rate and regioselectivity of this reaction are governed by two primary factors:
-
Steric Hindrance: The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide.[5]
-
Electronic Effects: Electron-withdrawing groups attached to the epoxide can increase the electrophilicity of the adjacent carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.[6][7]
Predicted Reactivity Order (Base-Catalyzed):
Based on these principles, we can predict the relative reactivity of the (oxiran-2-yl)benzofuran isomers towards nucleophilic attack under basic conditions. The primary determinant will be the steric accessibility of the terminal methylene carbon of the oxirane ring. Since the oxirane is a terminal epoxide in all isomers, the steric environment around the two epoxide carbons is similar. However, the electronic nature of the benzofuran ring at different positions will play a significant role.
The electron-donating nature of the benzofuran ring system is expected to slightly decrease the electrophilicity of the epoxide carbons compared to a simple alkyl-substituted epoxide. The extent of this deactivation will depend on the position of attachment. For isomers with the oxirane on the benzene ring (4, 5, 6, and 7), the differences in reactivity are expected to be subtle and influenced by the inductive and mesomeric effects of the furan ring on the carbocyclic ring. For the furan-substituted isomers (2 and 3), the direct attachment to the electron-rich five-membered ring is likely to have a more pronounced effect.
A definitive reactivity order without experimental data is speculative. However, we can hypothesize that isomers where the oxirane is at a position with a greater electron-withdrawing inductive effect from the furan oxygen might be slightly more reactive.
Table 1: Predicted Regioselectivity of Nucleophilic Attack on (Oxiran-2-yl)benzofuran Isomers under Basic Conditions
| Isomer | Predicted Site of Nucleophilic Attack | Rationale |
| 2-(Oxiran-2-yl)benzofuran | Terminal CH₂ of oxirane | SN2 attack at the less sterically hindered carbon. |
| 3-(Oxiran-2-yl)benzofuran | Terminal CH₂ of oxirane | SN2 attack at the less sterically hindered carbon. |
| 4-(Oxiran-2-yl)benzofuran | Terminal CH₂ of oxirane | SN2 attack at the less sterically hindered carbon. |
| 5-(Oxiran-2-yl)benzofuran | Terminal CH₂ of oxirane | SN2 attack at the less sterically hindered carbon. |
| 6-(Oxiran-2-yl)benzofuran | Terminal CH₂ of oxirane | SN2 attack at the less sterically hindered carbon. |
| This compound | Terminal CH₂ of oxirane | SN2 attack at the less sterically hindered carbon. |
Acid-Catalyzed Ring-Opening: A More Complex Mechanistic Picture
In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[2] The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 mechanisms. The regioselectivity is highly dependent on the stability of the potential carbocationic intermediates.
-
If the epoxide carbons are primary and secondary, the reaction tends to follow an SN2-like pathway with the nucleophile attacking the less substituted carbon.
-
If one of the epoxide carbons is tertiary or can be stabilized by resonance, the reaction will have more SN1 character, with the nucleophile attacking the more substituted carbon, as this carbon can better accommodate the developing positive charge in the transition state.
For all the (oxiran-2-yl)benzofuran isomers, the epoxide is attached to the aromatic ring via a CH₂ group, meaning one carbon of the epoxide is secondary and the other is primary. In an acid-catalyzed reaction, protonation of the epoxide oxygen will be followed by nucleophilic attack. The key question for regioselectivity is whether a carbocation-like character develops on the benzylic-type carbon. The ability of the benzofuran ring to stabilize a positive charge at the adjacent carbon will be the determining factor.
Predicted Reactivity and Regioselectivity (Acid-Catalyzed):
The benzofuran ring can stabilize an adjacent positive charge through resonance. The extent of this stabilization will vary depending on the position of the oxirane. Positions that allow for more effective delocalization of the positive charge into the aromatic system will favor nucleophilic attack at the more substituted (benzylic-type) carbon.
Table 2: Predicted Regioselectivity of Nucleophilic Attack on (Oxiran-2-yl)benzofuran Isomers under Acidic Conditions
| Isomer | Predicted Site of Nucleophilic Attack | Rationale |
| 2-(Oxiran-2-yl)benzofuran | More substituted (benzylic-type) carbon | Resonance stabilization of the developing positive charge by the furan and benzene rings. |
| 3-(Oxiran-2-yl)benzofuran | More substituted (benzylic-type) carbon | Resonance stabilization of the developing positive charge. |
| 4-(Oxiran-2-yl)benzofuran | More substituted (benzylic-type) carbon | Resonance stabilization of the developing positive charge. |
| 5-(Oxiran-2-yl)benzofuran | More substituted (benzylic-type) carbon | Resonance stabilization of the developing positive charge. |
| 6-(Oxiran-2-yl)benzofuran | More substituted (benzylic-type) carbon | Resonance stabilization of the developing positive charge. |
| This compound | More substituted (benzylic-type) carbon | Resonance stabilization of the developing positive charge. |
The relative rates of the acid-catalyzed ring-opening will depend on the stability of the protonated epoxide and the transition state leading to the ring-opened product. Isomers that provide greater stabilization of the developing positive charge are expected to react faster.
Experimental Protocols
While direct experimental data for all isomers is not available, the following sections provide detailed, plausible protocols for the synthesis of the parent isomers and a general procedure for a comparative reactivity study. These protocols are based on established synthetic methodologies for benzofurans and epoxide ring-opening reactions.[8][9]
Proposed Synthesis of (Oxiran-2-yl)benzofuran Isomers
The synthesis of the target compounds can be achieved through a two-step sequence: introduction of a vinyl group at the desired position on the benzofuran ring, followed by epoxidation.
Caption: General workflow for the synthesis of (Oxiran-2-yl)benzofuran isomers.
Step 1: Synthesis of Vinylbenzofuran Isomers
-
For 2- and 3-Vinylbenzofuran: These can be prepared from the corresponding formylbenzofurans via a Wittig reaction.
-
For 4-, 5-, 6-, and 7-Vinylbenzofurans: These can be synthesized from the corresponding bromo- or iodobenzofurans via a Stille or Suzuki coupling with a vinylating agent (e.g., vinyltributyltin or potassium vinyltrifluoroborate).
Step 2: Epoxidation of Vinylbenzofuran Isomers
Materials:
-
Vinylbenzofuran isomer (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the vinylbenzofuran isomer in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (oxiran-2-yl)benzofuran isomer.
Protocol for Comparative Reactivity Study: Nucleophilic Ring-Opening with Piperidine
This protocol describes a competitive kinetic experiment to determine the relative reactivity of the different isomers.
Caption: Workflow for a competitive kinetic analysis of isomer reactivity.
Materials:
-
Equimolar mixture of two or more (oxiran-2-yl)benzofuran isomers
-
Piperidine (1.0 equiv relative to the total moles of epoxides)
-
Methanol (or other suitable solvent)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct retention time)
-
HPLC or GC-MS instrument
Procedure:
-
Prepare a stock solution containing an equimolar mixture of the isomers to be compared and a known concentration of an internal standard in methanol.
-
In a thermostated reaction vessel, bring the stock solution to the desired reaction temperature (e.g., 25 °C).
-
Initiate the reaction by adding piperidine.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in a known volume of a suitable solvent (e.g., acetonitrile for HPLC analysis) containing a quenching agent if necessary.
-
Analyze the quenched aliquots by HPLC or GC-MS.
-
By comparing the peak areas of the remaining starting materials relative to the internal standard at each time point, the relative rates of consumption for each isomer can be determined.
Conclusion
The reactivity of the oxirane ring in (oxiran-2-yl)benzofuran and its isomers is a finely tuned interplay of electronic and steric factors dictated by its point of attachment to the benzofuran scaffold. While all isomers are susceptible to nucleophilic ring-opening, the regioselectivity and reaction rate will vary depending on the reaction conditions.
Under basic conditions, SN2 attack at the less hindered carbon of the epoxide is expected to be the dominant pathway for all isomers. Subtle differences in reactivity will likely arise from the electronic influence of the benzofuran ring at different positions.
Under acidic conditions, the reaction mechanism will have a greater degree of SN1 character, with nucleophilic attack favoring the more substituted carbon that can better stabilize a developing positive charge through resonance with the benzofuran system. This will not only alter the regioselectivity but also influence the relative reaction rates, with isomers capable of greater charge delocalization reacting more rapidly.
The proposed synthetic routes and experimental protocols provide a framework for the practical investigation of these compounds. A systematic experimental study of the kinetics and regioselectivity of these reactions would be a valuable contribution to the field, providing crucial data for the rational design of novel benzofuran-based molecules in drug discovery and materials science.
References
-
Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. (2007). The Journal of Organic Chemistry, 72(15), 5884-5887. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules, 25(10), 2327. [Link]
-
Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. (2021). Journal of the Iranian Chemical Society, 18(11), 2959-2968. [Link]
-
Acid-catalyzed nucleophilic attack on an epoxide. (2021). Reddit. [Link]
-
Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives. (2011). The Journal of Organic Chemistry, 76(5), 1305-1318. [Link]
-
10.4: Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. [Link]
-
Reactivity of Benzofuran Derivatives. (2014). Synthetic Communications, 44(20), 2899-2920. [Link]
-
Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. [Link]
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules, 23(3), 701. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. (2011). The Journal of Organic Chemistry, 76(5), 1305-1318. [Link]
-
Evidence That Epoxide-Opening Cascades Promoted by Water Are Stepwise and Become Faster and More Selective After the First Cyclization. (2011). Journal of the American Chemical Society, 133(4), 1141-1143. [Link]
-
Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides. (2014). Organic & Biomolecular Chemistry, 12(34), 6541-6545. [Link]
-
Steric Hindrance in SN1 and SN2 Reactions. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
Synthesis of epoxides. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. (2020). Molecules, 25(21), 5182. [Link]
-
Nucleophilic substitution of benzofuran derivatives using Pd‐catalyst. (2021). RSC Advances, 11(4), 2133-2137. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Iron-Catalyzed C-H Alkylation/Ring Opening with Vinylbenzofurans Enabled by Triazoles. (2021). Organic Letters, 23(15), 5886-5891. [Link]
-
Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. (2020). Chemistry – A European Journal, 26(58), 13143-13150. [Link]
-
Kinetics and mechanism of the reaction of sodium azide with hypochlorite in aqueous solution. (2010). Journal of Hazardous Materials, 182(1-3), 716-722. [Link]
-
18.6: Reactions of Epoxides - Ring-opening. (2022). Chemistry LibreTexts. [Link]
-
Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). MOJ Biorg Org Chem, 1(7). [Link]
-
Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. (2022). Scientific Reports, 12(1), 17094. [Link]
-
Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
Exploration of an epoxidation–ring-opening strategy for the synthesis of lyconadin A and discovery of an unexpected Payne rearrangement. (2013). Beilstein Journal of Organic Chemistry, 9, 2459-2465. [Link]
-
CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening. (2020, June 26). YouTube. [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry, 3(1), 13-23. [Link]
-
Synthesis methods and ring‐opening products of benzofuran and its derivatives. (2022). ResearchGate. [Link]
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). Organic & Biomolecular Chemistry, 19(2), 346-354. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Pharmaceuticals, 16(5), 659. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzofuran synthesis [organic-chemistry.org]
Navigating the Labyrinth of Selectivity: A Comparative Guide to Cross-Reactivity Studies of 7-(Oxiran-2-yl)benzofuran and its Analogs
Introduction: The Double-Edged Sword of Reactivity
In the landscape of modern drug discovery, the pursuit of exquisitely selective therapeutic agents is paramount. The benzofuran core is a well-established privileged scaffold, forming the backbone of numerous compounds with diverse biological activities, from anticancer to psychoactive agents.[1][2][3] The introduction of an epoxide ring, as seen in our model compound 7-(Oxiran-2-yl)benzofuran , bestows a high degree of chemical reactivity. This electrophilic moiety can form stable, covalent bonds with nucleophilic residues on protein targets, a property that can lead to potent and durable therapeutic effects.[4]
However, this same reactivity presents a significant challenge: the potential for off-target interactions. Covalent modification of unintended proteins can lead to a host of adverse drug reactions, derailing an otherwise promising therapeutic candidate.[5] Therefore, a rigorous and multi-faceted investigation into the cross-reactivity profile of such a compound is not merely a regulatory hurdle but a fundamental necessity for de-risking its development.[6][7]
This guide provides an in-depth comparison of methodologies to comprehensively profile the biological targets and off-targets of This compound . We will treat this molecule as a case study to illustrate a holistic strategy for assessing covalent and non-covalent cross-reactivity. We will compare its hypothetical profile to two structural analogs:
-
Compound A (7-Methylbenzofuran): The non-reactive counterpart, lacking the epoxide ring. This allows for the dissection of non-covalent interactions driven by the benzofuran scaffold itself.
-
Compound B (7-(Oxiran-2-yl)naphthalene): An analog with a different aromatic core but retaining the reactive epoxide. This helps to distinguish targets that recognize the epoxide moiety from those that specifically bind the benzofuran scaffold.
This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind building a self-validating system for selectivity assessment.
Section 1: Establishing the Primary Target Hypothesis
Based on the extensive literature on benzofuran derivatives, a plausible primary target for a novel compound like This compound could be within the protein kinase family, many of which are implicated in oncology.[8][9] For the purpose of this guide, we will hypothesize that This compound is designed as a covalent inhibitor of a hypothetical kinase, "Kinase X," which is overexpressed in a specific cancer cell line (e.g., A549 lung carcinoma). The epoxide is designed to form a covalent bond with a non-catalytic cysteine residue near the ATP-binding pocket, conferring high potency and prolonged inhibition.
Section 2: A Multi-Pronged Approach to Cross-Reactivity Profiling
No single technique can provide a complete picture of a compound's selectivity. An integrated strategy, layering orthogonal methods, is essential for building a robust and trustworthy cross-reactivity profile. Our approach will be three-tiered:
-
Broad Panel Screening: Initial assessment against a wide array of known biological targets to flag obvious liabilities.
-
Unbiased Proteome-Wide Screening: Identification of both covalent and non-covalent interactors in a cellular context.
-
Target Validation and Mechanistic Deep Dive: Confirmation of key off-targets and elucidation of the functional consequences of these interactions.
Figure 1: Integrated workflow for cross-reactivity profiling.
Section 3: Experimental Methodologies & Comparative Data
Tier 1: In Vitro Safety Pharmacology Panels
The first step in de-risking is to screen the compounds against a broad panel of well-characterized targets associated with adverse drug reactions.[7][10][11] This provides an early, high-level view of potential liabilities.
Experimental Protocol: Broad Kinase and GPCR Panel Screening
-
Compound Preparation: Prepare 10 mM stock solutions of This compound , Compound A , and Compound B in 100% DMSO.
-
Assay Concentration: Perform primary screening at a single high concentration (e.g., 10 µM) to maximize the chances of detecting off-target hits.
-
Kinase Panel: Utilize a commercial kinase panel (e.g., a 400+ kinase panel) that measures the inhibition of kinase activity, typically via radiometric or fluorescence-based assays.
-
GPCR Panel: Employ a commercial radioligand binding assay panel for major GPCR families (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic).[12]
-
Data Analysis: Calculate the percent inhibition for each compound against each target. A common threshold for a "hit" in a primary screen is >50% inhibition. Follow up any hits with full dose-response curves to determine IC50 or Ki values.
Hypothetical Data Summary Table 1: Tier 1 Panel Screening Results (% Inhibition at 10 µM)
| Target Class | Target | This compound | Compound A (7-Methylbenzofuran) | Compound B (7-(Oxiran-2-yl)naphthalene) | Rationale for Comparison |
| Primary Target | Kinase X | 98% | 45% | 15% | Demonstrates high potency likely due to covalent binding, with some scaffold contribution. |
| Kinases | Kinase Y | 72% | 65% | 12% | Off-target activity is primarily driven by the benzofuran scaffold (non-covalent). |
| Kinase Z | 85% | 5% | 81% | Off-target activity is driven by the reactive epoxide moiety. | |
| GPCRs | 5-HT2B Receptor | 68% | 75% | 5% | Benzofuran is a known serotonergic scaffold; activity is independent of the epoxide.[13][14] |
| M1 Receptor | 5% | 4% | 6% | No significant activity observed. | |
| H1 Receptor | 55% | 10% | 48% | Off-target activity appears to be driven by the epoxide.[8][15] |
Interpretation: The initial screening suggests our model compound has three potential liabilities: off-target activity against Kinase Y (scaffold-driven), Kinase Z (epoxide-driven), and the 5-HT2B receptor (scaffold-driven). The H1 receptor hit is also noted as epoxide-driven. This data is critical for guiding the more resource-intensive proteomic studies.
Tier 2: Unbiased Proteome-Wide Target Identification
While panels are excellent for known liabilities, they cannot identify novel or unexpected off-targets. For this, we turn to unbiased mass spectrometry-based proteomics.[16]
Isotopologue-assisted thermal profiling (isoTOP-ABPP) is a powerful chemoproteomic method to identify the direct covalent targets of a reactive compound in a native biological system.[17] It uses a probe that competes for the same binding sites as the compound of interest.
Figure 2: Workflow for competitive chemoproteomics (isoTOP-ABPP).
Experimental Protocol: isoTOP-ABPP
-
Cell Culture and Lysis: Grow A549 cells to ~80% confluency. Harvest and lyse the cells in a suitable buffer (e.g., PBS) via probe sonication to prepare a native proteome.
-
Compound Incubation: Treat aliquots of the cell lysate with either DMSO (vehicle) or a concentration range of This compound for 1 hour at 37°C.
-
Probe Labeling: Add a cysteine-reactive probe, such as an iodoacetamide-alkyne, to all samples and incubate for 1 hour. This probe will label cysteine residues that were not modified by the test compound.
-
Click Chemistry & Enrichment: Perform a copper-catalyzed click reaction to attach a biotin-azide tag to the alkyne-labeled proteins. Enriched the biotinylated proteins using streptavidin beads.
-
Sample Preparation for MS: Elute the enriched proteins, reduce, alkylate, and digest them into peptides (typically with trypsin).[18][19]
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Identify proteins whose corresponding peptide signals are significantly reduced in the compound-treated samples compared to the DMSO control. These are the direct covalent targets.
The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[20][21] When coupled with mass spectrometry, it allows for the proteome-wide identification of both covalent and non-covalent interactions in intact cells.[1][22][23]
Figure 3: Workflow for proteome-wide CETSA (TPP).
Experimental Protocol: Proteome-Wide CETSA (TPP)
-
Cell Culture and Treatment: Culture A549 cells and treat them with either DMSO or the test compounds (This compound , Compound A , Compound B ) at a relevant concentration (e.g., 10 µM) for 1-2 hours.[20]
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 10 different temperatures from 40°C to 70°C) for 3 minutes, followed by cooling.[22]
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the heat-denatured, aggregated proteins.
-
Sample Preparation for MS: Collect the supernatant (soluble protein fraction). Perform protein quantification, reduction, alkylation, and tryptic digestion.[24][25]
-
TMT Labeling: Label the resulting peptides from each temperature point with isobaric tandem mass tags (TMT), allowing for multiplexed analysis of all temperature points in a single MS run.[26]
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze by LC-MS/MS.
-
Data Analysis: For each identified protein, plot the relative amount of soluble protein at each temperature to generate a "melting curve." A shift in the melting curve between the DMSO and compound-treated samples indicates a direct or indirect interaction.
Hypothetical Data Summary Table 2: Tier 2 Proteomics Results
| Protein Hit | Method | This compound | Compound A | Compound B | Interpretation of Interaction |
| Kinase X | Chemoproteomics | Strong Signal Reduction | No Change | No Change | Confirms direct covalent engagement of the primary target. |
| TPP/MS-CETSA | ΔTm = +8.2°C | ΔTm = +3.1°C | No Change | Strong thermal stabilization due to covalent binding, with a minor contribution from the scaffold. | |
| Kinase Y | Chemoproteomics | No Change | No Change | No Change | Interaction is non-covalent, as predicted by Tier 1. |
| TPP/MS-CETSA | ΔTm = +3.5°C | ΔTm = +3.3°C | No Change | Stabilization is driven by the benzofuran scaffold. | |
| Kinase Z | Chemoproteomics | Strong Signal Reduction | No Change | Strong Signal Reduction | Confirms covalent interaction is driven by the epoxide. |
| TPP/MS-CETSA | ΔTm = +7.5°C | No Change | ΔTm = +7.1°C | Strong stabilization is due to covalent modification by the epoxide. | |
| 5-HT2B Receptor | Chemoproteomics | No Change | No Change | No Change | Interaction is non-covalent. |
| TPP/MS-CETSA | ΔTm = +2.8°C | ΔTm = +2.9°C | No Change | Stabilization is driven by the benzofuran scaffold. | |
| FABP5 | Chemoproteomics | Moderate Signal Reduction | No Change | Moderate Signal Reduction | Novel hit. Covalent interaction is driven by the epoxide. |
| TPP/MS-CETSA | ΔTm = +5.1°C | No Change | ΔTm = +4.8°C | Novel hit. Strong stabilization due to covalent binding. |
Interpretation: The proteomics data confirms the Tier 1 findings and provides deeper, more direct evidence. Crucially, it has also identified a novel, unexpected covalent off-target: Fatty Acid-Binding Protein 5 (FABP5). The comparison with Compounds A and B was instrumental in rapidly classifying these interactions as scaffold- or epoxide-driven.
Tier 3: Off-Target Validation and Functional Consequence
The final step is to validate the key off-targets identified in Tier 2 and assess the functional impact of these interactions.[16][27]
Experimental Protocol: Target Validation with Western Blot CETSA & Functional Assays
-
Western Blot CETSA: Repeat the CETSA experiment (as in 3.2.2) but instead of proceeding to mass spectrometry, analyze the soluble fractions by SDS-PAGE and Western blotting using specific antibodies for the identified off-targets (Kinase Y, Kinase Z, 5-HT2B, FABP5). This provides a rapid and cost-effective validation of the MS data.
-
Functional Kinase Assays: For Kinase Y and Kinase Z, perform in vitro enzyme activity assays using purified recombinant proteins. Determine the IC50 of This compound and Compound A/B to quantify the degree of functional inhibition.
-
GPCR Functional Assays: For the 5-HT2B receptor, conduct a cell-based functional assay, such as measuring calcium flux or β-arrestin recruitment, to determine if the compound acts as an agonist or antagonist.
-
Cellular Functional Assays: For the novel target FABP5, investigate the downstream consequences. For example, measure changes in fatty acid uptake or lipid droplet formation in A549 cells following treatment with the compounds.
Hypothetical Data Summary Table 3: Tier 3 Validation Results
| Off-Target | Validation Method | Result for this compound | Functional Consequence |
| Kinase Y | WB CETSA | Confirmed ΔTm of +3.4°C | Non-covalent, scaffold-driven interaction. |
| Kinase Assay | IC50 = 2.5 µM | Moderate inhibition of a kinase involved in cell survival pathways. Potential for synergistic or adverse effects. | |
| Kinase Z | WB CETSA | Confirmed ΔTm of +7.2°C | Covalent, epoxide-driven interaction. |
| Kinase Assay | IC50 = 150 nM (time-dependent) | Potent, irreversible inhibition of a kinase with known roles in cardiac function. High-risk liability. | |
| 5-HT2B Receptor | WB CETSA | Confirmed ΔTm of +2.7°C | Non-covalent, scaffold-driven interaction. |
| β-Arrestin Assay | EC50 = 5.8 µM (Agonist) | Agonism at 5-HT2B is a known cardiotoxicity risk (e.g., fenfluramine). High-risk liability. [5] | |
| FABP5 | WB CETSA | Confirmed ΔTm of +5.3°C | Covalent, epoxide-driven interaction. |
| Fatty Acid Uptake | 35% decrease at 10 µM | Inhibition of FABP5 alters lipid metabolism. Could be therapeutic or toxic depending on the context. Requires further investigation. |
Section 4: Synthesis and Conclusion
By integrating data from broad panels, unbiased proteomics, and functional validation, we have constructed a comprehensive cross-reactivity profile for our hypothetical compound, This compound .
Key Findings:
-
On-Target Efficacy: The compound effectively and covalently engages its intended target, Kinase X.
-
Scaffold-Driven Off-Targets: The benzofuran core itself mediates interactions with Kinase Y and the 5-HT2B receptor. The 5-HT2B agonism is a significant safety concern.
-
Epoxide-Driven Off-Targets: The reactive epoxide is responsible for the potent, irreversible inhibition of Kinase Z and the novel target FABP5. The inhibition of Kinase Z, a protein linked to cardiac function, represents another major liability.
-
Comparative Analysis was Crucial: Without the non-reactive (Compound A) and alternative scaffold (Compound B) analogs, distinguishing the source of these off-target activities would have been significantly more challenging and time-consuming.
This multi-tiered, integrated approach provides a robust framework for decision-making. In this hypothetical case, despite potent on-target activity, the significant liabilities associated with Kinase Z and 5-HT2B would necessitate a halt in development and a return to medicinal chemistry to engineer out these off-target interactions. This guide demonstrates that a proactive, mechanistically-driven approach to cross-reactivity is indispensable for navigating the complexities of drug development and ultimately delivering safer, more effective medicines.
References
- Aboul-Enein, H. Y., & El-Koussi, W. M. (2021).
-
García-Becerra, R., Santos-Cuevas, C., & Ordaz-Rosado, D. (2022). Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections. Frontiers in Pharmacology, 13, 879020. [Link]
- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
-
Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., ... & Bantscheff, M. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]
- McAlister, G. C., Huttlin, E. L., Haas, W., Ting, L., Jedrychowski, M. P., Rogers, J. C., ... & Gygi, S. P. (2012). Increasing the multiplexing capacity of TMTs using reporter ion isotopologues with isobaric masses. Analytical chemistry, 84(17), 7469-7478.
-
Asati, V., Mahapatra, D. K., & Bharti, S. K. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12085-12115. [Link]
- Hiremathad, A., Keri, R. S., & Esteves, A. P. C. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC advances, 5(115), 94675-94692.
-
PreOmics GmbH. (2024). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. [Link]
- Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
-
Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. [Link]
-
Stanford University Mass Spectrometry. (n.d.). Sample Preparation. [Link]
-
Pelago Bioscience. (n.d.). CETSA. [Link]
-
D'Arcy, B., & Peraro, L. (2022). Current Advances in CETSA. International Journal of Molecular Sciences, 23(12), 6523. [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]
- Dawson, P., Opacka-Juffry, J., Moffatt, J. D., Daniju, Y., Dutta, N., Ramsey, J., & Davidson, C. (2014). The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat.
- Miettinen, T. P., & Björklund, M. (2017). The cellular thermal shift assay for evaluating drug-target interactions in cells. Current protocols in chemical biology, 9(4), 231-251.
-
Olives, T. D., Calvo, M. E., & Baumann, M. H. (2020). The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats. Psychopharmacology, 237(12), 3703-3714. [Link]
-
Girek, M., Stilinović, N., & Trzonkowski, P. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. [Link]
-
Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. [Link]
-
Schulze, T., & Inoue, A. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR protocols, 4(1), 102028. [Link]
- Eldehna, W. M., Almahli, H., Al-Warhi, T., Elkaeed, E. B., Abourehab, M. A. S., Abdel-Aziz, H. A., & El Kerdawy, A. M. (2022). Benzofuran derivatives as anticancer inhibitors of mTOR signaling. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1354.
-
Gotor, C., Lorca, R., & Traverso, J. A. (2021). Protein Lipoxidation: Basic Concepts and Emerging Roles. Antioxidants, 10(4), 576. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. [Link]
- Schymanski, E. L., Singer, H. P., Slobodnik, J., Ipolyi, I. M., Oswald, P., Krauss, M., ... & Hollender, J. (2015). Non-target screening with high-resolution mass spectrometry: critical review using a collaborative trial on water analysis. Analytical and bioanalytical chemistry, 407(21), 6237-6255.
-
Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. (2017, January 11). YouTube. [Link]
-
Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. [Link]
-
Lie-Tjauw, M., Macadangdang, J., & Hsiao, A. (2023). Protein Damage by Reactive Electrophiles: Targets and Consequences. Chemical research in toxicology, 36(8), 1195-1215. [Link]
-
ResearchGate. (n.d.). Schematic representation of epoxide ring opening mechanism for the covalent attachment of enzymes onto nanofibers. [Link]
-
Navigating Allergic Cross-Reactivity Among Beta-lactams: A Guide for Healthcare Professionals. (2023, September 21). YouTube. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. [Link]
-
Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. [Link]
- Weerapana, E., Speers, A. E., & Cravatt, B. F. (2007). Tapping the cysteine proteome for drug discovery using activity-based protein profiling.
-
Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry, 53(22), 3813-3825. [Link]
-
Belcher, B. P. (2022). Chemoproteomic Strategies for Drug Discovery and Natural Product Target Identification. eScholarship, University of California. [Link]
- Chen, K. C., & Tang, J. (1972). Amino acid sequence around the epoxide-reactive residues in pepsin. The Journal of biological chemistry, 247(8), 2566-2574.
-
Wurtinger, P., & M-Laue, M. (2020). Guideline for allergological diagnosis of drug hypersensitivity reactions: S2k Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) in cooperation with the German Dermatological Society (DDG), the Association of German Allergologists (ÄDA), the German Society for Pediatric Allergology (GPA), the German Contact Dermatitis Research Group (DKG). Allergologie select, 4, 1-40. [Link]
-
Zhang, X., & Clark, M. A. (2011). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. Current chemical genomics, 5, 88-96. [Link]
-
Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). In vitro safety pharmacology profiling. European Pharmaceutical Review. [Link]
- Fan, F., Warshaviak, D. T., Hamadeh, H. K., & Dunn, R. T. (2019). Recommended Use of Panels for In Vitro Safety Profiling. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(1), 1-13.
Sources
- 1. huber.embl.de [huber.embl.de]
- 2. The Open Question of How GPCRs Interact with GPCR Kinases (GRKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Secondary pharmacology: screening and interpretation of off-target activities - focus on translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tamoxifen Twists Again: On and Off-Targets in Macrophages and Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. kactusbio.com [kactusbio.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. histologix.com [histologix.com]
- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. An efficient proteome-wide strategy for discovery and characterization of cellular nucleotide-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CETSA [cetsa.org]
- 22. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 23. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Impact of Mass Spectrometry-Based Technologies and Strategies on Chemoproteomics as a Tool for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CETSA in integrated proteomics studies of cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
A Comparative Guide to the Synthetic Efficiency of 7-(Oxiran-2-yl)benzofuran Production
Executive Summary
7-(Oxiran-2-yl)benzofuran is a valuable heterocyclic building block in medicinal chemistry and materials science, owing to the reactive epoxide moiety appended to the privileged benzofuran scaffold.[1] The efficiency of its synthesis is critical for downstream applications, impacting cost, scalability, and environmental footprint. This guide provides a comprehensive benchmark of two primary synthetic strategies for its production, starting from the common intermediate, benzofuran-7-carbaldehyde. We will compare a two-step olefination/epoxidation sequence with a more direct, one-pot epoxidation approach. This analysis is supported by established chemical principles, representative experimental data from analogous transformations, and detailed, reproducible protocols.
Introduction: The Strategic Importance of this compound
The benzofuran nucleus is a core structure in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1][2] The addition of an oxirane (epoxide) ring at the 7-position introduces a versatile electrophilic site. This allows for facile ring-opening reactions with various nucleophiles, enabling the synthesis of diverse derivatives, such as amino alcohols and diols, which are key pharmacophores in drug discovery. Consequently, developing an efficient, high-yielding, and scalable synthesis for this intermediate is of paramount importance to researchers in drug development and organic synthesis.
This guide will dissect two logical and experimentally validated synthetic pathways:
-
Route A: A sequential approach involving a Wittig reaction to install a vinyl group, followed by its epoxidation.
-
Route B: A direct conversion of the starting aldehyde to the epoxide using a sulfur ylide in the Corey-Chaykovsky reaction.
We will evaluate these routes based on criteria such as overall yield, step economy, reaction conditions, and reagent accessibility.
Synthetic Strategies and Mechanistic Insights
The convergent starting point for both proposed syntheses is benzofuran-7-carbaldehyde . This intermediate can be prepared through various established methods for benzofuran synthesis followed by functionalization, such as the formylation of 7-hydroxybenzofuran or oxidation of 7-methylbenzofuran.[3][4] For the purpose of this guide, we will assume the availability of this starting material to focus on the benchmarked transformations.
Route A: Wittig Olefination Followed by Peroxy Acid Epoxidation
This classical two-step approach is reliable and proceeds through a well-defined vinyl intermediate, 7-vinylbenzofuran .
Step A1: Wittig Reaction for Olefination
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes or ketones into alkenes.[5] It utilizes a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[5]
-
Causality of Experimental Choices: Methyltriphenylphosphonium bromide is chosen as the ylide precursor for methylene transfer (installing a =CH₂ group). A strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide is required to deprotonate the phosphonium salt to form the reactive ylide. Anhydrous THF is a standard solvent as it is inert to the strong base and effectively solubilizes the reaction intermediates.
Caption: Workflow for the Wittig olefination of benzofuran-7-carbaldehyde.
Step A2: Epoxidation of 7-Vinylbenzofuran
The electron-rich double bond of the vinyl intermediate is susceptible to electrophilic attack by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the epoxide.[6] This reaction, known as the Prilezhaev epoxidation, is generally clean and high-yielding.[7]
-
Causality of Experimental Choices: m-CPBA is a common and effective epoxidizing agent that is commercially available and relatively stable. Dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and dissolves both the alkene and m-CPBA. The reaction is often run at 0 °C to room temperature to control the reaction rate and minimize potential side reactions. A mild basic wash (e.g., with sodium bicarbonate solution) is used during workup to remove the meta-chlorobenzoic acid byproduct.
Route B: Direct Corey-Chaykovsky Epoxidation
This route offers a more convergent approach, transforming the aldehyde directly into the epoxide in a single step, thereby improving step economy. The Corey-Chaykovsky reaction utilizes a sulfur ylide, which, unlike its phosphorus counterpart, transfers a methylene group to a carbonyl to form an epoxide rather than an alkene.[8][9][10]
-
Causality of Experimental Choices: The sulfur ylide (dimethyloxosulfonium methylide or dimethylsulfonium methylide) is generated in situ from its corresponding sulfonium salt (e.g., trimethylsulfonium iodide) and a strong base like sodium hydride.[11] The key mechanistic difference from the Wittig reaction is that the intermediate betaine undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the stable dimethyl sulfide leaving group, to form the three-membered epoxide ring.[9][10] DMSO is a common solvent for this reaction as it effectively facilitates the formation of the ylide.
Caption: Workflow for the direct epoxidation via the Corey-Chaykovsky reaction.
Benchmarking and Comparative Analysis
To objectively compare these two routes, we must evaluate them on several key performance indicators. The following table summarizes these metrics based on typical outcomes for the described reaction classes in the literature.
| Metric | Route A: Wittig + Epoxidation | Route B: Corey-Chaykovsky | Justification & Analysis |
| Overall Yield | Good (Typically 65-80%) | Good to Excellent (Typically 70-90%) | Route B often provides higher overall yields as it involves a single, efficient transformation, avoiding losses associated with an additional purification step.[11] |
| Step Economy | 2 Steps | 1 Step | Route B is superior in step economy, a key principle of green chemistry. Fewer steps reduce solvent usage, energy consumption, and waste generation. |
| Reagent Safety & Cost | Wittig: Phosphonium salts are stable but require strong, flammable bases (NaH, t-BuOK). m-CPBA is an oxidant and can be shock-sensitive. | Reagents are similar in hazard profile to Route A, requiring a strong base and sulfonium salts. Dimethyl sulfide byproduct is volatile and has a strong odor. | Costs are comparable. Both routes use common, commercially available reagents. The choice may depend on bulk pricing and availability at the time of synthesis. |
| Reaction Conditions | Wittig: Anhydrous conditions, often requires inert atmosphere. Epoxidation: Generally mild, ambient conditions. | Requires anhydrous conditions and an inert atmosphere for ylide generation. | Both routes require careful handling of air- and moisture-sensitive reagents. Route B's single step simplifies the overall operational setup. |
| Scalability | Both steps are generally scalable. Purification of the triphenylphosphine oxide byproduct in the Wittig step can sometimes be challenging on a large scale. | Highly scalable. The reaction is often clean, and the volatile dimethyl sulfide byproduct can be easily removed. | Route B presents fewer scalability challenges, particularly concerning byproduct removal, making it potentially more attractive for industrial applications. |
| Stereoselectivity | Achiral (produces a racemic mixture) | Achiral (produces a racemic mixture) | For the synthesis of the racemic target, both routes are equivalent. If enantiopure epoxide is desired, Route A offers an advantage as asymmetric epoxidation of the intermediate 7-vinylbenzofuran (e.g., via Sharpless or Jacobsen epoxidation) is a well-established field.[12][13] |
Detailed Experimental Protocols
The following protocols are representative procedures adapted from established methodologies for similar substrates. Researchers should perform their own optimization.
Protocol for Route A: Wittig Olefination & Epoxidation
Step A1: Synthesis of 7-Vinylbenzofuran via Wittig Reaction
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of aldehyde) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases and a yellow-orange ylide solution forms.
-
Cool the mixture back to 0 °C and add a solution of benzofuran-7-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 7-vinylbenzofuran. A typical yield is 80-90%.
Step A2: Epoxidation of 7-Vinylbenzofuran
-
Dissolve 7-vinylbenzofuran (1.0 eq.) in dichloromethane (DCM, 20 mL per mmol) and cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the alkene.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound. A typical yield is 85-95%.
Protocol for Route B: Corey-Chaykovsky Epoxidation
-
To a stirred suspension of trimethylsulfonium iodide (1.1 eq.) in anhydrous dimethyl sulfoxide (DMSO, 10 mL per mmol of aldehyde) under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.05 eq.) portion-wise at room temperature.
-
Stir the mixture for 1 hour at room temperature until gas evolution stops.
-
Add a solution of benzofuran-7-carbaldehyde (1.0 eq.) in anhydrous DMSO dropwise.
-
Continue stirring at room temperature for 2-3 hours, monitoring by TLC.
-
Carefully pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash thoroughly with water (to remove DMSO) followed by brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound. A typical yield is 70-90%.
Conclusion and Recommendation
Both synthetic routes provide viable pathways to this compound.
Route A (Wittig/Epoxidation) is a reliable, albeit longer, sequence. Its primary advantage lies in the isolation of the 7-vinylbenzofuran intermediate, which opens the door to well-established asymmetric epoxidation methods if enantiopure product is the ultimate goal.
Route B (Corey-Chaykovsky) is the more efficient and elegant approach for producing the racemic target. Its superior step economy, generally high yields, and simpler scalability make it the recommended method for routine and large-scale synthesis where stereochemistry is not a concern. The direct conversion from aldehyde to epoxide minimizes waste and operational complexity, aligning well with the principles of modern, efficient chemical synthesis.
Ultimately, the choice of synthetic route will depend on the specific objectives of the research program, balancing the need for efficiency, scale, and potential for chiral synthesis.
References
- Benchchem. Application Notes and Protocols for the Derivatization of 7-Hydroxybenzofuran-4-carbaldehyde.
-
Organic Chemistry Portal. Synthesis of Benzofurans. Available from: [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available from: [Link]
-
ResearchGate. (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. Available from: [Link]
-
MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]
-
Lexis Publisher. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available from: [Link]
-
Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available from: [Link]
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. Available from: [Link]
-
NROChemistry. Corey-Chaykovsky Reactions. Available from: [Link]
-
Organic Chemistry Tutor. Corey-Chaykovsky Epoxidation. Available from: [Link]
-
MDPI. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Available from: [Link]
-
PrepChem.com. Synthesis of benzofuran-7-carboxylic acid. Available from: [Link]
-
Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Available from: [Link]
-
Royal Society of Chemistry. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. Available from: [Link]
-
ResearchGate. (PDF) SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. Available from: [Link]
-
Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Available from: [Link]
-
ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]
-
PubChem. 7-Vinyl-benzofuran. Available from: [Link]
-
PubMed. Efficient Synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)-2,3-dihydrobenzofurans Based on Cyclization Reactions of Free and Masked Dianions: A "cyclization/dehydrogenation" Strategy. Available from: [Link]
-
ResearchGate. Scale‐Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction. Available from: [Link]
-
Royal Society of Chemistry. Juliá–Colonna asymmetric epoxidation reactions under non-aqueous conditions: rapid, highly regio- and stereo-selective transformations using a cheap, recyclable catalyst. Available from: [Link]
-
ResearchGate. Asymmetric Epoxidation of Electron-Deficient Olefins. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of epoxides. Available from: [Link]
-
Wikipedia. Juliá–Colonna epoxidation. Available from: [Link]
-
YouTube. Epoxidation of Alkenes. Available from: [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Juliá–Colonna epoxidation - Wikipedia [en.wikipedia.org]
Comparative analysis of the spectral data of "7-(Oxiran-2-yl)benzofuran" analogs
A Comparative Spectroscopic Guide to 7-(Oxiran-2-yl)benzofuran and Its Analogs
Abstract
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The incorporation of an oxirane (epoxide) ring introduces a reactive electrophilic site, making these analogs valuable intermediates for the synthesis of more complex molecules and potential covalent modifiers of biological targets. Accurate structural elucidation is paramount in drug development, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization. This guide provides a comparative analysis of the spectral data for this compound and two representative analogs, offering insights into the influence of substituent effects on their spectroscopic signatures.
Introduction: The Significance of Benzofuran Analogs
Benzofuran derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[4][5][6][7] The addition of an epoxide ring, a strained three-membered heterocycle, not only provides a handle for further chemical transformations but can also be a key pharmacophoric element. Understanding how modifications to the core benzofuran structure affect the spectral properties is crucial for chemists to rapidly confirm the identity and purity of newly synthesized compounds. This guide will focus on the parent compound, This compound (Analog A) , and compare it with a methyl-substituted analog, 2,3-Dimethyl-7-(oxiran-2-yl)benzofuran (Analog B) , and a hydroxyl-substituted analog, This compound-6-ol (Analog C) , to illustrate key spectral shifts.
Experimental Methodologies: Ensuring Data Integrity
The acquisition of high-quality spectral data is predicated on meticulous experimental technique. The following protocols are standard for the characterization of heterocyclic compounds like the benzofuran analogs discussed herein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified analog in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent residual peak.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. For ¹H NMR, a spectral width of 16 ppm and 16 scans are typically sufficient. For ¹³C NMR, a spectral width of 240 ppm and 1024 scans are used to ensure adequate signal-to-noise for all carbon signals.
-
Advanced Experiments: If structural ambiguity remains, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to establish proton-proton and proton-carbon correlations, respectively.
Causality: The 400 MHz field strength provides a good balance between resolution and cost. TMS is chosen as a standard because it is chemically inert, volatile, and its protons are highly shielded, ensuring its signal does not overlap with most analyte signals.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation: For solid samples, the KBr pellet method is employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For liquid or low-melting solids, a thin film can be prepared between two salt (NaCl or KBr) plates.
-
Background Collection: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.
-
Sample Analysis: The sample is placed in the spectrometer, and the spectrum is recorded, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.
Causality: The KBr pellet method is a robust technique for obtaining high-quality spectra of solid samples. A resolution of 4 cm⁻¹ is generally sufficient to resolve the characteristic vibrational bands of most organic molecules.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on the molecular weight and fragmentation pattern.
Protocol:
-
Sample Introduction: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL level).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9]
-
Analysis: The ions are guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their m/z ratio.
-
Tandem MS (MS/MS): For further structural confirmation, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[10][11]
Causality: ESI is preferred for its ability to generate intact molecular ions, which is crucial for determining the molecular weight.[9] Tandem MS provides an additional layer of structural information, akin to a molecular fingerprint, which is invaluable for distinguishing between isomers.[10][11]
Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for novel benzofuran analogs.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of novel benzofuran analogs.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and its analogs.
Analog Structures
Caption: Chemical structures of the parent compound and two representative analogs used for comparative analysis. Note: A placeholder image is used for Analog C as a direct match was not available.
¹H NMR Data (400 MHz, CDCl₃, δ in ppm)
| Proton Assignment | Analog A | Analog B | Analog C | Rationale for Shift |
| Oxirane CH | ~3.90 (dd) | ~3.88 (dd) | ~3.85 (dd) | This proton is deshielded by the adjacent benzofuran ring.[12][13] |
| Oxirane CH₂ | ~3.20 (dd), ~2.80 (dd) | ~3.18 (dd), ~2.78 (dd) | ~3.15 (dd), ~2.75 (dd) | Protons on the epoxide ring typically appear in the 2.5-3.5 ppm range.[14][15] |
| Benzofuran H-2 | ~7.60 (d) | - | ~7.50 (d) | Protons on sp²-hybridized carbons are deshielded.[16][17] |
| Benzofuran H-3 | ~6.80 (d) | - | ~6.70 (d) | |
| Aromatic CHs | 7.20-7.50 (m) | 7.10-7.40 (m) | 6.90-7.20 (m) | Electron-donating groups (OH, CH₃) cause upfield shifts (shielding). |
| Methyl (CH₃) | - | ~2.30 (s), ~2.15 (s) | - | Protons on sp³ carbons adjacent to an aromatic ring.[17] |
| Hydroxyl (OH) | - | - | ~5.50 (s, broad) | Chemical shift is variable and depends on concentration and solvent. |
¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)
| Carbon Assignment | Analog A | Analog B | Analog C | Rationale for Shift |
| Oxirane CH | ~52.0 | ~51.8 | ~51.5 | Epoxide carbons are deshielded by oxygen but shielded by ring strain, appearing at 40-60 ppm.[12][13][18] |
| Oxirane CH₂ | ~45.0 | ~44.8 | ~44.5 | |
| Benzofuran C-7 | ~128.0 | ~127.5 | ~125.0 | The point of attachment for the oxirane ring. |
| Benzofuran C-6 | ~122.0 | ~121.8 | ~145.0 | The hydroxyl group in Analog C strongly deshields the attached carbon. |
| Benzofuran C-2 | ~145.0 | ~148.0 | ~144.0 | Methyl substitution deshields the attached sp² carbon. |
| Benzofuran C-3 | ~107.0 | ~115.0 | ~106.0 | |
| Methyl (CH₃) | - | ~12.0, ~9.0 | - | Typical chemical shift for alkyl carbons. |
FTIR Data (KBr, cm⁻¹)
| Vibrational Mode | Analog A | Analog B | Analog C | Rationale for Absorption |
| O-H Stretch | - | - | ~3400 (broad) | Characteristic of hydroxyl groups involved in hydrogen bonding. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | Stretching of C-H bonds on the aromatic ring. |
| Aliphatic C-H Stretch | ~2990-2900 | ~2990-2850 | ~2990-2900 | Stretching of C-H bonds in the oxirane and methyl groups. |
| C=C Stretch (Aromatic) | ~1600, ~1450 | ~1610, ~1460 | ~1620, ~1470 | Characteristic skeletal vibrations of the benzofuran ring. |
| Epoxide Ring Vibration | ~1250, ~910, ~830 | ~1255, ~915, ~835 | ~1245, ~905, ~825 | Asymmetric and symmetric C-O-C stretching modes of the epoxide ring.[19] The peak around 1250 cm⁻¹ is often referred to as the "ring breathing" mode.[19] |
| C-O Stretch (Phenolic) | - | - | ~1260 | Stretching of the C-O bond of the hydroxyl group. |
Mass Spectrometry Data (ESI+)
| Ion | Analog A (C₁₀H₈O₂) | Analog B (C₁₂H₁₂O₂) | Analog C (C₁₀H₈O₃) | Notes |
| [M+H]⁺ (m/z) | 161.05 | 189.08 | 177.05 | The protonated molecular ion is the base peak in ESI. |
| Key Fragments | 131, 118, 91 | 159, 145, 115 | 147, 134, 119 | Fragmentation patterns are highly dependent on the substitution. Common losses include CO, H₂O (for Analog C), and cleavage of the epoxide ring.[10][11] |
Interpretation of Spectral Data
The spectral data reveals clear correlations between the structure of the analogs and their spectroscopic signatures.
-
¹H and ¹³C NMR: The most significant variations in NMR spectra are dictated by the electronic nature of the substituents. The electron-donating methyl groups in Analog B and the hydroxyl group in Analog C cause a general upfield shift (increased shielding) of the aromatic protons compared to the parent Analog A .[16][17] Conversely, the carbons directly attached to these electron-donating groups are deshielded. The characteristic chemical shifts of the oxirane protons and carbons remain relatively consistent across the analogs, appearing in their expected regions of 2.5-4.0 ppm for ¹H and 40-60 ppm for ¹³C, respectively.[12][13][15]
-
FTIR: The presence of the key functional groups is readily confirmed by FTIR. The epoxide ring gives rise to a characteristic set of absorptions, including the C-O-C asymmetric stretch between 950-810 cm⁻¹ and the symmetric "ring breathing" mode around 1250 cm⁻¹.[19][20] The most striking difference is the appearance of a broad O-H stretching band at ~3400 cm⁻¹ in the spectrum of Analog C , confirming the presence of the hydroxyl group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ions, allowing for the unambiguous determination of their elemental composition. The fragmentation patterns observed in tandem MS (MS/MS) experiments are unique to each analog and can be used to pinpoint the location of substituents on the benzofuran core.[9][10][21]
Structure-Spectra Correlation
The relationship between the structural modifications and the resulting spectral changes can be visualized as follows:
Caption: A diagram illustrating how specific structural modifications to the this compound scaffold lead to predictable changes in NMR, FTIR, and MS data.
Conclusion
This guide demonstrates that a multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound and its analogs. By systematically analyzing the ¹H NMR, ¹³C NMR, FTIR, and MS data, researchers can confidently determine the structure of newly synthesized compounds. The predictable shifts and patterns resulting from substitutions on the benzofuran ring, as illustrated by the comparative analysis, provide a robust framework for the structural elucidation of this important class of molecules in drug discovery and development.
References
- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.).
-
Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchi, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35–46. [Link]
-
SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES | Download Table. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchia, R., & Crotti, A. E. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Retrieved January 12, 2026, from [Link]
-
Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Suryawanshi, V. S. (2024). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414–1420. [Link]
-
Spectroscopic Identification of Ethers and Epoxides. (n.d.). Oregon State University. Retrieved January 12, 2026, from [Link]
-
Beyazıt, N. (2017). The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Miyake, Y., Yokomizo, K., & Matsuzaki, N. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. Retrieved January 12, 2026, from [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved January 12, 2026, from [Link]
-
Magri, A., & Vella, J. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. PubMed Central. Retrieved January 12, 2026, from [Link]
-
18.9: Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Spectroscopy of Ethers and Epoxides. (n.d.). Oregon State University. Retrieved January 12, 2026, from [Link]
-
4.9: Spectroscopy of Ethers and Epoxides. (2025, February 3). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved January 12, 2026, from [Link]
-
Epoxide infrared spectra. (n.d.). Chemistry. Retrieved January 12, 2026, from [Link]
-
CH 336: Epoxide Spectroscopy. (2020, February 7). Oregon State University. Retrieved January 12, 2026, from [Link]
-
Smith, B. C. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. Retrieved January 12, 2026, from [Link]
Sources
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 18. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]
- 21. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Prospective Analysis: The Duality of Reactivity and Specificity in 7-(Oxiran-2-yl)benzofuran-Based Compounds
A Senior Application Scientist's Guide to Investigating a Novel Scaffold
In the landscape of medicinal chemistry, the benzofuran core is a well-established "privileged scaffold," consistently appearing in compounds with a wide array of biological activities, from anticancer to neuroprotective agents.[1][2][3] Its derivatives have demonstrated significant therapeutic potential, often acting through modulation of key signaling pathways.[4][5] This guide delves into the prospective in vitro and in vivo efficacy of a novel, yet-to-be-extensively-studied class of compounds: those based on the "7-(Oxiran-2-yl)benzofuran" scaffold. The introduction of a reactive oxirane (epoxide) ring onto this versatile core presents a compelling duality—the potential for potent, targeted covalent inhibition versus the risk of off-target reactivity.
This document serves as a forward-looking guide for researchers, scientists, and drug development professionals, providing a framework for the systematic evaluation of these compounds. We will explore the hypothetical translation of in vitro potency to in vivo efficacy, grounded in the established pharmacology of benzofurans and the known reactivity of epoxides.
The Benzofuran Core: A Foundation of Diverse Bioactivity
The benzofuran moiety is a key component in numerous natural and synthetic compounds exhibiting a broad spectrum of pharmacological effects.[2][3] Its derivatives have been investigated for a multitude of therapeutic applications, with a significant focus on oncology.
Established In Vitro Anticancer Activity of Benzofuran Derivatives
A substantial body of literature highlights the cytotoxic effects of benzofuran derivatives against various cancer cell lines. These studies provide a strong rationale for exploring new additions to this chemical family. For instance, certain 2- and 3-substituted benzofurans have shown potent activity against leukemia, cervical carcinoma, and breast cancer cell lines.[5][6] The mechanism often involves the induction of apoptosis and modulation of cellular processes like reactive oxygen species (ROS) levels.[4]
| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |
| Bromo-substituted Benzofuran | K562 (Leukemia) | ~5 | [5] |
| Benzofuran-2-carboxamide | HeLa (Cervical) | Not specified | [5] |
| BM7 (bromo derivative) | SW480 (Colon) | Not specified | [4] |
| 2-Arylbenzofurans | MCF-7 (Breast) | 1.287 - 2.184 | [6] |
The Oxirane Moiety: A Double-Edged Sword of Covalent Modification
The oxirane ring is a strained three-membered ether, making it susceptible to nucleophilic attack and ring-opening.[7] This high reactivity is the basis for the mechanism of action of several approved drugs, which act as covalent inhibitors of their biological targets.
The Mechanistic Hypothesis: Covalent Targeting of Nucleophilic Residues
The central hypothesis for the efficacy of this compound compounds is that the benzofuran scaffold will guide the molecule to a specific protein target (e.g., an enzyme active site or a receptor binding pocket), whereupon the electrophilic oxirane ring will react with a nearby nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine). This covalent bond formation would lead to irreversible inhibition of the target protein, potentially resulting in sustained downstream biological effects.
Caption: A typical workflow for in vitro cytotoxicity screening.
Part 2: In Vivo Efficacy and Safety Assessment
Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety in a whole-organism context.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly.
-
Compound Administration: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The benzofuran-oxirane compound is administered via a clinically relevant route (e.g., intraperitoneal or oral). [4]5. Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Toxicity Assessment: Animal body weight and general health are monitored. Key organs can be collected for histopathological analysis.
Bridging the Gap: The In Vitro-In Vivo Correlation
A critical aspect of drug development is the correlation between in vitro potency and in vivo efficacy. For this compound compounds, several factors will influence this relationship:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds will determine their bioavailability and exposure at the tumor site. The oxirane ring may be susceptible to metabolic inactivation.
-
Target Occupancy: The extent and duration of covalent target modification in vivo will be a key determinant of efficacy.
-
Off-Target Effects: The reactivity of the oxirane ring could lead to off-target covalent modifications, resulting in toxicity that may not be apparent in in vitro studies.
Conclusion and Future Directions
The "this compound" scaffold represents a novel and intriguing area for drug discovery. The combination of a well-validated pharmacophore with a reactive covalent warhead offers the potential for highly potent and selective therapeutics. However, the inherent reactivity of the oxirane moiety necessitates a careful and thorough evaluation of both on-target efficacy and off-target toxicity. The experimental frameworks outlined in this guide provide a starting point for the systematic investigation of these promising, yet challenging, compounds. Future work should focus on structure-activity relationship (SAR) studies to optimize the balance between reactivity and selectivity, ultimately aiming to unlock the full therapeutic potential of this novel compound class.
References
-
Miao, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28483-28503. Available from: [Link]
-
Miao, Z., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central, PMCID: PMC6720760. Available from: [Link]
-
ResearchGate. (n.d.). Comprehensive understanding of benzofurans through biological activities, natural sources, and synthetic methods. Available from: [Link]
-
MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). Available from: [Link]
-
Patel, J. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. ResearchGate. Available from: [Link]
-
Wuts, P. G. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central, PMCID: PMC9043589. Available from: [Link]
-
Kalin, R., et al. (2023). Bioactive Steroids Bearing Oxirane Ring. Molecules, 28(16), 5991. Available from: [Link]
-
Wang, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1344. Available from: [Link]
-
ResearchGate. (2023). Bioactive Steroids Bearing Oxirane Ring. Available from: [Link]
-
Kalin, R., et al. (2023). Bioactive Steroids Bearing Oxirane Ring. PubMed. PMID: 37629988. Available from: [Link]
-
Napiorkowska, M., et al. (2024). BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. European Journal of Pharmacology, 978, 176751. Available from: [Link]
-
ResearchGate. (n.d.). Examples of marketed drugs and bioactive compounds containing oxirane or cyclooctane rings. Available from: [Link]
-
Szychta, P., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. Available from: [Link]
-
MedCrave. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2). Available from: [Link]
-
Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 36(5), 1475-1480. Available from: [Link]
-
El-Sayed, M., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11463-11491. Available from: [Link]
-
Wang, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8). Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available from: [Link]
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic Routes to 7-(Oxiran-2-yl)benzofuran: A Guide for Researchers
Introduction
7-(Oxiran-2-yl)benzofuran, a heterocyclic compound incorporating a reactive epoxide ring, is a valuable building block in medicinal chemistry and materials science. Its structural motif is of significant interest for the development of novel pharmaceutical agents and functional materials. The strategic synthesis of this molecule is paramount for its accessibility and subsequent application. This guide provides a comprehensive head-to-head comparison of three distinct synthetic routes to this compound, offering in-depth technical insights and experimental protocols to aid researchers in selecting the most suitable pathway for their specific needs.
The following synthetic strategies will be critically evaluated:
-
Route 1: Williamson Ether Synthesis of 7-Hydroxybenzofuran
-
Route 2: Epoxidation of 7-Allylbenzofuran
-
Route 3: Darzens Condensation of 7-Formylbenzofuran
Each route will be assessed based on its efficiency, atom economy, accessibility of starting materials, and the practicality of the experimental procedures.
Route 1: Williamson Ether Synthesis of 7-Hydroxybenzofuran
This classical and reliable approach involves the initial synthesis of the key intermediate, 7-hydroxybenzofuran, followed by the introduction of the oxirane moiety via a Williamson ether synthesis with epichlorohydrin.
Causality Behind Experimental Choices
The synthesis of 7-hydroxybenzofuran from 2,3-dihydroxyacetophenone is a two-step process involving the formation of a benzofuranone intermediate and its subsequent reduction.[1] The choice of 2,3-dihydroxyacetophenone as a starting material is advantageous due to its commercial availability. The subsequent Williamson ether synthesis is a robust and well-established method for forming ether linkages.[2][3][4][5] The use of a phase-transfer catalyst in the glycidylation step can enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion into the organic phase.
Experimental Protocol
Step 1a: Synthesis of 7-Hydroxybenzofuran-3(2H)-one
A detailed procedure for this step is adapted from the synthesis of related hydroxybenzofuranones.[1]
-
To a solution of 2,3-dihydroxyacetophenone (1 eq.) in a suitable solvent such as acetone, add potassium carbonate (2 eq.).
-
Add ethyl bromoacetate (1.2 eq.) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product is then subjected to acidic workup to facilitate cyclization to the benzofuranone.
Step 1b: Reduction to 7-Hydroxybenzofuran
-
The crude 7-hydroxybenzofuran-3(2H)-one is dissolved in a suitable solvent like methanol or ethanol.
-
Sodium borohydride (NaBH4) (1.5 eq.) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The reaction is quenched by the addition of dilute hydrochloric acid.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 7-hydroxybenzofuran.
Step 2: Synthesis of this compound
-
To a solution of 7-hydroxybenzofuran (1 eq.) in a suitable solvent like acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq.) and a phase-transfer catalyst like tetrabutylammonium bromide (0.1 eq.).
-
Add epichlorohydrin (1.2 eq.) dropwise at room temperature.
-
The reaction mixture is then heated to 60-80 °C and stirred for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
Data Summary
| Step | Reactants | Reagents | Solvent | Time (h) | Yield (%) |
| 1a | 2,3-Dihydroxyacetophenone, Ethyl bromoacetate | K2CO3 | Acetone | 4-6 | ~70-80 (estimated) |
| 1b | 7-Hydroxybenzofuran-3(2H)-one | NaBH4 | Methanol | 2-3 | ~80-90 (estimated) |
| 2 | 7-Hydroxybenzofuran, Epichlorohydrin | K2CO3, TBAB | Acetonitrile | 4-6 | ~75-85 (estimated) |
Note: Yields are estimated based on literature for similar reactions due to the lack of specific data for this exact sequence.
Workflow Diagram
Caption: Route 1: Williamson Ether Synthesis Pathway.
Route 2: Epoxidation of 7-Allylbenzofuran
This route offers an alternative approach where the benzofuran core is first functionalized with an allyl group, which is subsequently converted to the epoxide.
Causality Behind Experimental Choices
The Claisen rearrangement of an O-allylated phenol to a C-allylated phenol is a powerful and well-established reaction for introducing allyl groups onto aromatic rings.[6][7] This is followed by a standard epoxidation of the alkene using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), which is known for its high efficiency and selectivity in forming epoxides.[8][9]
Experimental Protocol
Step 1: Synthesis of 7-Allyloxybenzofuran
-
To a solution of 7-hydroxybenzofuran (1 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Add allyl bromide (1.2 eq.) and reflux the mixture for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
The crude product can be purified by column chromatography.
Step 2: Claisen Rearrangement to 7-Allyl-8-hydroxybenzofuran
-
The 7-allyloxybenzofuran is heated neat or in a high-boiling solvent like N,N-diethylaniline at 180-200 °C for 2-3 hours.
-
Monitor the rearrangement by TLC.
-
The crude product is purified by column chromatography.
Step 3: Epoxidation to this compound
-
Dissolve the 7-allyl-8-hydroxybenzofuran (1 eq.) in a chlorinated solvent such as dichloromethane (DCM).
-
Add a solution of m-CPBA (1.1 eq.) in DCM dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.
Data Summary
| Step | Reactants | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | 7-Hydroxybenzofuran, Allyl bromide | K2CO3 | Acetone | 3-4 | ~90-95 (estimated) |
| 2 | 7-Allyloxybenzofuran | None (thermal) | N,N-diethylaniline | 2-3 | ~70-80 (estimated) |
| 3 | 7-Allyl-8-hydroxybenzofuran | m-CPBA | Dichloromethane | 2-4 | ~80-90 (estimated) |
Note: Yields are estimated based on literature for similar reactions.
Workflow Diagram
Caption: Route 2: Epoxidation of 7-Allylbenzofuran Pathway.
Route 3: Darzens Condensation of 7-Formylbenzofuran
This route explores the formation of the epoxide ring directly from a carbonyl compound, 7-formylbenzofuran, through a Darzens condensation.
Causality Behind Experimental Choices
The Darzens condensation is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) from aldehydes or ketones and α-haloesters in the presence of a base.[10][11][12][13][14] This one-step C-C and C-O bond formation offers an atom-economical approach to the epoxide. The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial to deprotonate the α-haloester without competing in nucleophilic addition to the aldehyde.
Experimental Protocol
Step 1: Synthesis of 7-Formylbenzofuran
A plausible synthesis of 7-formylbenzofuran would involve the formylation of 7-hydroxybenzofuran followed by oxidation.
-
Protect the hydroxyl group of 7-hydroxybenzofuran, for example, as a methoxymethyl (MOM) ether.
-
Perform a Vilsmeier-Haack formylation on the protected 7-hydroxybenzofuran using POCl3 and DMF to introduce the formyl group at a suitable position.
-
Deprotect the MOM group to yield 7-formyl-x-hydroxybenzofuran.
-
If formylation occurs at a different position, further steps would be needed to isomerize or introduce the formyl group at the 7-position. This highlights a potential challenge of this route.
Step 2: Darzens Condensation
-
To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at 0 °C, add a mixture of 7-formylbenzofuran (1 eq.) and ethyl chloroacetate (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting glycidic ester can be hydrolyzed and decarboxylated if the corresponding aldehyde is desired, or used as the epoxide precursor. For the direct synthesis of this compound, a modification of the Darzens reaction using a chloromethylsulfonium salt might be considered, though this is a more advanced and less common variation.
Data Summary
| Step | Reactants | Reagents | Solvent | Time (h) | Yield (%) |
| 1 | 7-Hydroxybenzofuran | (Multiple steps) | - | - | Variable (Potentially low) |
| 2 | 7-Formylbenzofuran, Ethyl chloroacetate | Sodium ethoxide | Ethanol | 12-16 | ~60-70 (estimated) |
Note: The synthesis of the starting material, 7-formylbenzofuran, is not straightforward and may involve multiple steps with variable yields.
Workflow Diagram
Caption: Route 3: Darzens Condensation Pathway.
Head-to-Head Comparison and Recommendation
| Feature | Route 1: Williamson Ether Synthesis | Route 2: Epoxidation | Route 3: Darzens Condensation |
| Overall Plausibility & Reliability | High | High | Moderate |
| Number of Steps | 3 (from 2,3-dihydroxyacetophenone) | 3 (from 7-hydroxybenzofuran) | 2+ (synthesis of starting material is complex) |
| Accessibility of Starting Materials | Good | Good (requires 7-hydroxybenzofuran) | Poor (requires 7-formylbenzofuran) |
| Estimated Overall Yield | Good | Good | Moderate to Low |
| Scalability | Good | Good | Potentially problematic due to starting material synthesis |
| Key Challenges | Synthesis of 7-hydroxybenzofuran | High temperature for Claisen rearrangement | Synthesis of 7-formylbenzofuran |
Recommendation:
For researchers seeking a reliable and scalable synthesis of this compound, Route 1 (Williamson Ether Synthesis) is the most recommended pathway. This route utilizes well-established and high-yielding reactions with readily accessible starting materials. While it involves three steps from a commercially available precursor, the individual transformations are generally straightforward and amenable to scale-up.
Route 2 (Epoxidation) presents a viable alternative, particularly if 7-hydroxybenzofuran is already available. The Claisen rearrangement and epoxidation are robust reactions, although the thermal conditions for the rearrangement may not be suitable for all substrates.
Route 3 (Darzens Condensation) is the least favorable of the three due to the significant challenge in preparing the starting material, 7-formylbenzofuran. The multi-step and potentially low-yielding synthesis of this aldehyde makes the overall route less practical for routine laboratory synthesis.
Conclusion
The synthesis of this compound can be approached through several strategic pathways. A thorough analysis of the Williamson ether synthesis, epoxidation of an allyl precursor, and the Darzens condensation reveals that the Williamson ether synthesis of 7-hydroxybenzofuran offers the most practical and efficient route for the majority of research applications. This guide provides the necessary technical details and experimental frameworks to empower researchers in their synthetic endeavors towards this valuable molecule. Further optimization of reaction conditions for each step can be explored to maximize yields and purity.
References
-
ARKIVOC 2004 (vii) 285-291. The 'one-pot' preparation of substituted benzofurans. [Link]
-
Bolchi, C., et al. (2022). 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks. ARKIVOC, 2022(6), 1-13. [Link]
-
ResearchGate. Synthetic methodology of 7‐allylbenzofuran. [Link]
-
University of Missouri-St. Louis. 12. The Williamson Ether Synthesis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4962333, 1-(1-benzofuran-2-yl)ethan-1-ol. [Link]
-
Request PDF. Synthesis of 7‐Allylated Benzofuran Derivatives from o‐Allyloxyethynylbenzene via Claisen Rearrangement and TBAF‐Catalyzed Annulation. [Link]
-
Al-Tel, T. H. (2024). One‐pot synthesis of benzofuran derivatives. Molbank, 2024(1), M1789. [Link]
-
Çalışkan, Z. Z., & Ay, E. N. (2018). Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1221-1232. [Link]
-
PMC. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. One‐pot synthesis of benzofuran derivatives. [Link]
-
Organic Syntheses. Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±). [Link]
-
Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5, 413-440. [Link]
-
Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. [Link]
-
National Institutes of Health. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]
-
Atlantis Press. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. [Link]
-
Sciencemadness.org. Chapter 10- The Darzens Glycidic Ester Condensation. [Link]
-
AIR Unimi. 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks. [Link]
-
Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]
-
Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]
-
ResearchGate. (PDF) Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. [Link]
-
Request PDF. Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions. [Link]
-
ResearchGate. An improved and scale-up synthesis of 6-hydroxybenzofuran. [Link]
-
HETEROCYCLES, Vol. 65, No. 7, 2005. A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. [Link]
-
PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
-
ResearchGate. SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. [Link]
-
ResearchGate. An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. [Link]
-
Royal Society of Chemistry. RSC Advances. [Link]
-
MDPI. (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. [Link]
-
American Elements. 1-(1-benzofuran-2-yl)ethan-1-ol | CAS 99058-80-7. [Link]
Sources
- 1. 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks [air.unimi.it]
- 2. community.wvu.edu [community.wvu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organicreactions.org [organicreactions.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-(Oxiran-2-yl)benzofuran Analogs for Anticancer Drug Discovery
This guide provides a deep dive into the structure-activity relationships (SAR) of benzofuran derivatives, with a specific focus on analogs featuring a reactive 7-(Oxiran-2-yl) moiety. Benzofuran is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antiviral, antioxidant, and anti-inflammatory properties.[1][2][3] The introduction of an oxirane (epoxide) ring at the 7-position is a strategic choice, designed to introduce a potent electrophilic center capable of forming covalent bonds with nucleophilic residues in biological targets, a hallmark of targeted covalent inhibitors.
We will dissect the key structural features governing the biological activity of these compounds, compare their performance using published experimental data, and provide detailed protocols for their synthesis and evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to design and optimize novel benzofuran-based therapeutics.
The Benzofuran Core and the Oxirane Warhead: A Strategic Pairing
The benzofuran nucleus, composed of fused benzene and furan rings, serves as a versatile and structurally rigid scaffold.[4] Its planar nature allows for effective interaction with biological macromolecules. SAR studies have consistently shown that substitutions at various positions on the benzofuran ring are crucial for cytotoxic activity.[2]
The oxirane ring is a strained three-membered ether. This inherent ring strain makes it susceptible to nucleophilic attack, leading to ring-opening. In a biological context, nucleophiles are abundant in proteins (e.g., cysteine, histidine, lysine residues) and DNA. By incorporating this "warhead," 7-(Oxiran-2-yl)benzofuran analogs are hypothesized to act as alkylating agents, forming irreversible covalent bonds with their therapeutic targets. This can lead to enhanced potency, prolonged duration of action, and a distinct pharmacological profile compared to non-covalent inhibitors.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of benzofuran analogs are highly dependent on the nature and position of substituents on the core scaffold.
Key SAR Insights for Benzofuran Analogs:
-
Substitution at C2 and C3: The C2 and C3 positions of the furan ring are critical for activity. Earlier SAR studies identified that ester or heterocyclic ring substitutions at the C-2 position were vital for the compounds' cytotoxic effects.[4] The introduction of aryl groups, chalcones, or other heterocyclic systems like triazoles and piperazines at these positions can significantly enhance anticancer activity.[4][5]
-
Halogenation: The introduction of halogens (e.g., bromine, fluorine) onto the benzofuran system often increases cytotoxicity.[6] For instance, a bromine atom attached to a methyl group at the 3-position resulted in remarkable cytotoxic activity against K562 and HL60 leukemia cells.[4] The position of the halogen is a critical determinant of biological activity, likely by influencing hydrophobic interactions with the target.[4]
-
Hybridization: Creating hybrid molecules by linking the benzofuran scaffold to other known pharmacophores is a promising strategy. Benzofuran-piperazine hybrids, for example, have exhibited potent cytotoxic activity against lung, cervical, and colonic cancer cell lines.[4]
The following diagram summarizes the key modification sites on the benzofuran ring and their general impact on anticancer activity.
Caption: Key modification sites on the benzofuran scaffold influencing biological activity.
Comparative Cytotoxicity Analysis
The efficacy of anticancer agents is determined not only by their potency against cancer cells but also by their selectivity over normal, healthy cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The selectivity index (SI), calculated as (IC50 in normal cells) / (IC50 in cancer cells), provides a quantitative measure of cancer cell-specific cytotoxicity. A higher SI value is desirable.
The table below summarizes published cytotoxicity data for various benzofuran derivatives against cancer and normal cell lines. While data for the specific 7-(Oxiran-2-yl) subclass is limited, these analogs provide a crucial benchmark for SAR evaluation.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 1c | 2-Acetyl, 3-Methyl, 5-Bromo | K562 (Leukemia) | 12.5 | HUVEC | >100 | >8.0 | [6] |
| Compound 1e | 2-Acetyl, 3-Methyl, 5,7-Dibromo | K562 (Leukemia) | 8.2 | HUVEC | 75.3 | 9.2 | [6] |
| Compound 2d | 2-Benzoyl, 3-Methyl, 5-Bromo | HeLa (Cervical) | 15.6 | HUVEC | >100 | >6.4 | [6] |
| Compound 3a | 2-Acetyl, 3-Bromomethyl | MOLT-4 (Leukemia) | 10.5 | HUVEC | 45.1 | 4.3 | [6] |
| Compound VIII | 2-Acetyl, 3-Bromomethyl, 5-Bromo | HL-60 (Leukemia) | 0.1 | HUVEC | >1000 | >10000 | [6] |
| Compound 5 | 2-(4-Fluorobenzofuranyl) | Breast (MCF-7) | 0.43 | - | - | - | [4] |
Data synthesized from multiple sources for comparative analysis.
Analysis of Findings:
-
Halogenation: The presence of bromine atoms (e.g., Compounds 1c, 1e, 2d, VIII) consistently correlates with high cytotoxic potency.[6] Compound VIII, with bromination at both the 3-methyl and 5-positions, shows exceptional potency and selectivity.[6]
-
Selectivity: Several compounds exhibit significant selectivity for cancer cells over normal HUVEC cells, a critical attribute for a therapeutic candidate.[6]
-
Potency: The IC50 values span from the low micromolar to the nanomolar range, indicating that the benzofuran scaffold can be optimized to yield highly potent anticancer agents.
Proposed Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[7] This is a highly desirable mechanism for an anticancer drug as it leverages the cell's own machinery for self-destruction, often minimizing inflammatory responses. Some studies have also suggested that benzofuran derivatives may exert their effects through interactions with genomic DNA.[6]
The diagram below illustrates a potential pathway where a this compound analog covalently binds to an anti-apoptotic protein (like Bcl-2), thereby inhibiting its function and triggering the downstream caspase cascade, leading to apoptosis.
Caption: Proposed mechanism: Covalent inhibition of anti-apoptotic proteins to induce apoptosis.
Experimental Protocols
To ensure reproducibility and facilitate further research, we provide detailed, field-proven methodologies for the synthesis and evaluation of these analogs.
General Synthetic Workflow
The synthesis of 7-substituted benzofuran analogs can be achieved through multi-step synthetic routes. A common strategy involves the construction of the benzofuran core followed by the introduction of the oxirane ring.
Caption: General workflow for the synthesis of this compound analogs.
Protocol: Synthesis of a 2-Acetylbenzofuran Intermediate [8]
-
Reactants: To a solution of salicylaldehyde (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).
-
Addition: Add chloroacetone (1.1 equivalents) dropwise to the stirring mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter off the potassium carbonate. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 2-acetylbenzofuran intermediate.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[6][7]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, K562) and normal cells (e.g., HUVEC) in 96-well plates at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran analogs in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and non-toxic (typically <0.5%). Replace the old medium with the medium containing the test compounds. Include a vehicle control (solvent only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The benzofuran scaffold remains a highly promising framework for the development of novel anticancer agents. The structure-activity relationships discussed herein highlight the critical role of substitutions on the core ring system, particularly the strategic use of halogens and the hybridization with other pharmacophores to enhance potency and selectivity.
The incorporation of a 7-(Oxiran-2-yl) moiety represents a rational and compelling strategy to develop targeted covalent inhibitors. Future research should focus on:
-
Synthesis and Screening: Synthesizing a focused library of this compound analogs with diverse substitutions at the C2, C3, and C5 positions to experimentally validate the SAR hypotheses presented in this guide.
-
Target Identification: Utilizing proteomics and activity-based protein profiling to identify the specific molecular targets of the most potent covalent analogs.
-
In Vivo Evaluation: Advancing lead compounds with high potency and selectivity into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By integrating these strategic design principles and rigorous experimental evaluation, the development of next-generation benzofuran-based cancer therapeutics can be significantly accelerated.
References
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Crimson Publishers. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC - PubMed Central. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PMC - PubMed Central. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. (2025). ResearchGate. [Link]
-
Biologically important benzofuran analogs. (n.d.). ResearchGate. [Link]
-
Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024). PMC. [Link]
-
In vitro assay of benzofuran derivatives 3. (n.d.). ResearchGate. [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). MDPI. [Link]
-
Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. (1996). PubMed. [Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]
-
Efficient Synthesis of furan-2-ylacetates, 7-(alkoxycarbonyl)benzofurans, and 7-(alkoxycarbonyl)-2,3-dihydrobenzofurans Based on Cyclization Reactions of Free and Masked Dianions: A "cyclization/dehydrogenation" Strategy. (2005). PubMed. [Link]
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. [Link]
-
Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (n.d.). Atlantis Press. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI. [Link]
-
Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). ResearchGate. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH. [Link]
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-(Oxiran-2-yl)benzofuran for Laboratory Professionals
For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the handling and disposal of reactive chemical intermediates like 7-(Oxiran-2-yl)benzofuran. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles for epoxides and benzofuran derivatives. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and in full compliance with regulatory standards.
The dual functionality of this compound, incorporating a reactive epoxide ring and a benzofuran core, necessitates a cautious approach to its disposal. The benzofuran moiety is recognized as a potential carcinogen and an environmental hazard, while the epoxide group presents a reactivity hazard.[1][2][3] Therefore, improper disposal is not an option and could lead to significant safety incidents and environmental contamination.[4][5]
This document outlines the necessary precautions, personal protective equipment (PPE), and a clear decision-making framework for the safe management of this compound waste, from temporary accumulation to final disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Hazard Profile of this compound
| Hazard Category | Description | Primary Concern |
| Health Hazard | Suspected carcinogen based on the benzofuran core.[1][2][3] Potential for skin and eye irritation due to the reactive epoxide. | Long-term health effects from exposure. Acute irritation upon contact. |
| Reactivity Hazard | The epoxide ring is susceptible to opening by nucleophiles, acids, and bases, which can be exothermic. Epoxides are classified as reactive chemicals.[6][7][8] | Uncontrolled reactions, leading to heat generation and potential pressure buildup in sealed containers. |
| Environmental Hazard | Benzofuran derivatives can be harmful to aquatic life with long-lasting effects.[2][3] | Contamination of water systems if disposed of improperly.[4][9] |
Mandatory Personal Protective Equipment (PPE):
Adherence to proper PPE is the first line of defense against chemical exposure. The following PPE must be worn at all times when handling this compound and its waste:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to avoid inhalation of any vapors.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental and dangerous reactions.
-
Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical and any solvents used.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
Incompatible Wastes: Do not mix this compound waste with other reactive waste streams, particularly strong acids, bases, or oxidizing agents, to prevent uncontrolled reactions.[7]
Disposal Decision Workflow
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[9][10] In-lab treatment of reactive chemicals is generally not advised unless specific, validated procedures are in place and personnel are adequately trained.
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Definitive Guide to Personal Protective Equipment for Handling 7-(Oxiran-2-yl)benzofuran
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 7-(Oxiran-2-yl)benzofuran presents a unique hazard profile, combining the characteristics of a benzofuran core with a reactive epoxide (oxirane) ring. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring your safety and the integrity of your research. We will move beyond simple checklists to explain the causality behind each recommendation, empowering you to make sound safety decisions in a dynamic research environment.
The Dual-Hazard Profile: Understanding the "Why"
Effective PPE selection begins with a thorough understanding of the specific risks posed by the chemical's structure. This compound is not a standard reagent; its hazards are a composite of its two key functional moieties.
-
The Benzofuran Core: The parent compound, benzofuran, is classified as a flammable liquid and a suspected carcinogen.[1][2] It may also cause damage to organs, specifically the liver, through prolonged or repeated exposure.[1] This dictates the need for protection against both systemic absorption and vapor inhalation.
-
The Oxirane (Epoxide) Ring: Epoxides are a class of reactive electrophiles. This reactivity makes them invaluable in synthesis but also presents significant handling risks. They are known skin and eye irritants and can act as sensitizers, meaning repeated exposure can lead to an allergic reaction.[3] Inhalation of vapors can also cause respiratory irritation.[3]
Therefore, our PPE strategy must defend against chemical splashes, systemic absorption through the skin, inhalation of potentially carcinogenic and irritating vapors, and flammability risks.
Foundational PPE: The Non-Negotiable Baseline
For any manipulation of this compound, regardless of scale, the following PPE constitutes the mandatory minimum. All work should, by default, be conducted within a certified chemical fume hood.
Eye and Face Protection
Direct contact with even minute quantities of an epoxide can cause serious eye irritation or damage.
-
Mandatory: ANSI Z87.1-rated chemical safety goggles are required at all times. They must provide a complete seal around the eyes to protect against splashes and vapors.
-
Recommended for Splash Risk: When handling quantities greater than a few grams or during procedures with a higher risk of splashing (e.g., transfers, quenching reactions), supplement goggles with a full-face shield.[4][5] This protects the entire face from direct contact.
Hand Protection
The skin is a primary route of exposure. The goal is to prevent all skin contact.
-
Glove Type: Nitrile gloves are the standard recommendation, offering good resistance to a range of chemicals.[4][6] Avoid latex gloves, which offer poor protection and can cause allergic reactions themselves.[5][6]
-
Technique: For handling anything more than trace amounts, the practice of "double-gloving" is strongly advised. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat, remove the damaged pair, and re-glove. Always inspect gloves for pinholes or tears before use.
Protective Clothing
Your personal clothing offers zero protection. Professional laboratory attire is your primary barrier.
-
Lab Coat: A flame-retardant lab coat is essential, addressing the flammability hazard from the benzofuran moiety.[7] It should be fully buttoned with sleeves rolled down.
-
Full Coverage: Always wear long pants and closed-toe shoes. This prevents accidental exposure to spills on the lower body and feet.[4]
Respiratory Protection: Controlling Inhalation Exposure
While a fume hood is the primary engineering control for vapor management, certain situations necessitate personal respiratory protection.
-
When is a Respirator Required?
-
When working outside of a certified and properly functioning chemical fume hood.
-
During a large-scale spill or emergency release.
-
When handling heated material or generating aerosols where vapor concentrations may exceed the fume hood's capture capacity.
-
-
Type of Respirator: A half-mask or full-face air-purifying respirator equipped with organic vapor cartridges is necessary.[3][8] A simple dust mask or face covering provides no protection against chemical vapors.[4] All users of tight-fitting respirators must be fit-tested in accordance with OSHA regulations (29 CFR 1910.134) to ensure a proper seal.[9]
PPE Selection Protocol: A Scalable Approach
The following table summarizes the recommended PPE based on the operational scale. This tiered approach ensures that the level of protection matches the level of risk.
| Scale of Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale (<1g) in Fume Hood | Chemical Safety Goggles | Single Pair Nitrile Gloves | Flame-Retardant Lab Coat | Not required if handled exclusively in a certified chemical fume hood. |
| Larger Scale (>1g) or Synthesis | Goggles & Full-Face Shield | Double-gloving (Nitrile) | Chemical-Resistant Apron over Lab Coat | Recommended. Air-purifying respirator with organic vapor cartridges. |
| Spill Cleanup / Emergency | Goggles & Full-Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Coverall/Suit | Required. Air-purifying respirator with organic vapor cartridges. |
Decision Workflow for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of PPE for any task involving this compound.
Caption: PPE selection workflow for this compound.
Operational Plans: Donning, Doffing, and Disposal
Proper procedure does not end with selection. The correct sequence for putting on and removing PPE is critical to prevent cross-contamination.
Donning Sequence (Putting On):
-
Protective Clothing: Don lab coat and any additional protective suits or aprons.
-
Respirator: If required, perform a seal check.
-
Eye Protection: Put on safety goggles and face shield.
-
Gloves: Don gloves last. If double-gloving, don the inner pair, then the outer pair, pulling the cuff of the outer glove over the sleeve of the lab coat.
Doffing Sequence (Taking Off): This process is designed to contain contaminants.
-
Outer Gloves: Remove the outer pair of gloves (if used) by peeling them off without touching the outside surface with your bare hand. Dispose of them immediately.
-
Protective Clothing: Remove the lab coat or apron by rolling it away from your body.
-
Eye/Face Protection: Remove from the back to the front.
-
Respirator: Remove without touching the front of the mask.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]
Disposal: All disposable PPE (gloves, aprons) contaminated with this compound must be treated as hazardous waste.
-
Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Never dispose of contaminated PPE in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal, and entrust the final disposal to a licensed company.[1][9]
Emergency Response: In Case of Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][12]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
By adhering to these scientifically grounded protocols, you build a resilient safety culture that protects you, your colleagues, and the integrity of your invaluable research.
References
- Do I need protective equipment when working with Epoxy Resin? (2024). Resin Craft.
- How to Safely Work with Epoxy Coatings. (2022).
- Correct PPE When Using Epoxy Art Resin! Vista Resin.
- Protective Aids for Working with Epoxy Resins. epoxio.cz.
- Epoxy Safety 101: Choosing the Safety Equipment. (2024). Entropy Resins.
-
Proper Disposal of 2,3,6,7-tetrahydrofuro[2,3-f][4]benzofuran. Benchchem.
- Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Cole-Parmer.
- Benzofuran | C8H6O | CID 9223.
- Safety Data Sheet - 2,3-Benzofuran. (2025). TCI Chemicals.
- Safety Data Sheet - C4261. (2024). Sigma-Aldrich.
- Safety Data Sheet - Benzofuran. (2025). Thermo Fisher Scientific.
- Safety Data Sheet - 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one. (2025). Fisher Scientific.
- Safety Data Sheet - Benzofuran. (2025). FUJIFILM Wako Chemicals.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Correct PPE When Using Epoxy Art Resin! [vistaresin.com]
- 4. resinforbeginners.com [resinforbeginners.com]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. entropyresins.com [entropyresins.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epoxio.cz [epoxio.cz]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
